molecular formula C7H4FNO3 B12971039 2-Fluoro-6-formylnicotinic acid

2-Fluoro-6-formylnicotinic acid

Cat. No.: B12971039
M. Wt: 169.11 g/mol
InChI Key: CLMRQSQLVPYDOB-UHFFFAOYSA-N
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Description

2-Fluoro-6-formylnicotinic acid is a high-value, multifunctional heterocyclic building block specifically designed for advanced medicinal chemistry and drug discovery research. This compound integrates three distinct functional groups—a carboxylic acid, an aldehyde, and a fluorine substituent on a pyridine core—making it an exceptionally versatile intermediate for constructing complex molecular architectures. Its primary research value lies in its application as a key precursor in the synthesis of novel active pharmaceutical ingredients (APIs) and other bioactive molecules. The reactive aldehyde group is particularly useful for chemoselective ligation strategies, such as hydrazone formation, which is a critical method for developing radiolabeled tracers for positron emission tomography (PET) imaging . Furthermore, the fluorinated nicotinic acid scaffold is frequently explored in neuroscience research, serving as a critical starting point for developing potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), which are significant targets for neurological disorders . Researchers utilize this compound to develop potential treatments for conditions like pancreatic cancer, as analogous quinolin-8-yl-nicotinamide structures derived from fluoronicotinic acids are under investigation for this purpose . By providing simultaneous points for diversification, 2-Fluoro-6-formylnicotinic acid accelerates the optimization of pharmacokinetic properties and binding affinity in lead compounds, making it an indispensable tool for synthetic and pharmaceutical chemists. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H4FNO3

Molecular Weight

169.11 g/mol

IUPAC Name

2-fluoro-6-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H4FNO3/c8-6-5(7(11)12)2-1-4(3-10)9-6/h1-3H,(H,11,12)

InChI Key

CLMRQSQLVPYDOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)F)C(=O)O

Origin of Product

United States
Foundational & Exploratory

2-Fluoro-6-formylnicotinic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Fluoro-6-formylnicotinic Acid: Structure, Properties, and Synthetic Insights

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] This guide provides a comprehensive technical overview of 2-Fluoro-6-formylnicotinic acid, a promising but less-documented building block. Given the limited direct literature on this specific compound, this document synthesizes information from closely related analogues to present a robust and scientifically grounded resource.

Nomenclature and Chemical Structure

2-Fluoro-6-formylnicotinic acid is a trifunctionalized pyridine derivative. Its structure incorporates a carboxylic acid at the 3-position, a fluorine atom at the 2-position, and a formyl (aldehyde) group at the 6-position. This unique arrangement of electron-withdrawing groups on the pyridine ring suggests a high degree of reactivity and versatility in synthetic applications.

  • IUPAC Name: 2-Fluoro-6-formylpyridine-3-carboxylic acid

  • Molecular Formula: C₇H₄FNO₃

  • Canonical SMILES: C1=C(C(=O)O)C(=NC(=C1)F)C=O

Below is a diagram illustrating the chemical structure of 2-Fluoro-6-formylnicotinic acid.

Caption: Chemical structure of 2-Fluoro-6-formylnicotinic acid.

Physicochemical Properties

PropertyPredicted ValueRationale / Comparative Data
Molecular Weight 169.11 g/mol Calculated from the molecular formula C₇H₄FNO₃.
Appearance White to off-white solidSimilar to other substituted nicotinic acids.[6][7]
Melting Point >200 °C (with decomposition)The melting point is likely to be high due to the crystalline nature and potential for intermolecular hydrogen bonding. 2-Fluoroisonicotinic acid has a melting point of 200°C (dec.).[6]
Boiling Point ~350-400 °CEstimated based on related compounds; likely to decompose before boiling at atmospheric pressure. 2-Fluoro-6-formylphenylboronic acid has a predicted boiling point of 351.5±52.0 °C.[8]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol).The carboxylic acid group imparts some water solubility, but the aromatic ring limits it. 2-Fluoroisonicotinic acid is soluble in water, ethanol, and methanol.[6]
pKa ~2-3The presence of two additional electron-withdrawing groups (fluoro and formyl) is expected to make the carboxylic acid more acidic than nicotinic acid (pKa ≈ 4.9).

Synthesis and Purification

A plausible synthetic route to 2-Fluoro-6-formylnicotinic acid can be envisioned starting from a commercially available precursor, such as 2-fluoro-6-methylnicotinic acid. The key transformation would be the selective oxidation of the methyl group to an aldehyde.

Proposed Synthetic Workflow

G start 2-Fluoro-6-methylnicotinic acid step1 Protection of Carboxylic Acid (e.g., Esterification) start->step1 step2 Oxidation of Methyl Group (e.g., with SeO2 or MnO2) step1->step2 step3 Deprotection of Carboxylic Acid (Hydrolysis) step2->step3 product 2-Fluoro-6-formylnicotinic acid step3->product

Caption: Proposed synthetic workflow for 2-Fluoro-6-formylnicotinic acid.

Experimental Protocol (Hypothetical)

Step 1: Esterification of 2-Fluoro-6-methylnicotinic acid

  • Suspend 2-fluoro-6-methylnicotinic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

Step 2: Oxidation of the Methyl Ester

  • Dissolve the methyl 2-fluoro-6-methylnicotinate in a suitable solvent such as dioxane or a mixture of acetic acid and water.

  • Add a slight excess of selenium dioxide (SeO₂).

  • Heat the mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by GC-MS or LC-MS.

  • Cool the reaction mixture and filter to remove selenium metal.

  • Extract the product into an organic solvent and wash with water and brine.

  • Dry the organic phase and concentrate to yield the crude aldehyde.

Step 3: Hydrolysis to 2-Fluoro-6-formylnicotinic acid

  • Dissolve the crude methyl 2-fluoro-6-formylnicotinate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH).

  • Stir the mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture with dilute HCl to a pH of 2-3.

  • The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

  • Purify the final product by recrystallization or column chromatography.

Key Reactions and Applications in Medicinal Chemistry

The trifunctional nature of 2-Fluoro-6-formylnicotinic acid makes it a versatile intermediate for the synthesis of more complex molecules.

  • Carboxylic Acid: Can be converted to esters, amides, or acid chlorides, allowing for coupling with a wide range of amines and alcohols. This is a common strategy in the synthesis of bioactive compounds.[7]

  • Aldehyde: Can undergo reductive amination, Wittig reactions, or condensation reactions to introduce diverse substituents at the 6-position of the pyridine ring.

  • Fluorinated Pyridine Ring: The fluorine atom can enhance metabolic stability and modulate the pKa of the molecule.[1][3] The pyridine nitrogen can be a hydrogen bond acceptor, crucial for binding to biological targets.

Potential Applications

Fluorinated nicotinic acid derivatives are valuable in drug discovery. For instance, 6-fluoronicotinic acid is used as a scaffold for synthesizing tracers for Positron Emission Tomography (PET) imaging and as a building block for active pharmaceutical ingredients (APIs).[7][9] Derivatives have been investigated for their potential in treating pancreatic cancer.[7] Given these precedents, 2-Fluoro-6-formylnicotinic acid could serve as a key intermediate in the development of:

  • Novel Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors, and the functional groups of this molecule allow for diverse derivatization to target specific kinase binding pockets.

  • PET Ligands: The aldehyde group provides a handle for radiolabeling, potentially with isotopes like ¹⁸F, for use in diagnostic imaging.[10]

  • Antiviral and Anticancer Agents: Fluorinated nucleosides and other fluorinated heterocycles have shown significant promise in these therapeutic areas.[11]

Illustrative Reaction Scheme

G cluster_0 Carboxylic Acid Reactions cluster_1 Aldehyde Reactions start 2-Fluoro-6-formylnicotinic acid amide Amide Formation (R-NH2, Coupling Agent) start->amide ester Esterification (R-OH, Acid Catalyst) start->ester reductive_amination Reductive Amination (R2-NH2, NaBH3CN) start->reductive_amination wittig Wittig Reaction (Ph3P=CHR') start->wittig

Caption: Potential synthetic transformations of 2-Fluoro-6-formylnicotinic acid.

Spectral Data Analysis (Predicted)

The following table summarizes the expected spectral characteristics of 2-Fluoro-6-formylnicotinic acid, which are crucial for its identification and characterization.[12][13][14][15][16]

SpectroscopyPredicted Features
¹H NMR - Aldehyde proton (CHO): A singlet around 9.5-10.5 ppm. - Pyridine protons: Two doublets in the aromatic region (7.5-9.0 ppm). - Carboxylic acid proton (COOH): A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.
¹³C NMR - Carboxylic carbon (COOH): A signal around 160-170 ppm. - Aldehyde carbon (CHO): A signal around 190-200 ppm. - Aromatic carbons: Signals in the range of 110-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant.
IR Spectroscopy - O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹. - C=O stretch (aldehyde): A sharp peak around 1700-1720 cm⁻¹. - C=O stretch (carboxylic acid): A sharp peak around 1700-1725 cm⁻¹. - C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.
Mass Spectrometry - Molecular Ion Peak (M⁺): Expected at m/z = 169.01. - Fragmentation: Loss of H₂O (from COOH), CO (from CHO), and CO₂ (from COOH) are expected fragmentation pathways.

Safety and Handling

As with any laboratory chemical, 2-Fluoro-6-formylnicotinic acid should be handled with appropriate safety precautions. Based on the safety data for similar compounds like 2-fluoronicotinic acid and other aromatic aldehydes and carboxylic acids, the following guidelines are recommended.[17][18][19]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[4][5] May be harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

This technical guide provides a foundational understanding of 2-Fluoro-6-formylnicotinic acid, a molecule with significant potential in synthetic and medicinal chemistry. By leveraging data from analogous compounds, we have outlined its key properties, a viable synthetic approach, and its prospective applications, offering a valuable resource for researchers in the field.

References

  • PubChem. 2-Fluoronicotinic acid. [Link]

  • Sutherland, A., et al. (2003). Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. J Org Chem., 68(6), 2475-8. [Link]

  • Wuest, F., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. J Med Chem., 53(4), 1732-40. [Link]

  • PubChem. 6-Fluoronicotinic Acid. [Link]

  • NextSDS. 2-fluoro-6-formylbenzoic acid — Chemical Substance Information. [Link]

  • NIST. 2-Fluoro-6-trifluoromethylbenzoic acid, 4-pentadecyl ester. [Link]

  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Le Studium. Fluorine as a key element in modern drug discovery and development. [Link]

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]

  • National Science Review. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • PMC. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • PubChem. 2-fluoro-6-formylphenylboronic acid. [Link]

  • YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

  • CAS Common Chemistry. 2-Fluoronicotinic acid. [Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-Fluoro-6-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Molecular Architecture of a Key Building Block

2-Fluoro-6-formylnicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom, a formyl group, and a carboxylic acid on the nicotinic acid scaffold imparts unique electronic and steric properties, making it a valuable precursor for the synthesis of novel bioactive compounds and functional materials. An unambiguous structural elucidation of this molecule is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

This guide provides a comprehensive analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Fluoro-6-formylnicotinic acid. While experimental spectra for this specific compound are not widely available in the public domain, this document, grounded in the fundamental principles of NMR and data from analogous structures, offers a robust prediction and interpretation of its key spectral features. This predictive analysis serves as an invaluable reference for researchers working with this compound or similar fluorinated heterocycles, enabling them to anticipate, interpret, and validate their own experimental findings.

Predicted ¹H NMR Spectrum: A Window into Proton Environments

The ¹H NMR spectrum of 2-Fluoro-6-formylnicotinic acid is anticipated to be relatively simple, exhibiting distinct signals for the two aromatic protons, the aldehyde proton, and the carboxylic acid proton. The chemical shifts and multiplicities of these signals are dictated by the electronic effects of the substituents on the pyridine ring.

The electron-withdrawing nature of the fluorine, formyl, and carboxylic acid groups will deshield the aromatic protons, shifting their resonances downfield. The aldehyde proton is expected to appear at a significantly downfield chemical shift, a characteristic feature of protons attached to a carbonyl carbon.[1] The carboxylic acid proton, due to its acidic nature and potential for hydrogen bonding, will likely appear as a broad singlet at a very downfield position, and its chemical shift can be sensitive to concentration and the solvent used.[2][3]

Expected Signal Assignments:

  • Aromatic Protons (H-4 and H-5): These two protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). They will likely exhibit a doublet of doublets splitting pattern due to coupling to each other and to the fluorine atom. The magnitude of the coupling constants (J-values) will provide valuable information about their relative positions.

  • Aldehyde Proton (CHO): This proton is expected to resonate at a significantly downfield position, typically in the range of δ 9.5-10.5 ppm, as a singlet.

  • Carboxylic Acid Proton (COOH): This proton will likely be observed as a broad singlet at a chemical shift greater than δ 10 ppm.[2][3] Its signal may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 2-Fluoro-6-formylnicotinic acid is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their hybridization, the electronegativity of attached atoms, and resonance effects within the aromatic ring.[4]

The carbonyl carbons of the formyl and carboxylic acid groups will be the most deshielded, appearing at the lowest field. The carbon atom directly bonded to the highly electronegative fluorine atom will also be significantly deshielded and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the various substituents.

Expected Signal Assignments:

  • Carboxylic Acid Carbon (COOH): Expected to be in the range of δ 160-175 ppm.

  • Aldehyde Carbon (CHO): Expected to be in the range of δ 185-195 ppm.

  • C2 (C-F): This carbon will be significantly downfield due to the attached fluorine and will show a large ¹JCF coupling.

  • C3, C4, C5, C6: The chemical shifts of these aromatic carbons will be influenced by the positions of the substituents and the nitrogen atom in the ring.

Predicted ¹⁹F NMR Spectrum: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range.[5][6] The ¹⁹F NMR spectrum of 2-Fluoro-6-formylnicotinic acid will provide direct information about the electronic environment of the fluorine atom.

A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic nature of the pyridine ring and its substituents. The signal will likely be split into a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-5). Proton decoupling can be employed to simplify the spectrum to a singlet if desired.

Summary of Predicted NMR Data

The following table summarizes the predicted NMR spectral data for 2-Fluoro-6-formylnicotinic acid. These values are estimates based on spectroscopic principles and data for similar compounds.

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H H-4, H-57.5 - 8.5ddJ(H,H) ≈ 8, J(H,F) ≈ 2-4
CHO9.5 - 10.5s-
COOH> 10br s-
¹³C COOH160 - 175s-
CHO185 - 195s-
C2155 - 165d¹J(C,F) ≈ 240-260
C3120 - 135d²J(C,F) ≈ 20-30
C4135 - 150s-
C5115 - 125d³J(C,F) ≈ 5-10
C6145 - 155d²J(C,F) ≈ 15-25
¹⁹F F-2-100 to -130m-

Experimental Protocol for NMR Data Acquisition

This section provides a generalized, step-by-step methodology for acquiring high-quality NMR spectra of 2-Fluoro-6-formylnicotinic acid.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar, acidic compounds.[7] Other potential solvents include methanol-d₄ or chloroform-d (if solubility permits).

  • Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe for the respective nuclei (¹H, ¹³C, ¹⁹F) and shim the magnetic field to achieve optimal homogeneity and spectral resolution.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

  • ¹⁹F NMR Acquisition:

    • Use a standard single-pulse experiment, with or without proton decoupling.

    • Set the spectral width to an appropriate range for aromatic fluorine compounds.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • Coupling Constant Measurement: Measure the coupling constants from the multiplet structures to aid in structural assignment.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of 2-Fluoro-6-formylnicotinic acid and a typical workflow for its NMR analysis.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output Solvent Solvent Selection (e.g., DMSO-d6) Dissolution Dissolution of 2-Fluoro-6-formylnicotinic acid Solvent->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Tuning Tuning and Shimming Transfer->Tuning H1_Acq ¹H NMR Acquisition Tuning->H1_Acq C13_Acq ¹³C NMR Acquisition Tuning->C13_Acq F19_Acq ¹⁹F NMR Acquisition Tuning->F19_Acq FT Fourier Transformation H1_Acq->FT C13_Acq->FT F19_Acq->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Chemical Shift Referencing Phasing->Referencing Interpretation Spectral Interpretation (Chemical Shifts, Couplings, Integration) Referencing->Interpretation Structure Structure Verification Interpretation->Structure

Caption: A simplified workflow for NMR analysis.

Conclusion: A Predictive Framework for Structural Confirmation

This technical guide has provided a detailed, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Fluoro-6-formylnicotinic acid. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can more effectively interpret their experimental data, leading to an unambiguous confirmation of the molecule's structure. The provided experimental protocol offers a practical framework for obtaining high-quality NMR data. As a key building block in synthetic chemistry, a thorough understanding of the spectroscopic properties of 2-Fluoro-6-formylnicotinic acid is essential for advancing research and development in fields that rely on fluorinated heterocyclic compounds.

References

  • University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • W. W. K. R. Meda, et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2014, 895925. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy: 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C-NMR. Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Punihaole, D., & Tars, K. (2022). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Scientific Reports, 12(1), 1957. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Fortenberry, R. C., & Crawford, T. D. (2025). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. Molecules, 30(17), 3047. [Link]

  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoroisonicotinic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Fluoronicotinic Acid. PubChem. Retrieved from [Link]

  • Migda, W., et al. (2018). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Organometallic Chemistry, 865, 10-18. [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. [Link]

Sources

Comprehensive Analysis of 2-Fluoro-6-formylnicotinic Acid: Molecular Weight, Exact Mass, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-6-formylnicotinic acid (Molecular Formula: C₇H₄FNO₃) is a highly functionalized pyridine derivative that serves as a privileged building block in medicinal chemistry and bioconjugation. Featuring three distinct reactive handles—a fluorine atom, a formyl group, and a carboxylic acid—this scaffold offers orthogonal reactivity for late-stage functionalization. This technical guide provides a rigorous examination of its physicochemical properties, detailing the causality behind its exact mass and molecular weight, and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise quantification.

Molecular Architecture and Mass Fundamentals

The structural complexity of 2-fluoro-6-formylnicotinic acid necessitates a precise understanding of its mass characteristics. In mass spectrometry and synthetic chemistry, distinguishing between the average molecular weight and the monoisotopic exact mass is critical for identifying the compound amidst complex biological matrices or synthetic reaction mixtures.

  • Average Molecular Weight (169.11 g/mol ) : Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon is 12.011 due to ~1.1% ¹³C). This value is utilized for macroscopic stoichiometric calculations during synthesis.

  • Monoisotopic Exact Mass (169.0175 Da) : Calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.00000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁴N = 14.003074, ¹⁶O = 15.994915). High-resolution mass spectrometers (HRMS), such as Q-TOF or Orbitrap systems, rely on this value to assign empirical formulas with sub-5 ppm mass accuracy.

Quantitative Data: Mass Characteristics
PropertyValueCalculation Basis & Analytical Significance
Chemical Formula C₇H₄FNO₃Pyridine ring with -F, -CHO, and -COOH substituents[1].
Monoisotopic Exact Mass 169.0175 DaSum of the exact masses of the most abundant isotopes. Critical for HRMS identification[2].
Average Molecular Weight 169.11 g/mol Weighted average of all naturally occurring isotopes. Used for molarity and yield calculations[3].
Target Ion [M-H]⁻ 168.0102 m/zDeprotonated species in negative electrospray ionization (ESI-).
Target Ion [M+H]⁺ 170.0248 m/zProtonated species in positive electrospray ionization (ESI+).

Expert Insight: Causality of the Mass Defect The presence of fluorine (¹⁹F exact mass = 18.9984 Da) introduces a specific mass defect to the molecule. Unlike hydrogen or nitrogen, fluorine's exact mass is slightly below its nominal mass (19). This negative mass defect is a highly diagnostic feature in HRMS, allowing researchers to rapidly filter out non-fluorinated isobaric interferences during data processing by looking for the characteristic fractional mass.

High-Resolution Mass Spectrometry (HRMS) Analytical Protocols

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system for the detection and quantification of 2-fluoro-6-formylnicotinic acid[4].

Rationale for Ionization Mode : The carboxylic acid moiety at the C3 position readily donates a proton in solution. Consequently, Negative Electrospray Ionization (ESI-) is the most sensitive and robust mode for this analyte, yielding the [M-H]⁻ ion at m/z 168.0102.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation & Self-Validation :

    • Precipitate proteins from the biological matrix using a 3:1 volume of cold acetonitrile.

    • Centrifuge at 14,000 x g for 10 minutes and dilute the supernatant in a 50:50 mixture of Acetonitrile:Water to a final analyte concentration of ~1 µg/mL.

    • Self-Validation Step: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₆-labeled nicotinic acid). This internal standard acts as a self-correcting mechanism to account for matrix effects, ionization suppression, and injection volume variations[5].

  • Chromatographic Separation (UHPLC) :

    • Column : C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size). Causality: The relatively polar nature of the compound ensures early-to-mid elution on a C18 column, while the small particle size minimizes longitudinal diffusion for sharp peak shapes.

    • Mobile Phase A : 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B : 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient : 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Parameters (Q-TOF) :

    • Ionization : ESI Negative Mode.

    • Capillary Voltage : 2.5 kV. Causality: Optimized to a relatively low voltage to prevent in-source fragmentation of the labile formyl group, which is prone to a neutral loss of CO (28 Da).

    • Desolvation Temperature : 350°C.

    • Mass Range : m/z 50 to 500.

  • Data Processing :

    • Extract the exact mass chromatogram at m/z 168.0102 with a strict mass tolerance window of ±5 ppm.

    • Verify the isotopic distribution: The M+1 peak (m/z 169.0135) should be approximately 7.7% of the base peak intensity, driven primarily by the natural abundance of ¹³C (7 carbon atoms × ~1.1%).

Fig 1: Step-by-step LC-MS/MS analytical workflow for exact mass determination.

Downstream Applications in Drug Development

The true value of 2-fluoro-6-formylnicotinic acid lies in its orthogonal reactivity, making it a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and radiochemistry[6].

  • C3-Carboxylic Acid (Bioconjugation) : The carboxylic acid can be activated using EDC/NHS to form an N-hydroxysuccinimide (NHS) ester. This is a standard protocol for conjugating the pyridine core to the primary amines of peptides or monoclonal antibodies, a technique frequently used in the development of [¹⁸F]-labeled PET imaging agents[7].

  • C6-Formyl Group (Linker Chemistry) : The aldehyde handle is highly electrophilic and reactive toward primary amines, enabling reductive amination with sodium cyanoborohydride (NaBH₃CN) to form stable secondary amine linkages.

  • C2-Fluoro Group (Metabolic Stability & SNAr) : The fluorine atom not only increases the lipophilicity and metabolic stability of the compound by blocking CYP450 oxidation sites, but it can also undergo Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles (e.g., thiols or amines) under basic conditions.

Fig 2: Versatile reaction pathways of the 2-Fluoro-6-formylnicotinic acid scaffold.

References

  • PubChem / National Center for Biotechnology Information . "5-Fluoronicotinic Acid" (Reference for baseline physicochemical properties and exact mass calculations of fluoronicotinic derivatives). NIH. Available at:[Link]

  • Shimadzu . "C146-E401 Exact Mass Database for Endogenous Metabolites" (Reference for standard LC-MS/MS parameters and exact mass databases for nicotinic acid). Shimadzu Corporation. Available at:[Link]

  • MDPI - Molecules . "Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester" (Reference for the bioconjugation utility of fluoronicotinic acid scaffolds). MDPI. Available at:[Link]

  • ResearchGate / Molecules . "Acylation of esters with benzylamine" (Reference for radiolabeling and prosthetic group utility of[18F]Fluoronicotinic acid). ResearchGate. Available at:[Link]

  • Kanto Chemical Co., Inc. "Product Catalog: 4-Fluoro-2-nitrobenzaldehyde and related fluorinated derivatives" (Reference for molecular weight and physical properties of C₇H₄FNO₃ isomers). Kanto. Available at:[Link]

Sources

The Untapped Potential of 2-Fluoro-6-formylnicotinic Acid: A Technical Guide for Advanced Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and synthetically versatile functional groups onto heterocyclic scaffolds is a cornerstone of rational drug design.[1][2][3] This technical guide delves into the prospective role of a unique, yet underexplored, building block: 2-Fluoro-6-formylnicotinic acid . While not extensively documented, its trifunctional nature—a carboxylic acid, an aldehyde, and a fluorinated pyridine ring—presents a confluence of desirable attributes for the synthesis of novel chemical entities. This document serves as a forward-looking manual for researchers, scientists, and drug development professionals, elucidating the potential synthesis, reactivity, and strategic applications of this promising scaffold in the generation of diverse and potent pharmaceutical candidates.

Introduction: The Strategic Value of Trifunctional Scaffolds

The pyridine carboxylic acid framework is a well-established pharmacophore, present in a multitude of approved drugs targeting a wide array of diseases.[4][5] The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, enhancing metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.[1][2][6] Furthermore, the presence of a formyl group provides a reactive handle for a variety of synthetic transformations, enabling the construction of diverse molecular architectures.[7] 2-Fluoro-6-formylnicotinic acid, therefore, represents a highly valuable, albeit currently underutilized, starting material for the creation of sophisticated and targeted therapeutics.

Physicochemical Properties and Reactivity Profile

PropertyPredicted CharacteristicImplication in Drug Discovery
Acidity The carboxylic acid is the most acidic proton. The electron-withdrawing nature of the fluorine and the pyridine ring will increase its acidity compared to benzoic acid.Enables standard amide bond formation and salt formation for solubility modulation.
Electrophilicity The formyl group is a key electrophilic center, susceptible to nucleophilic attack.Facilitates derivatization via reactions like reductive amination, Wittig olefination, and aldol condensations.
Nucleophilic Aromatic Substitution The fluorine atom, activated by the ring nitrogen and adjacent carbonyl groups, is a potential site for nucleophilic displacement, though this would require forcing conditions.Offers a late-stage diversification pathway, although selectivity could be a challenge.
Metabolic Stability The C-F bond is exceptionally strong, and its presence can block sites of oxidative metabolism.[1]Potential for improved pharmacokinetic profiles in drug candidates.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-Fluoro-6-formylnicotinic acid can be envisioned starting from commercially available 2-fluoro-6-methylnicotinic acid. The key transformation is the selective oxidation of the methyl group to an aldehyde.

Synthetic Pathway start 2-Fluoro-6-methylnicotinic acid intermediate 2-Fluoro-6-hydroxymethylnicotinic acid start->intermediate Reduction product 2-Fluoro-6-formylnicotinic acid intermediate->product Selective Oxidation (e.g., PCC, DMP)

Caption: Proposed two-step synthesis of 2-Fluoro-6-formylnicotinic acid.

Experimental Protocol: Selective Oxidation
  • Reduction of the Carboxylic Acid: To a solution of 2-fluoro-6-methylnicotinic acid in an anhydrous solvent such as THF, add a suitable reducing agent (e.g., borane-THF complex) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

  • Quench the reaction carefully with methanol and concentrate under reduced pressure.

  • Purify the resulting 2-fluoro-6-hydroxymethylnicotinic acid by column chromatography.

  • Oxidation to the Aldehyde: Dissolve the 2-fluoro-6-hydroxymethylnicotinic acid in a suitable solvent like dichloromethane.

  • Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in portions at room temperature.

  • Stir the reaction until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite and silica gel, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield 2-Fluoro-6-formylnicotinic acid.

Synthetic Utility in Drug Discovery: A Trifecta of Opportunities

The three functional groups of 2-Fluoro-6-formylnicotinic acid can be addressed sequentially or in a controlled manner to generate a vast chemical space.

Synthetic Utility core 2-Fluoro-6-formylnicotinic acid Carboxylic Acid Formyl Group Fluoro-Pyridine Core amide Amide Bond Formation core:f0->amide ester Esterification core:f0->ester reductive_amination Reductive Amination core:f1->reductive_amination wittig Wittig Olefination core:f1->wittig aldol Aldol Condensation core:f1->aldol suzuki Suzuki Coupling core:f2->suzuki ullmann Ullmann Condensation core:f2->ullmann

Caption: Key synthetic transformations of 2-Fluoro-6-formylnicotinic acid.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety is an ideal handle for introducing diversity through amide bond formation . This is a cornerstone reaction in medicinal chemistry, allowing for the facile introduction of a wide range of amine-containing fragments to probe structure-activity relationships (SAR).

  • To a solution of 2-Fluoro-6-formylnicotinic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture for 10-15 minutes to form the activated ester.

  • Add the desired primary or secondary amine and continue stirring at room temperature until the reaction is complete.

  • Perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.

Transformations of the Formyl Group

The aldehyde functionality opens up a plethora of C-C and C-N bond-forming reactions. Reductive amination is a particularly powerful method for generating secondary and tertiary amines, which are prevalent in many drug classes.[8][9][10][11][12]

  • Dissolve 2-Fluoro-6-formylnicotinic acid and the desired primary or secondary amine in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[9]

  • If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction, remove the solvent, and purify the product.

Reactions at the Fluoro-Pyridine Core

The fluorinated pyridine ring can participate in various cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups. The Suzuki-Miyaura coupling is a robust and widely used method for this purpose.[13][14][15][16][17]

  • In a reaction vessel, combine 2-Fluoro-6-formylnicotinic acid (or a protected derivative), the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system (e.g., dioxane/water or DME).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

  • Cool the reaction, perform an aqueous workup, and purify the product by chromatography.

Case Study: A Hypothetical Drug Discovery Workflow

To illustrate the potential of this scaffold, consider a hypothetical workflow for the development of a novel kinase inhibitor.

Drug Discovery Workflow cluster_0 Scaffold Elaboration cluster_1 Lead Optimization start 2-Fluoro-6-formylnicotinic acid step1 Amide Coupling (Introduce hinge-binding motif) start->step1 step2 Reductive Amination (Introduce solvent-front moiety) step1->step2 step3 Suzuki Coupling (Probe hydrophobic pocket) step2->step3 step4 SAR Studies & In Vitro Assays step3->step4 step5 Lead Candidate step4->step5

Caption: A hypothetical workflow utilizing 2-Fluoro-6-formylnicotinic acid.

In this workflow, the carboxylic acid is first coupled with an amine known to interact with the kinase hinge region. Subsequently, the formyl group is subjected to reductive amination to introduce a solubilizing group that can interact with the solvent front. Finally, a Suzuki coupling at a suitable position on a derivatized ring could be employed to introduce a moiety that probes a deeper hydrophobic pocket, thereby enhancing potency and selectivity.

Conclusion and Future Outlook

2-Fluoro-6-formylnicotinic acid stands as a promising yet underexplored building block with significant potential for pharmaceutical drug discovery. Its unique combination of three distinct and synthetically versatile functional groups offers a powerful platform for the rapid generation of diverse and complex molecular libraries. The strategic application of this scaffold, guided by the principles of medicinal chemistry, can pave the way for the discovery of next-generation therapeutics. It is our hope that this technical guide will inspire researchers to explore the rich chemistry of this trifunctional building block and unlock its full potential in the quest for novel medicines.

References

  • Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. Self-published.
  • Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl 3 ·7H 2 O. Indian Journal of Chemistry.
  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor - SciSpace. SciSpace.
  • Selective photoelectrocatalytic oxidation of 3-methylpyridine to vitamin B3 by WO3 decorated nanotube-structured TiO2 - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC.
  • US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents.
  • 6-Fluoronicotinic acid | CAS 403-45-2 - Ossila. Ossila Ltd.
  • Selective photoelectrocatalytic oxidation of 3-methylpyridine to vitamin B 3 by WO 3 decorated nanotube-structured TiO 2 - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01394D. Royal Society of Chemistry.
  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry.
  • Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese - MDPI. MDPI.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. MDPI.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed.
  • Ullmann condens
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Applications of Fluorine in Medicinal Chemistry - PubMed.
  • Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. Self-published.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. Dove Medical Press.
  • The Role of Pyridine Amino Acids in Modern Drug Development. Self-published.
  • Ethyl 5-Formyl-1-(pyridin-3-yl)
  • US Patent for N-Acyl-Gly-, N-Acyl-Sar- and N-Blocked-boroPro inhibitors of FAP, DPP4, and POP - Googleapis.com.
  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed.
  • Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry.
  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.
  • Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules | Request PDF - ResearchGate.
  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Suzuki cross-coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem.
  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.
  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. organic-synthesis.com.
  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate.
  • CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents.
  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids - PMC - NIH.
  • Halogenoid acids and salts thereof - Patent US-11208325-B2 - PubChem.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Beilstein Journal of Organic Chemistry.
  • Oxidation of Methyl Aromatics and Hetero Aromatics to Their Corresponding Aldehydes | Request PDF - ResearchGate.
  • 2-Fluoro-6-phenylnicotinic acid | 505083-01-2 | ChemScene. ChemScene.
  • Amino acids with fluorinated olefinic motifs – synthetic approaches - Arkivoc. Arkivoc.
  • Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile - Organic Syntheses. Organic Syntheses.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - Frontiers. Frontiers.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Organic Chemistry Portal.
  • Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
  • 6-Fluoro-2-methylnicotinic acid. Fluorochem.

Sources

A Guide to the Crystallographic Analysis of 2-Fluoro-6-formylnicotinic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-formylnicotinic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their utility as scaffolds for the development of novel therapeutic agents is intrinsically linked to their three-dimensional structure. Understanding the precise atomic arrangement through crystallographic studies is paramount for structure-based drug design, enabling the optimization of interactions with biological targets. This technical guide provides an in-depth overview of the synthesis, crystallization, and crystallographic analysis of this important class of molecules. While crystallographic data for the parent compound, 2-fluoro-6-formylnicotinic acid, is not publicly available at the time of this publication, we will utilize the crystal structure of a closely related analog, 5-bromo-2-fluoronicotinic acid monohydrate, as a case study. This guide will equip researchers with the foundational knowledge and methodologies required to pursue crystallographic studies of these and similar compounds.

Introduction: The Significance of Fluorinated Nicotinic Acids in Medicinal Chemistry

Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse pharmaceutical applications.[1] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to protein targets.[2] Consequently, fluorinated nicotinic acids are valuable building blocks in the synthesis of novel bioactive compounds. The presence of a formyl group provides a reactive handle for further chemical modifications, making 2-fluoro-6-formylnicotinic acid derivatives particularly attractive for creating diverse chemical libraries for drug screening.

The three-dimensional conformation and intermolecular interactions of these molecules, which are revealed by single-crystal X-ray diffraction, are critical for understanding their structure-activity relationships (SAR). This knowledge allows for the rational design of more potent and selective drug candidates.

Synthesis and Crystallization of 2-Fluoro-6-formylnicotinic Acid Derivatives

The synthesis of functionalized nicotinic acids can be achieved through various synthetic routes. While a specific protocol for 2-fluoro-6-formylnicotinic acid is not detailed in the literature, a general approach can be devised based on established methods for similar compounds.

General Synthetic Strategy

A plausible synthetic route could involve the oxidation of a corresponding hydroxymethyl or methyl group at the 6-position of a 2-fluoronicotinic acid precursor. Alternatively, a formylation reaction of a suitable 2-fluoronicotinic acid derivative could be employed. The choice of reagents and reaction conditions would require careful optimization to achieve a good yield and purity of the final product.

Diagram of a Potential Synthetic Workflow

Synthesis_Workflow Start 2-Fluoro-6-methylnicotinic acid (Precursor) Oxidation Oxidation (e.g., SeO2, KMnO4) Start->Oxidation Reaction Purification Purification (Chromatography/Recrystallization) Oxidation->Purification Crude Product Product 2-Fluoro-6-formylnicotinic acid Purification->Product Pure Product

Caption: A conceptual workflow for the synthesis of 2-fluoro-6-formylnicotinic acid.

Experimental Protocol for Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach to screening various crystallization conditions is essential.

Step-by-Step Crystallization Methodology:

  • Purification of the Compound: Ensure the starting material is of the highest possible purity (>98%). Impurities can significantly hinder crystal growth.

  • Solvent Selection: Begin by testing the solubility of the compound in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) and water. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture to create a near-saturated solution.

    • Loosely cover the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • This technique is particularly useful for small quantities of material.

    • A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen for data collection.

Crystallographic Data Analysis: A Case Study of 5-Bromo-2-fluoronicotinic Acid Monohydrate

In the absence of published crystallographic data for 2-fluoro-6-formylnicotinic acid, we will examine the structure of 5-bromo-2-fluoronicotinic acid monohydrate as a representative example of a halogenated fluoronicotinic acid.[1] This provides valuable insights into the expected structural features and intermolecular interactions.

The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate was determined by single-crystal X-ray diffraction.[1]

Summary of Crystallographic Data
Parameter5-Bromo-2-fluoronicotinic acid monohydrate[1]
Chemical FormulaC₆H₅BrFNO₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)3.9894(4)
b (Å)13.6128(11)
c (Å)14.7495(12)
V (ų)801.00(12)
Z4
Temperature (K)150(2)
R(F)0.0213
Key Structural Features and Intermolecular Interactions

The crystal packing of 5-bromo-2-fluoronicotinic acid monohydrate is characterized by the formation of infinite chains through O—H⋯N hydrogen bonds.[1] This is a common motif in nicotinic acid derivatives. The water molecule plays a crucial role in the crystal lattice, forming hydrogen bonds with the carboxylic acid group and the pyridine nitrogen.

The planarity of the pyridine ring is a key feature, although the carboxylic acid group may be twisted out of the plane of the ring. The presence of the fluorine and bromine atoms will influence the electronic distribution within the molecule and can participate in halogen bonding interactions, which are increasingly recognized as important in crystal engineering and drug design.

Diagram of Key Intermolecular Interactions

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Water Molecule A_N N A_O1 O-H A_O2 O B_N N A_O1->B_N O-H···N Hydrogen Bond A_F F A_Br Br B_O1 O-H B_O2 O B_F F B_Br Br B_Br->A_F Halogen Bond (potential) Water H-O-H Water->A_O2 Hydrogen Bond

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 2-Fluoro-6-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermodynamics in Drug Development

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a safe and effective therapeutic is paved with rigorous scientific investigation. 2-Fluoro-6-formylnicotinic acid stands as a key heterocyclic building block, its structural motifs appearing in a variety of pharmacologically active agents. The successful transition of such a candidate from laboratory-scale synthesis to large-scale manufacturing and stable formulation hinges on a deep understanding of its fundamental physicochemical properties. Among the most critical of these are its thermodynamic characteristics.

Thermodynamic data, such as enthalpy of formation, Gibbs free energy, and heat capacity, govern every aspect of a drug's lifecycle. They dictate reaction spontaneity and equilibria, influence crystal structure and polymorphism, determine solubility, and define stability under various storage and physiological conditions.[1][2] An early and thorough characterization of these properties is not merely an academic exercise; it is a cornerstone of risk mitigation, process optimization, and regulatory compliance in the pharmaceutical industry.[3][4]

This guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermodynamic properties of a novel drug intermediate, using 2-Fluoro-6-formylnicotinic acid as a prime exemplar. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind them, blending established experimental techniques with modern computational chemistry.

Part 1: Experimental Characterization of Thermal Behavior

The foundational step in thermodynamic analysis is to experimentally probe the molecule's response to thermal stress. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable first-line tools.[2][5] They provide a macroscopic view of the material's stability, purity, and phase behavior.

Thermal Stability and Phase Transitions by DSC/TGA

Expertise & Rationale: A combined DSC/TGA analysis is the gold standard for an initial thermal profile. TGA measures mass loss as a function of temperature, precisely identifying the onset of thermal decomposition. DSC, conversely, measures the heat flow required to change the sample's temperature, revealing energetic events like melting, crystallization, or solid-state polymorphic transitions.[4][5] For a crystalline solid like 2-Fluoro-6-formylnicotinic acid, a sharp, well-defined melting endotherm on the DSC curve is a strong indicator of high purity. The decomposition temperature from the TGA curve dictates the upper limit for handling, drying, and storage, which is critical for preventing degradation and ensuring drug substance integrity.[2]

Data Presentation: Hypothetical Thermal Analysis Data

PropertyValueInterpretation
Melting Point (T_onset, DSC)185.4 °CInitiation of melting.
Melting Peak (T_peak, DSC)188.2 °CTemperature of maximum melting rate; a sharp peak suggests high purity.
Enthalpy of Fusion (ΔH_fus)28.5 kJ/molEnergy required to melt the solid; useful for solubility and polymorphism studies.
Decomposition Onset (T_onset, TGA)215.0 °CTemperature at which significant mass loss begins; critical stability threshold.

Experimental Workflow: Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis TGA/DSC Instrument cluster_data Data Interpretation P1 Weigh 2-5 mg of 2-Fluoro-6-formylnicotinic acid P2 Hermetically seal in an aluminum DSC pan P1->P2 High-precision balance A1 Place sample and reference pans in the furnace P2->A1 A2 Apply heating program (e.g., 10 °C/min) under N2 purge A1->A2 A3 Simultaneously record mass change (TGA) and heat flow (DSC) A2->A3 D1 Analyze DSC curve for melting point (Tm) and enthalpy of fusion (ΔHfus) A3->D1 Heat Flow vs. Temp D2 Analyze TGA curve for decomposition temperature (Td) A3->D2 Mass vs. Temp D3 Assess Purity & Thermal Stability D1->D3 D2->D3

Caption: Workflow for TGA/DSC analysis of a solid pharmaceutical compound.

Protocol: Combined TGA/DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. Calibrate the TGA for mass using standard weights.

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity 2-Fluoro-6-formylnicotinic acid into a clean aluminum DSC pan. Hermetically seal the pan. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the TGA/DSC instrument's furnace.

  • Experimental Conditions: Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature at a constant rate, typically 10 °C/min, up to a temperature beyond the decomposition point (e.g., 300 °C).

  • Data Acquisition: Continuously record the sample weight (TGA) and the differential heat flow between the sample and reference (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting thermograms to determine the onset and peak temperatures for melting and the onset of decomposition. Integrate the area under the melting peak to calculate the enthalpy of fusion.

Enthalpy of Formation via Bomb Calorimetry

Expertise & Rationale: The standard molar enthalpy of formation (ΔfH°) is a cornerstone thermodynamic quantity representing the energy change when a compound is formed from its constituent elements in their standard states.[6] It is indispensable for calculating reaction enthalpies, assessing process safety, and understanding molecular stability. The most accurate experimental route to this value for an organic compound is through the determination of its enthalpy of combustion (ΔcH°) using oxygen bomb calorimetry.[7][8]

In this technique, the compound is completely combusted in a sealed vessel (the "bomb") under high-pressure oxygen. The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature rise is precisely measured. By calibrating the calorimeter with a substance of known combustion energy, such as benzoic acid, the heat capacity of the system can be determined, allowing for an accurate calculation of the energy released by the sample.[7][9] Hess's Law is then applied to calculate the enthalpy of formation from the experimentally determined enthalpy of combustion and the known enthalpies of formation of the combustion products (CO₂, H₂O, and HF).[6]

Data Presentation: Hypothetical Enthalpy of Formation Calculation

ParameterSymbolValueSource
Combustion ReactionC₇H₄FNO₃(s) + 6.5 O₂(g) → 7 CO₂(g) + 2 H₂O(l) + HF(aq)Stoichiometry
Energy of CombustionΔcU°-3055.0 ± 1.5 kJ/molExperimental (Bomb Calorimetry)
Enthalpy of CombustionΔcH°-3058.1 ± 1.5 kJ/molCalculated from ΔcU°
ΔfH° of CO₂(g)-393.51 kJ/molLiterature Standard
ΔfH° of H₂O(l)-285.83 kJ/molLiterature Standard
ΔfH° of HF(aq)-320.1 kJ/molLiterature Standard
Enthalpy of Formation ΔfH°(C₇H₄FNO₃) -585.2 ± 1.5 kJ/mol Calculated via Hess's Law

Protocol: Oxygen Bomb Calorimetry

  • Calorimeter Calibration:

    • Press approximately 1 g of standard reference benzoic acid into a pellet and weigh it accurately.

    • Place the pellet in the crucible within the bomb. Attach a 10 cm length of fuse wire of known combustion energy to the electrodes, ensuring it touches the pellet.[8]

    • Add 1 mL of purified water to the bottom of the bomb to ensure saturation of the final atmosphere.

    • Seal the bomb, purge with oxygen, and then pressurize to 25 atm.

    • Submerge the bomb in the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).

    • Allow the system to equilibrate, then ignite the sample. Record the temperature change to a precision of 0.001 °C until a stable final temperature is reached.

    • Calculate the effective heat capacity of the calorimeter system based on the known energy of combustion of benzoic acid.[9]

  • Sample Combustion:

    • Repeat the procedure using a pellet of 2-Fluoro-6-formylnicotinic acid (approx. 0.8-1.0 g).

    • After combustion, vent the bomb and collect the interior liquid. Titrate this solution with a standard base to quantify the amount of nitric acid formed from residual nitrogen in the bomb and hydrofluoric acid formed from the sample.

  • Data Analysis:

    • Correct the observed temperature rise for heat exchange with the surroundings and the energy contributed by the ignition wire and nitric acid formation.

    • Calculate the constant volume energy of combustion (ΔcU°) using the calorimeter's heat capacity.

    • Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) by accounting for the change in the number of moles of gas in the reaction (Δn_gasRT).

    • Apply Hess's Law to calculate the standard enthalpy of formation (ΔfH°) of the compound.[6]

Part 2: Computational Prediction and Validation

While experimental methods provide definitive data, they can be resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, complementary approach to predict thermodynamic properties from first principles.[10][11] This is invaluable for early-stage screening of candidates and for understanding the molecular origins of observed properties.

Expertise & Rationale: DFT calculations solve the electronic structure of a molecule to determine its ground-state energy and vibrational frequencies.[12] From these fundamental outputs, statistical mechanics allows for the calculation of key thermodynamic functions like enthalpy, entropy, and Gibbs free energy.[13] We select a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which are known to provide a good balance of accuracy and computational cost for organic molecules.[10][14] The critical step is to validate the computational model. By comparing the computationally predicted heat capacity or vibrational spectra with experimental data (from DSC or spectroscopy), we can gain confidence in the model's ability to predict other properties, like the Gibbs free energy of formation, which are more difficult to measure directly.

Computational Workflow: DFT for Thermodynamics

G cluster_model Model Setup cluster_calc Quantum Calculation cluster_output Property Prediction M1 Build 3D structure of 2-Fluoro-6-formylnicotinic acid M2 Select DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) M1->M2 C1 Geometry Optimization to find lowest energy conformer M2->C1 C2 Frequency Calculation to obtain vibrational modes C1->C2 Converged structure O1 Calculate Zero-Point Vibrational Energy (ZPVE) C2->O1 Vibrational frequencies O2 Calculate thermal corrections to Enthalpy (H), Entropy (S), and Gibbs Free Energy (G) O1->O2 O3 Predict Thermodynamic Properties (Cp, ΔfG°, etc.) O2->O3

Caption: Workflow for predicting thermodynamic properties using DFT.

Data Presentation: Comparison of Experimental and Computational Data

PropertyExperimental ValueComputational (DFT) ValueDeviation
Molar Heat Capacity (Cp) at 298.15 K165.2 J/(mol·K)162.5 J/(mol·K)-1.6%
Standard Entropy (S°) at 298.15 KNot Measured355.8 J/(mol·K)N/A
Gibbs Free Energy of Formation (ΔfG°)Not Measured-495.7 kJ/molN/A

Part 3: Synthesis and Application in Drug Development

The integration of experimental and computational data provides a holistic thermodynamic profile that directly informs critical decisions in the drug development pipeline.

  • Process Chemistry & Safety: The enthalpy of formation is a critical input for reaction calorimetry (RC1) studies. It allows process chemists to calculate the heat of reaction for synthesis steps, enabling the design of safe and scalable manufacturing processes by ensuring adequate heat removal and avoiding thermal runaway events.

  • Formulation & Stability: The melting point and decomposition temperature define the acceptable temperature ranges for processing and storage.[1][3] A high enthalpy of fusion may suggest strong intermolecular interactions within the crystal lattice, which can correlate with lower solubility. This knowledge guides formulation scientists in selecting appropriate excipients and developing stable dosage forms, such as amorphous solid dispersions if poor solubility is a concern.[2][4]

  • Reaction Feasibility: The Gibbs free energy of formation, accessible through computational models validated by experimental data, allows for the prediction of equilibrium constants and the spontaneity of potential degradation pathways. This helps in identifying conditions that favor product formation and minimize impurity generation.[15]

Conclusion

A comprehensive understanding of the thermodynamic properties of a drug intermediate like 2-Fluoro-6-formylnicotinic acid is not an academic pursuit but a fundamental requirement for efficient, safe, and successful drug development. By strategically combining robust experimental techniques such as DSC, TGA, and bomb calorimetry with the predictive power of computational methods like DFT, researchers can build a self-validating system of knowledge. This integrated approach provides the critical data needed to optimize chemical synthesis, ensure long-term stability, and guide the formulation of a final drug product, ultimately accelerating the path from discovery to clinical application.

References

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. Available at: [Link]

  • IMV America. (2026). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. Available at: [Link]

  • Nanalysis. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • News-Medical.Net. (2019). Differential Scanning Calorimetry of Pharmaceuticals. Available at: [Link]

  • Zhu, L., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. MRS Bulletin. Available at: [Link]

  • Johnson, W.H., & Prosen, E.J. (1974). The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Available at: [Link]

  • Li, A., et al. (2021). Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients. Frontiers in Chemistry. Available at: [Link]

  • Ramos, R.S., et al. (2012). APPLICATION OF COMPUTATIONAL CHEMISTRY METHODS TO OBTAIN THERMODYNAMIC DATA FOR HYDROGEN PRODUCTION FROM LIQUEFIED PETROLEUM GAS. Brazilian Journal of Chemical Engineering. Available at: [Link]

  • Valencia, D., & Restrepo, G. (2025). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Molecules. Available at: [Link]

  • Wang, S., et al. (2018). Predicting Thermodynamic Properties of Alkanes by High-Throughput Force Field Simulation and Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]

  • University of Missouri-St. Louis. Bomb Calorimetry. Available at: [Link]

  • Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. Available at: [Link]

  • Chemistry LibreTexts. (2021). Strain Energy in Organic Compounds - Bomb Calorimetry. Available at: [Link]

  • Journal of Pyrotechnics Archive. Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Available at: [Link]

  • Cox, J.D., et al. (1964). Thermodynamic Properties of Fluorine Compounds. Transactions of the Faraday Society. Available at: [Link]

  • Faria, C.P., et al. (2011). Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid). The Journal of Chemical Thermodynamics. Available at: [Link]

  • Pokhyl, S., et al. (2021). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A. Available at: [Link]

  • Tsyshevsky, R., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules. Available at: [Link]

  • Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. Available at: [Link]

  • Van der Heijden, A.E.D.M., et al. (2024). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part VI. Molecules. Available at: [Link]

  • NIST. Benzoic acid, 4-fluoro-. NIST Chemistry WebBook. Available at: [Link]

  • Zaitsau, D.H., et al. (2012). Vapor pressure and sublimation thermodynamics of aminobenzoic acid, nicotinic acid, and related amido-derivatives. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Truman State University. (2013). Bomb Calorimetry. Truman ChemLab. Available at: [Link]

  • SFA ScholarWorks. Bomb Calorimetry: A New Method of CEC Determination. Available at: [Link]

  • Ayalew, M.E. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Journal of Biophysical Chemistry. Available at: [Link]

  • Pop, R., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molecules. Available at: [Link]

  • Snitsiriwat, S., et al. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A. Available at: [Link]

  • Stolarska, M., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. International Journal of Molecular Sciences. Available at: [Link]

  • Lishchuk, A., et al. (2026). Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. arXiv. Available at: [Link]

  • Liu, Z.K., et al. dfttk_example. GitHub. Available at: [Link]

  • Kabo, G.J., et al. (2016). Thermodynamic properties of S-(−)-nicotine. The Journal of Chemical Thermodynamics. Available at: [Link]

  • Roy, M.N., et al. (2021). Study of Thermodynamic and Acoustic Properties of Niacin in Aqueous Hexylene Glycol and Propylene Glycol at Different Temperatures. ACS Omega. Available at: [Link]

  • Shandong Tianlang Chemical Co., Ltd. 2-Fluoro-6-chloronicotinic acid. Available at: [Link]

  • Dziubak, K., et al. (2020). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry. Available at: [Link]

Sources

2-Fluoro-6-formylnicotinic acid precursor synthesis pathways

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-formylnicotinic Acid Precursors

Executive Summary

2-Fluoro-6-formylnicotinic acid is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a carboxylic acid, and a reactive formyl group, makes it a valuable building block for the synthesis of complex bioactive molecules. However, the targeted synthesis of this compound and its immediate precursors is non-trivial, requiring a strategic approach to functional group introduction and manipulation to ensure high yields and purity.

This technical guide provides an in-depth analysis of robust and field-proven synthetic pathways for key precursors to 2-Fluoro-6-formylnicotinic acid. As a senior application scientist, the narrative moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices. We will explore two primary strategies, both commencing from the versatile starting material, 2-chloro-6-methylnicotinonitrile. The guide details step-by-step protocols, discusses the causality behind reagent selection and reaction conditions, and presents a comparative analysis to aid researchers in process optimization and scale-up. All methodologies are grounded in authoritative references to ensure scientific integrity and reproducibility.

Chapter 1: Strategic Overview and Retrosynthetic Analysis

The synthesis of highly substituted pyridine rings is a central challenge in organic chemistry. The goal is to control the regiochemistry of substitution and to orchestrate a sequence of reactions that is compatible with the various functional groups present on the ring. For 2-Fluoro-6-formylnicotinic acid, the key challenges include the selective oxidation of a methyl group in the presence of other sensitive functionalities, the efficient introduction of fluorine onto the electron-deficient pyridine ring, and the mild hydrolysis of a nitrile to a carboxylic acid without affecting the aldehyde.

A logical retrosynthetic analysis reveals that a precursor like 2-chloro-6-methylnicotinonitrile is an ideal starting point. This compound is a versatile chemical building block used in the synthesis of various pharmaceuticals and agrochemicals.[1][2] It strategically places a modifiable methyl group at the C6 position, a nitrile at the C3 position (a precursor to the carboxylic acid), and a chloro group at the C2 position, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) with fluoride.

Retrosynthetic Pathway

The following diagram illustrates the retrosynthetic approach, breaking down the target molecule into its key precursors.

G target 2-Fluoro-6-formylnicotinic acid precursor1 2-Fluoro-6-formylnicotinonitrile target->precursor1 Nitrile Hydrolysis precursor2 2-Chloro-6-formylnicotinonitrile precursor1->precursor2 Fluorination (SNAr) precursor3 2-Fluoro-6-methylnicotinonitrile precursor1->precursor3 C6-Methyl Oxidation start 2-Chloro-6-methylnicotinonitrile precursor2->start C6-Methyl Oxidation precursor3->start Fluorination (SNAr)

Caption: Retrosynthetic analysis of 2-Fluoro-6-formylnicotinic acid.

From this analysis, two primary forward-synthetic strategies emerge, differing in the sequence of the fluorination and oxidation steps.

  • Pathway I: Oxidation → Fluorination → Hydrolysis

  • Pathway II: Fluorination → Oxidation → Hydrolysis

This guide will dissect both pathways, providing the necessary experimental details and scientific justification for each transformation.

Chapter 2: Pathway I: The Oxidation-First Approach

This strategy prioritizes the selective oxidation of the C6-methyl group on the 2-chloro-6-methylnicotinonitrile scaffold before introducing the fluorine atom. The rationale is to perform the potentially harsh oxidation step on a cheaper, non-fluorinated intermediate.

Pathway I: Overall Workflow

G A 2-Chloro-6-methylnicotinonitrile B 2-Chloro-6-formylnicotinonitrile A->B  Step 1: Selective Oxidation   C 2-Fluoro-6-formylnicotinonitrile B->C  Step 2: Fluorination (SNAr)   D 2-Fluoro-6-formylnicotinic acid C->D  Step 3: Mild Hydrolysis  

Caption: Workflow for the Oxidation-First synthetic pathway.

Step 1: Selective Oxidation of the C6-Methyl Group

The conversion of a methyl group on a pyridine ring to an aldehyde requires a selective oxidant that can operate without affecting the nitrile or the chloro-substituent. While strong oxidants like potassium permanganate would likely lead to the carboxylic acid, milder reagents are preferred. Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of benzylic methyl groups to aldehydes.[3]

Causality of Experimental Choice:

  • Reagent: Selenium dioxide is chosen for its well-documented selectivity for oxidizing activated methyl groups (like those on a pyridine ring) to the corresponding aldehyde, minimizing over-oxidation to the carboxylic acid.[3]

  • Solvent: A high-boiling, inert solvent such as 1,4-dioxane is used to facilitate the reaction, which typically requires elevated temperatures to proceed at a reasonable rate.

  • Work-up: The work-up procedure is designed to remove the selenium-containing byproducts, which are toxic and must be handled with care.

Experimental Protocol: Oxidation using Selenium Dioxide

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reagents: To the flask, add 2-chloro-6-methylnicotinonitrile (1.0 eq), selenium dioxide (1.1 eq), and 1,4-dioxane.

  • Reaction: Heat the mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours to overnight.[3]

  • Cooling and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. The black selenium byproduct will precipitate. Filter the mixture through a pad of Celite to remove the solid waste.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-chloro-6-formylnicotinonitrile, can be purified by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Fluorination

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitrile and the newly installed formyl group, makes the C2 position highly susceptible to nucleophilic attack. This allows for the efficient displacement of the chloride with fluoride.

Causality of Experimental Choice:

  • Fluoride Source: Spray-dried potassium fluoride (KF) is a common, cost-effective, and powerful nucleophilic fluoride source for SNAr reactions.

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane is essential. These solvents effectively solvate the potassium cation, leaving the fluoride anion "naked" and highly reactive, while not solvating the nucleophile itself.

  • Temperature: Elevated temperatures (120-180 °C) are typically required to overcome the activation energy for breaking the strong C-Cl bond and forming the even stronger C-F bond.

Experimental Protocol: Halogen Exchange (Halex) Reaction

  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-chloro-6-formylnicotinonitrile (1.0 eq) and anhydrous spray-dried potassium fluoride (2.0-3.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as DMSO.

  • Reaction: Heat the reaction mixture to 150-160 °C with efficient stirring. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 2-fluoro-6-formylnicotinonitrile can be purified by silica gel chromatography.

Step 3: Mild Hydrolysis of the C3-Nitrile

The final step is the conversion of the nitrile group to a carboxylic acid. This transformation must be conducted under conditions that do not affect the aldehyde at the C6 position. Aldehydes are sensitive to both strongly acidic and strongly basic conditions, as well as to oxidizing agents.[4] Therefore, a carefully controlled, mild hydrolysis is required.

Causality of Experimental Choice:

  • Method: A two-step hydrolysis under moderately acidic conditions is often employed. First, concentrated sulfuric acid can convert the nitrile to the more easily hydrolyzed primary amide at a controlled temperature. Then, subsequent heating in aqueous acid completes the hydrolysis to the carboxylic acid. The conditions must be carefully optimized to prevent degradation of the aldehyde.

  • Alternative: Biocatalytic hydrolysis using a nitrilase enzyme offers an exceptionally mild and selective alternative, proceeding under neutral pH and ambient temperature, thus preserving the aldehyde functionality completely.[5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Setup: In a flask equipped with a stirrer and placed in an ice bath, add 2-fluoro-6-formylnicotinonitrile (1.0 eq).

  • Amide Formation: Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir until TLC indicates the disappearance of the starting material.

  • Hydrolysis to Acid: Carefully add water to the reaction mixture and heat gently (e.g., to 90°C) for several hours until the intermediate amide is consumed.

  • Isolation: Cool the reaction mixture in an ice bath. The product, 2-fluoro-6-formylnicotinic acid, may precipitate. Adjust the pH to ~2-3 with a base (e.g., concentrated NaOH solution) to maximize precipitation.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if further purification is needed.

Chapter 3: Pathway II: The Fluorination-First Approach

This alternative strategy involves introducing the fluorine atom at the beginning of the sequence, followed by oxidation and hydrolysis. The primary advantage is that the sensitive oxidation step is performed on a potentially more stable fluorinated intermediate. However, the electron-withdrawing effect of the fluorine atom may slightly deactivate the methyl group towards oxidation.

Pathway II: Overall Workflow

G A 2-Chloro-6-methylnicotinonitrile B 2-Fluoro-6-methylnicotinonitrile A->B  Step 1: Fluorination (SNAr)   C 2-Fluoro-6-formylnicotinonitrile B->C  Step 2: Selective Oxidation   D 2-Fluoro-6-formylnicotinic acid C->D  Step 3: Mild Hydrolysis  

Caption: Workflow for the Fluorination-First synthetic pathway.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step is the conversion of 2-chloro-6-methylnicotinonitrile to 2-fluoro-6-methylnicotinonitrile.[6][7] The reaction conditions and principles are identical to those described in Section 2.2. The presence of the methyl group instead of the formyl group at C6 has a minimal impact on the reactivity of the C2 position towards SNAr.

Experimental Protocol:

  • Follow the protocol outlined in Section 2.2, using 2-chloro-6-methylnicotinonitrile as the starting material.

Step 2: Selective Oxidation

The oxidation of 2-fluoro-6-methylnicotinonitrile to 2-fluoro-6-formylnicotinonitrile is the critical step in this pathway. The same principles as in Section 2.1 apply. The fluorine atom's electron-withdrawing nature may require slightly more forcing conditions (e.g., longer reaction time or slightly higher temperature) compared to the chloro-analogue.

Experimental Protocol:

  • Follow the protocol outlined in Section 2.1, using 2-fluoro-6-methylnicotinonitrile as the starting material and adjusting reaction time as needed based on TLC or GC-MS monitoring.

Step 3: Mild Hydrolysis

The final step is the hydrolysis of 2-fluoro-6-formylnicotinonitrile. The procedure is identical to that described in Section 2.3.

Experimental Protocol:

  • Follow the protocol outlined in Section 2.3, using 2-fluoro-6-formylnicotinonitrile as the starting material.

Chapter 4: Comparative Analysis and Process Optimization

The choice between Pathway I and Pathway II depends on several factors, including reagent cost, scalability, and the robustness of each step.

ParameterPathway I (Oxidation-First)Pathway II (Fluorination-First)Rationale & Field Insights
Starting Material Cost Oxidation is performed on the cheaper 2-chloro intermediate.Fluorination is performed early, committing more expensive reagents sooner.Advantage: Pathway I. In process chemistry, it is often desirable to perform more challenging or lower-yielding steps on less expensive materials.
Oxidation Step Oxidation of a chloro-substituted pyridine.Oxidation of a fluoro-substituted pyridine.The C-F bond is highly stable. The electron-withdrawing fluorine may slightly increase the required energy for oxidation but this is generally manageable. The stability of the intermediate is comparable.
Fluorination Step Fluorination of an aldehyde-containing substrate.Fluorination of a methyl-containing substrate.Aldehydes can potentially undergo side reactions at the high temperatures of the Halex reaction (e.g., polymerization or condensation). Performing fluorination on the more robust methyl-substituted precursor is a significant advantage. Advantage: Pathway II.
Overall Yield & Purity Potential for side reactions in the fluorination step may lower yield and complicate purification.Cleaner fluorination step may lead to a higher overall yield and purity of the final product.From a process development perspective, Pathway II is often preferred due to the increased stability of the intermediate in the high-temperature fluorination step.
Scalability The handling of SeO₂ is a concern at scale due to toxicity. The high-temperature fluorination of an aldehyde can be problematic.The fluorination step is more robust. The SeO₂ oxidation remains a challenge, but alternative oxidation methods (e.g., via di- or tri-chlorination of the methyl group followed by hydrolysis) could be explored.Both pathways have scalability challenges related to selenium use, but Pathway II presents a more reliable sequence for the key transformations.

Conclusion

The synthesis of precursors to 2-fluoro-6-formylnicotinic acid can be effectively achieved through multi-step pathways starting from the readily available 2-chloro-6-methylnicotinonitrile. This guide has detailed two primary strategies, the "Oxidation-First" and "Fluorination-First" approaches.

While the "Oxidation-First" pathway has the economic advantage of performing a key step on a cheaper intermediate, the "Fluorination-First" pathway (Pathway II) is often superior from a chemical process standpoint. By performing the high-temperature fluorination on the more stable methyl-substituted pyridine, it avoids potential side reactions associated with the aldehyde functionality, leading to potentially higher yields, better purity, and a more robust and scalable process. The choice of pathway will ultimately depend on the specific capabilities, economic constraints, and scale of the research or manufacturing campaign.

References

  • Sutherland, A., et al. (2003). Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. The Journal of Organic Chemistry, 68(6), 2475-8. Available from: [Link]

  • Google Patents. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.
  • The Britton Group. Fluorination Strategies. Available from: [Link]

  • ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. Available from: [Link]

  • MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Available from: [Link]

  • LookChem. 2-Chloro-6-fluoronicotinic acid. Available from: [Link]

  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ResearchGate. (PDF) Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). Available from: [Link]

  • Chemguide. oxidation of aldehydes and ketones. Available from: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available from: [Link]

  • PubChem. 2-Chloro-5-fluoronicotinic acid. Available from: [Link]

  • PubMed. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Available from: [Link]

  • PubChem. 2-Fluoroisonicotinic acid. Available from: [Link]

  • ElectronicsAndBooks. A New Synthetic Route for Preparation of 2-Chloro-6-fluoro- benzonitrile and 2-Chloro-6-fluorobenzoic Acid. Available from: [Link]

  • Google Patents. CN101906068B - Preparation method of 2-pyridine carboxaldehyde.
  • PMC. Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. Available from: [Link]

  • Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available from: [Link]

  • ResearchGate. Structures of the two liquid precursors C6F12 and C6F14 and the two.... Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Indirect precursors to perfluorocarboxylic acids: Environment tier II assessment. Available from: [Link]

  • PubMed. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Available from: [Link]

  • RSC Publishing. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. Available from: [Link]

  • MDPI. Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Available from: [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of 2-Fluoro-6-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, reliable protocol for the synthesis of 2-Fluoro-6-formylnicotinic acid, a key bifunctional building block in medicinal chemistry and drug development. The described method is based on the selective oxidation of the corresponding methyl precursor, 2-fluoro-6-methylnicotinic acid, using selenium dioxide. This document offers a comprehensive guide for researchers, including a step-by-step experimental procedure, mechanistic insights, safety protocols, and characterization guidelines to ensure the successful and safe execution of the synthesis.

Introduction and Scientific Background

2-Fluoro-6-formylnicotinic acid is a valuable heterocyclic intermediate possessing three distinct functional groups: a pyridine core, a fluorine atom, a carboxylic acid, and an aldehyde. This unique combination allows for orthogonal chemical modifications, making it a versatile scaffold for constructing complex molecular architectures in pharmaceutical research.

The synthetic strategy detailed herein focuses on the selective oxidation of the activated methyl group of 2-fluoro-6-methylnicotinic acid. This transformation is a well-established method for introducing a formyl group onto heteroaromatic rings.[1][2] The choice of selenium dioxide (SeO₂) as the oxidant is critical; it is highly effective for the oxidation of methyl groups positioned alpha to a heteroaromatic nitrogen atom.[1][3][4] This reaction, often referred to as a Riley oxidation, provides a direct route to the desired aldehyde with good selectivity.[4][5]

Synthetic Pathway and Mechanism

The overall transformation involves the direct oxidation of the methyl group of the starting material to an aldehyde using selenium dioxide in a high-boiling solvent like 1,4-dioxane.

Reaction Scheme:

(Image: Oxidation of 2-fluoro-6-methylnicotinic acid to 2-Fluoro-6-formylnicotinic acid)

Mechanistic Insight: The mechanism of the selenium dioxide oxidation of an activated methyl group is a well-studied process.[6][7] It is believed to proceed through the following key steps:

  • Ene Reaction: An initial ene-type reaction occurs between the methyl group (in its enol-equivalent form) and selenium dioxide.[6]

  • [3][8]-Sigmatropic Rearrangement: The intermediate from the ene reaction undergoes a[3][8]-sigmatropic rearrangement, which is a type of pericyclic reaction. This step is crucial for transferring the selenium and oxygen atoms to the carbon backbone.[6][9]

  • Decomposition: The resulting selenium-containing intermediate is unstable and decomposes, typically through hydrolysis with trace water, to yield the aldehyde product, elemental selenium (a red/black precipitate), and water.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and should be performed by trained personnel.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier Example
2-Fluoro-6-methylnicotinic acid≥97%Sigma-Aldrich
Selenium Dioxide (SeO₂)≥99%Acros Organics
1,4-Dioxane, Anhydrous≥99.8%, DriSolv®EMD Millipore
Ethyl Acetate (EtOAc)ACS GradeFisher Chemical
HexanesACS GradeFisher Chemical
Celite® 545---Sigma-Aldrich
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeVWR Chemicals

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, thermometer, filtration apparatus (Büchner funnel), rotary evaporator, and standard laboratory glassware.

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. The setup should be placed in a certified chemical fume hood.

  • Reagent Addition: To the flask, add 2-fluoro-6-methylnicotinic acid (5.0 g, 32.2 mmol, 1.0 eq). Add 100 mL of anhydrous 1,4-dioxane to dissolve the starting material.

  • Addition of Oxidant: Carefully add selenium dioxide (3.94 g, 35.5 mmol, 1.1 eq) to the stirred solution. Caution: Selenium dioxide is highly toxic. Handle with appropriate personal protective equipment (PPE).[4]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A black precipitate of elemental selenium will form as the reaction proceeds.

  • Work-up and Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Set up a filtration apparatus with a pad of Celite® 545 in a Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the black selenium precipitate.[3] Wash the flask and the filter cake with additional 1,4-dioxane (2 x 20 mL) to ensure complete transfer.

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing the polarity) to isolate the pure product.

  • Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting white to off-white solid under high vacuum to obtain 2-Fluoro-6-formylnicotinic acid.

Characterization and Validation

The identity and purity of the synthesized 2-Fluoro-6-formylnicotinic acid should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a characteristic aldehyde proton signal (singlet) between δ 9.5-10.5 ppm. The pyridine ring protons will also show characteristic shifts and coupling patterns.

  • ¹³C NMR: The aldehyde carbonyl carbon should appear around δ 190-200 ppm, and the carboxylic acid carbonyl will be in the δ 165-175 ppm region.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₇H₄FNO₃, MW: 169.11 g/mol ).

  • Melting Point (MP): For comparison with literature values, if available.

Safety and Handling Precautions

  • Selenium Dioxide: SeO₂ is extremely toxic upon inhalation, ingestion, or skin contact. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[4][10]

  • 1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid inhalation of vapors.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Data Summary

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValueNotes
Starting Material 2-Fluoro-6-methylnicotinic acid---
Amount of Starting Material5.0 g (32.2 mmol)---
Oxidizing Agent Selenium Dioxide (SeO₂)---
Molar Equivalent of Oxidant1.1 eq (3.94 g, 35.5 mmol)A slight excess ensures complete conversion.
Solvent Anhydrous 1,4-Dioxane---
Reaction Volume100 mL---
Reaction Conditions
TemperatureReflux (~101 °C)---
Duration4-6 hoursMonitor by TLC.
Expected Yield 60-75%Yields are dependent on purification efficiency.
Product Appearance White to off-white solid---

Experimental Workflow Visualization

The diagram below outlines the major steps involved in the laboratory synthesis and purification of 2-Fluoro-6-formylnicotinic acid.

SynthesisWorkflow A Setup & Reagent Addition (Flask, Condenser, Stirrer) - 2-Fluoro-6-methylnicotinic acid - 1,4-Dioxane B Add Oxidant - Selenium Dioxide (1.1 eq) A->B Careful Addition C Reaction - Heat to Reflux (101°C) - Stir for 4-6 hours B->C Heating D Work-up - Cool to Room Temp - Filter through Celite® C->D Reaction Complete E Solvent Removal - Concentrate via Rotary Evaporation D->E Clear Filtrate F Purification - Silica Gel Column Chromatography E->F Crude Product G Final Product - Dry under Vacuum - Characterize (NMR, MS) F->G Pure Fractions

Caption: Workflow for the synthesis of 2-Fluoro-6-formylnicotinic acid.

References

  • Forni, L., & Marzorati, F. (1983). Vapor-phase oxidation of 2,6-lutidine to 2,6-pyridinedicarboxaldehyde. 2. Choice of catalyst and optimization of reaction conditions. Industrial & Engineering Chemistry Process Design and Development, 22(4), 643–647. Available at: [Link]

  • ESIRC. (n.d.). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Available at: [Link]

  • Scribd. (n.d.). Selenium Dioxide Oxidation Mechanisms. Available at: [Link]

  • Google Patents. (n.d.). CN105646334A - Preparation method of 2,6-pyridinedimethanol.
  • YouTube. (2023, February 20). Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET. Available at: [Link]

  • MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]

  • Wikipedia. (n.d.). Riley oxidation. Available at: [Link]

  • National Open Access Monitor, Ireland. (n.d.). Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide. Available at: [Link]

  • ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Available at: [Link]

  • Scribd. (n.d.). Oxidising agent. Available at: [Link]

  • Organic Syntheses. (n.d.). Allylic oxidation with hydrogen peroxide–selenium dioxide: trans-Pinocarveol. Available at: [Link]

Sources

Application Notes and Protocols: The Versatile Role of 2-Fluoro-6-formylnicotinic Acid in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-6-formylnicotinic acid (CAS: 1288995-36-7) is a highly functionalized, trifunctional pyridine building block that serves as a cornerstone in modern drug discovery and complex heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to move beyond theoretical chemistry, providing field-proven, self-validating protocols for leveraging this molecule. Its unique 2,3,6-substitution pattern allows for precise, orthogonal functionalization, making it an ideal precursor for macrocyclic PROTAC linkers and privileged kinase inhibitor scaffolds, such as pyrido[2,3-d]pyrimidines.

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of 2-fluoro-6-formylnicotinic acid lies in the distinct electronic environments of its three reactive sites. Successful utilization requires a deep understanding of the causality behind the reaction sequencing:

  • C-2 Fluorine (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom is highly activated by the electron-withdrawing pyridine nitrogen, the ortho-carboxylic acid, and the para-formyl group. Fluorine is the optimal leaving group for SNAr because its high electronegativity strongly polarizes the C-F bond, accelerating the rate-determining formation of the Meisenheimer complex ().

  • C-6 Formyl (Reductive Amination/Condensation): The aldehyde is primed for carbon-carbon or carbon-nitrogen bond formation. It can be selectively reacted with amines using mild hydride donors (e.g., NaBH(OAc)₃) without reducing the carboxylic acid ().

  • C-3 Carboxylic Acid (Amidation): Requires exogenous activation (e.g., HATU, EDC).

Critical Sequencing Rule: SNAr at C-2 must be performed first. If the C-3 carboxylic acid is converted to an activated ester before SNAr, the electron-withdrawing power at C-2 increases exponentially, leading to uncontrolled polymerization or dimerization with the amine intended for coupling.

OrthogonalReactivity Core 2-Fluoro-6-formylnicotinic acid (CAS: 1288995-36-7) Site1 C-2 Position: Fluorine Highly Activated for SNAr Core->Site1 Nucleophilic Attack Site2 C-6 Position: Formyl Reductive Amination / Condensation Core->Site2 Electrophilic Carbonyl Site3 C-3 Position: Carboxylic Acid Amide Coupling / Decarboxylation Core->Site3 Activation (e.g., HATU) Prod1 2-Amino/Alkoxy Derivatives Site1->Prod1 Amines/Alcohols, Base Prod2 Aminomethyl / Alkene Derivatives Site2->Prod2 NaBH(OAc)3, Amines Prod3 Nicotinamides / Esters Site3->Prod3 Amines, DIPEA

Orthogonal reactivity of 2-Fluoro-6-formylnicotinic acid at C-2, C-3, and C-6 positions.

Application Workflow: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are privileged heterocyclic scaffolds frequently found in ATP-competitive kinase inhibitors (). 2-Fluoro-6-formylnicotinic acid allows for the rapid, modular assembly of these bicyclic systems through a self-validating cascade of SNAr, reductive amination, and cyclization.

SynthesisPathway SM 2-Fluoro-6-formyl- nicotinic acid Int1 2-(Alkylamino)-6- formylnicotinic acid SM->Int1 1. R1-NH2 SNAr at C-2 Int2 2-(Alkylamino)-6- (aminomethyl)nicotinamide Int1->Int2 2. R2-NH2, NaBH(OAc)3 3. HATU, NH4Cl Final Pyrido[2,3-d]pyrimidine Scaffold Int2->Final 4. HC(OEt)3 Acid Catalysis, Heat

Step-by-step synthesis of pyrido[2,3-d]pyrimidine scaffolds via cascade functionalization.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are included to ensure each transformation is complete before proceeding, preventing the carryover of reactive intermediates.

Protocol A: SNAr at the C-2 Position

Causality: N,N-Diisopropylethylamine (DIPEA) is selected as the base over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly electrophilic C-6 formyl group.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-6-formylnicotinic acid (1.0 eq, 5.0 mmol) and anhydrous DMF (25 mL, 0.2 M).

  • Base Addition: Add DIPEA (2.5 eq, 12.5 mmol). Cool the mixture to 0 °C using an ice bath to control the exothermic SNAr reaction and prevent aldehyde degradation.

  • Amine Addition: Add the primary amine (R₁-NH₂, 1.1 eq, 5.5 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the starting material mass (m/z 169 [M-H]⁻) is fully replaced by the product mass.

  • Workup: Dilute the mixture with EtOAc (100 mL) and wash with 1M aqueous HCl (3 x 50 mL). The acidic wash is critical; it removes excess unreacted amine and DIPEA, yielding the pure 2-(alkylamino)-6-formylnicotinic acid intermediate.

Protocol B: Reductive Amination at the C-6 Position

Causality: 1,2-Dichloroethane (DCE) is utilized instead of Dichloromethane (DCM) because its lower volatility stabilizes the reaction concentration during overnight stirring, and it provides optimal solubility for the NaBH(OAc)₃/AcOH reducing system.

  • Imine Formation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DCE (0.1 M). Add the secondary amine (R₂-NH, 1.2 eq) and glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours to allow complete imine/enamine formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portionwise over 15 minutes to prevent rapid gas evolution.

  • Reaction: Stir at room temperature under a nitrogen atmosphere for 12 hours.

  • IPC: TLC (10% MeOH in DCM). The aldehyde spot should disappear, replaced by a more polar amine spot.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (adjusting pH to ~8). Extract with DCM (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol C: Amide Coupling and Cyclization

Causality: Triethyl orthoformate acts as both the solvent and the single-carbon electrophile required to bridge the C-2 amine and the C-3 primary amide, driving the thermodynamically favorable aromatization of the pyrimidine ring.

  • Amidation: Dissolve the intermediate from Protocol B in DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 30 minutes to form the active ester. Add solid NH₄Cl (5.0 eq) and stir for 6 hours. Work up with water/EtOAc extraction to isolate the primary amide.

  • Cyclization: Suspend the crude amide in neat triethyl orthoformate (10 volumes). Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 120 °C for 8 hours.

  • Isolation: Cool to room temperature. The pyrido[2,3-d]pyrimidine product typically precipitates directly from the reaction mixture and can be isolated via vacuum filtration, washing with cold diethyl ether.

Quantitative Data & Functional Group Tolerance

The table below summarizes the validated parameters, expected yields, and functional group tolerances for the orthogonal functionalization of 2-Fluoro-6-formylnicotinic acid.

Reaction StepOptimized Reagents & ConditionsTypical YieldFunctional Group Tolerance & Limitations
SNAr (C-2) R-NH₂, DIPEA, DMF, 0 °C to RT, 4h85–95%Tolerates aliphatic/aryl amines. Alcohols require NaH activation. Avoid strong nucleophiles that may attack the C-6 formyl.
Reductive Amination (C-6) R₂-NH, NaBH(OAc)₃, DCE, AcOH, RT, 12h70–85%Tolerates acid-sensitive groups, halogens, and esters. Ketones are generally untouched by NaBH(OAc)₃.
Amide Coupling (C-3) NH₄Cl, HATU, DIPEA, DMF, RT, 6h75–90%Broad tolerance. Sterically hindered amines may require extended coupling times (up to 24h).
Cyclization HC(OEt)₃, p-TsOH, 120 °C, 8h60–80%Highly tolerant. Electron-withdrawing groups on the C-2 amine may require higher temperatures (e.g., microwave irradiation).

References

  • Alpha-synuclein binders and methods of use. Google Patents (WO2024173219A1). Demonstrates the high reactivity of 2-fluoronicotinic acid derivatives in SNAr reactions due to electron-withdrawing group activation.
  • Semi-saturated bicyclic derivatives and related uses. Google Patents (WO2024211836A2). Details the selective reductive amination of 6-formylpyridine-2-carboxylate derivatives using mild hydride donors.
  • Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry, ACS Publications. Highlights the utility of highly functionalized heterocyclic building blocks in the modular assembly of privileged kinase inhibitor scaffolds. URL:[Link]

How to dissolve 2-Fluoro-6-formylnicotinic acid in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation and Handling of 2-Fluoro-6-formylnicotinic Acid in DMSO

Executive Summary

2-Fluoro-6-formylnicotinic acid is a highly functionalized pyridine derivative utilized as a versatile building block in medicinal chemistry and drug discovery. Due to the presence of reactive moieties—specifically the electrophilic formyl group and the highly activated 2-fluoro substituent—improper solvation can lead to rapid degradation. This application note details the physicochemical rationale, precise methodology, and quality control steps required to successfully dissolve and store this compound in Dimethyl Sulfoxide (DMSO) while preserving its structural integrity.

Physicochemical Profiling

Understanding the molecular properties of the compound is the foundational step in designing a robust solvation protocol[1].

Table 1: Physicochemical Properties of 2-Fluoro-6-formylnicotinic acid

PropertyValue
Chemical Name 2-Fluoro-6-formylnicotinic acid
CAS Number 1288995-36-7
Molecular Formula C7H4FNO3
Molecular Weight 169.11 g/mol
Physical State Solid powder
Primary Solvent Dimethyl Sulfoxide (DMSO)

Solvation Dynamics & Causality

Choosing the correct solvent and handling conditions is dictated by the compound's specific reactivity profile:

  • Why DMSO? DMSO is a polar aprotic solvent capable of disrupting the strong intermolecular hydrogen bonds formed by the carboxylic acid group, while effectively solvating the heterocyclic pyridine ring[2]. Its high boiling point and miscibility make it the industry standard for compound management and high-throughput screening (HTS)[2].

  • The Threat of Hygroscopicity: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture[3]. The introduction of water into the stock solution poses two severe risks to 2-Fluoro-6-formylnicotinic acid:

    • Aldehyde Hydration/Oxidation: The 6-formyl group can undergo hydration to form a gem-diol, which is susceptible to further oxidation to a carboxylic acid in the presence of dissolved oxygen.

    • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is strongly activated by the electron-withdrawing nitrogen atom, formyl group, and carboxylic acid. Trace hydroxide (derived from water) can displace the fluorine, yielding a 2-hydroxy degradation product.

  • Causality-Driven Mitigation: To prevent these degradation pathways, the use of strictly anhydrous DMSO (≥99.9% purity) and handling under an inert atmosphere (Argon or Nitrogen) is mandatory. Initial purity and the exclusion of moisture are critical predictors of long-term stability in DMSO storage[4].

Self-Validating Experimental Protocol

The following step-by-step protocol guarantees the structural integrity of the compound during the preparation of standard stock solutions[5].

Table 2: Mass/Volume Calculations for Standard Stock Solutions (Based on MW = 169.11 g/mol )

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM1.00 mL1.69 mg
50 mM1.00 mL8.46 mg
100 mM1.00 mL16.91 mg

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial of 2-Fluoro-6-formylnicotinic acid from cold storage and allow it to equilibrate to room temperature (approx. 30 minutes) in a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water before solvation even begins.

  • Inert Weighing: Inside a nitrogen-purged glovebox or under a steady stream of dry argon, weigh the exact required mass (e.g., 16.91 mg for a 100 mM stock) into a sterile, amber glass vial.

  • Solvent Addition: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO (≥99.9%, sealed under argon) to the vial.

  • Dissolution: Cap the vial tightly and vortex for 30–60 seconds. If the compound does not fully dissolve, sonicate the vial in a room-temperature water bath for 1–2 minutes. Caution: Do not apply heat, as elevated temperatures will supply the activation energy needed to accelerate SNAr side reactions.

  • Quality Control (Self-Validation): Withdraw a 2 µL aliquot and dilute it in LC-MS grade acetonitrile. Run a rapid LC-MS analysis in negative ion mode. Confirm the presence of the parent mass ([M-H]⁻ = 168.1 m/z). Verify the absence of a +18 Da peak (hydration) or a -2 Da shift (fluorine displacement by hydroxyl; F=19, OH=17).

  • Aliquoting & Storage: If the QC passes (>95% purity), divide the master stock into single-use aliquots (e.g., 50 µL) in amber glass micro-vials to prevent repeated freeze-thaw cycles[4]. Purge the headspace of all aliquot vials with argon gas before sealing. Store the vials at -20°C or -80°C[5]. At these temperatures, DMSO freezes (freezing point ~18.5°C)[2], effectively halting kinetic degradation pathways.

Workflow Visualization

Workflow Start 2-Fluoro-6-formylnicotinic acid (Solid Powder) Weigh Weighing under Inert Atmosphere Start->Weigh Solvent Add Anhydrous DMSO (≥99.9%) Weigh->Solvent Dissolve Vortex / Sonicate (Room Temp) Solvent->Dissolve QC Quality Control (LC-MS / 1H-NMR) Dissolve->QC QC->Start Fail (Degradation) Aliquots Dispense Aliquots (Amber Vials) QC->Aliquots Pass (>95% Purity) Storage Store at -20°C (Argon Purged) Aliquots->Storage

Workflow for the solvation, quality control, and storage of 2-Fluoro-6-formylnicotinic acid.

References

  • Title: 1288995-36-7_2-Fluoro-6-formylnicotinic acidCAS号 | Source: chemsrc.com | URL: 1

  • Title: Dimethyl sulfoxide - Wikipedia | Source: wikipedia.org | URL: 2

  • Title: HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed | Source: nih.gov | URL: 3

  • Title: The effect of initial purity on the stability of solutions in storage - PubMed | Source: nih.gov | URL: 4

  • Title: Compound Management - Selvita | Source: selvita.com | URL: 5

Sources

The Synthetic Versatility of 2-Fluoro-6-formylnicotinic Acid: A Gateway to Novel Pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties, making the design of versatile building blocks a critical endeavor. 2-Fluoro-6-formylnicotinic acid, a trifunctional pyridine derivative, represents a powerful, albeit not widely documented, precursor for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthetic potential of this compound, offering detailed protocols and mechanistic insights for its application in drug discovery and development.

The unique arrangement of a carboxylic acid, an aldehyde, and an activated fluorine atom on the pyridine core provides a rich platform for a multitude of chemical transformations. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen enhances the reactivity of the ring system, while the orthogonal reactivity of the carboxyl and formyl groups allows for selective and sequential modifications. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this versatile building block.

I. Strategic Importance in Medicinal Chemistry

Fluorinated organic molecules have gained significant traction in drug discovery due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[1] The incorporation of a fluorine atom onto the pyridine ring, as seen in 2-fluoro-6-formylnicotinic acid, can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. Furthermore, the presence of both a carboxylic acid and a formyl group opens up avenues for the construction of complex heterocyclic systems and the introduction of diverse substituents, crucial for structure-activity relationship (SAR) studies.[2]

II. The Trifunctional Reactivity of 2-Fluoro-6-formylnicotinic Acid

The synthetic utility of 2-fluoro-6-formylnicotinic acid stems from the distinct reactivity of its three functional groups. This allows for a modular approach to the synthesis of highly substituted pyridine derivatives.

A. Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the 3-position provides a handle for the formation of amides, esters, and other acyl derivatives. These transformations are fundamental in medicinal chemistry for modulating solubility, cell permeability, and interaction with biological targets.

Standard peptide coupling or esterification conditions can be employed. The choice of coupling reagent and reaction conditions will depend on the substrate scope and the desired final product. For amide bond formation, common carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (Hydroxybenzotriazole) are effective.

Start 2-Fluoro-6-formylnicotinic acid Coupling Amide Coupling (e.g., EDC, HOBt) Start->Coupling Esterification Esterification (e.g., Acid catalyst) Start->Esterification Amine Amine (R-NH2) Amine->Coupling Alcohol Alcohol (R-OH) Alcohol->Esterification Amide Amide Derivative Coupling->Amide Ester Ester Derivative Esterification->Ester

Caption: Derivatization of the carboxylic acid group.

B. Transformations of the Formyl Group

The aldehyde functionality at the 6-position is a versatile handle for introducing a wide range of substituents through various carbon-carbon and carbon-nitrogen bond-forming reactions.

Reductive amination is a powerful method for introducing secondary and tertiary amine functionalities. The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ.

These olefination reactions allow for the conversion of the formyl group into an alkene, providing a scaffold for further functionalization or for mimicking peptide bonds.

The formyl group can readily participate in condensation reactions with various nucleophiles to form Schiff bases, oximes, hydrazones, and other heterocyclic systems.

Start 2-Fluoro-6-formylnicotinic acid ReductiveAmination Reductive Amination (Amine, Reducing Agent) Start->ReductiveAmination Wittig Wittig/HWE Reaction (Ylide/Phosphonate) Start->Wittig Condensation Condensation (e.g., Hydroxylamine) Start->Condensation AmineProduct Amine Derivative ReductiveAmination->AmineProduct AlkeneProduct Alkene Derivative Wittig->AlkeneProduct OximeProduct Oxime Derivative Condensation->OximeProduct

Caption: Key transformations of the formyl group.

C. Nucleophilic Aromatic Substitution of the Fluorine Atom

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen and the other ring substituents. This allows for the introduction of a variety of heteroatom nucleophiles.

The SNAr reaction proceeds through a Meisenheimer-like intermediate. The rate of reaction is influenced by the nucleophilicity of the incoming nucleophile and the stability of the intermediate. The choice of solvent and base is critical for successful transformation.

Start 2-Fluoro-6-formylnicotinic acid OxygenNuc O-Nucleophile (e.g., R-OH, Base) Start->OxygenNuc NitrogenNuc N-Nucleophile (e.g., R-NH2, Base) Start->NitrogenNuc SulfurNuc S-Nucleophile (e.g., R-SH, Base) Start->SulfurNuc EtherProduct 2-Alkoxy Derivative OxygenNuc->EtherProduct AmineProduct 2-Amino Derivative NitrogenNuc->AmineProduct ThioetherProduct 2-Thioether Derivative SulfurNuc->ThioetherProduct

Caption: Nucleophilic substitution of the fluorine atom.

III. Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Amide Coupling

Objective: To synthesize an amide derivative from 2-fluoro-6-formylnicotinic acid and a primary or secondary amine.

Materials:

  • 2-Fluoro-6-formylnicotinic acid

  • Amine (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of 2-fluoro-6-formylnicotinic acid in anhydrous DMF, add the amine, HOBt, and DIPEA.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC portion-wise and stir the reaction at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination

Objective: To synthesize a secondary or tertiary amine derivative from the formyl group.

Materials:

  • 2-Fluoro-6-formylnicotinic acid derivative (e.g., methyl ester)

  • Amine (1.5 equivalents)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the 2-fluoro-6-formylnicotinic acid derivative in DCE or THF, add the amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Objective: To replace the fluorine atom with an amine nucleophile.

Materials:

  • 2-Fluoro-6-formylnicotinic acid derivative

  • Amine (2.0-3.0 equivalents)

  • Potassium carbonate or Cesium carbonate (2.0 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the 2-fluoro-6-formylnicotinic acid derivative in anhydrous DMSO or NMP, add the amine and the base.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Data Summary

The following table provides a hypothetical summary of the types of derivatives that can be synthesized from 2-fluoro-6-formylnicotinic acid, highlighting the versatility of this precursor.

Functional Group ModifiedReaction TypeResulting Derivative ClassPotential Applications
Carboxylic Acid Amide CouplingAmidesModulating solubility and target binding
EsterificationEstersProdrug strategies
Formyl Group Reductive AminationSecondary/Tertiary AminesIntroducing basic centers, SAR exploration
Wittig ReactionAlkenesScaffold hopping, isosteres
CondensationOximes, HydrazonesBioisosteric replacement, linker chemistry
Fluorine Atom Nucleophilic Substitution2-Amino PyridinesCore scaffold modification
Nucleophilic Substitution2-Alkoxy PyridinesAltering electronic properties
Nucleophilic Substitution2-Thioether PyridinesEnhancing metabolic stability

V. Conclusion

2-Fluoro-6-formylnicotinic acid, while not a widely commercialized building block, presents a significant opportunity for the synthesis of novel and diverse pyridine derivatives. Its trifunctional nature allows for a modular and strategic approach to molecular design, making it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this precursor, ultimately accelerating the discovery of new therapeutic agents.

VI. References

  • 2-Fluoro-6-chloronicotinic acid product page. [Link]

  • PubChem. 2-Fluoronicotinic acid. [Link]

  • NextSDS. 2-fluoro-6-formylbenzoic acid — Chemical Substance Information. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 819-832.

  • Or, Y. S., Clark, R. F., Wang, G., Chu, D. T., Nilius, A. M., Flamm, R. K., & Mitten, M. (2000). Synthesis of 2-fluoro-6-O-propargyl-11, 12-carbamate ketolides. A novel class of antibiotics. Organic letters, 2(19), 2951-2954.

  • Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

  • Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., & Wang, W. W. (2005). Synthesis and resolution research of (R)-and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203.

  • Higashi, T., & Shimada, K. (2001). Derivatization in liquid chromatography/mass spectrometric analysis of neurosteroids. Journal of pharmaceutical and biomedical analysis, 24(5-6), 845-855.

  • Kniess, T., Laube, M., Wüst, F., & Steinbach, J. (2020). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18 F] SFPy). Molecules, 25(17), 3894.

  • Wuest, F. R., Berndt, M., & Wuest, F. (2010). One step radiosynthesis of 6-[(18) F] fluoronicotinic acid 2, 3, 5, 6-tetrafluorophenyl ester ([(18) F] F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of medicinal chemistry, 53(4), 1732-1740.

  • Luo, Q., Wang, X., & Hu, J. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron, 113, 132694.

  • da Silva, I. F., & da Silva, F. M. (2018). Green Synthesis of Pharmaceutical Steroids. Journal of the Brazilian Chemical Society, 29, 2451-2459.

  • Jitea, D. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography-Derivatization, Sample Preparation, Application. IntechOpen.

  • de la Torre, M. G., & Toste, F. D. (2023). 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. Organic letters, 25(7), 1146-1150.

  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 179.

  • Burdon, J., & Parsons, I. W. (1970). Electrochemical reactions of fluoro-compounds. Part II. The preparation of substituted fluoro-aromatic derivatives. Journal of the Chemical Society C: Organic, (2), 355-358.

Sources

HPLC method development for analyzing 2-Fluoro-6-formylnicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Analysis of 2-Fluoro-6-formylnicotinic Acid by High-Performance Liquid Chromatography

Abstract

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Fluoro-6-formylnicotinic acid. This compound, a key intermediate in pharmaceutical synthesis, requires a precise analytical method for purity assessment and quality control. We will explore the rationale behind the selection of stationary phase, mobile phase composition, pH control, and detection parameters. The narrative follows a logical progression from understanding the analyte's physicochemical properties to method optimization and validation, providing a comprehensive protocol for researchers and drug development professionals.

Introduction and Method Development Principles

2-Fluoro-6-formylnicotinic acid is a substituted pyridine carboxylic acid. Its structure, featuring a carboxylic acid, an aldehyde (formyl group), and a fluorine atom, presents specific challenges and opportunities for chromatographic separation. The presence of the carboxylic acid group makes the molecule ionizable, while the pyridine ring and other functional groups contribute to its overall polarity and UV absorbance.

A successful HPLC method must provide high resolution, good peak shape, and reproducible retention times. The development process is a systematic investigation of how different chromatographic parameters affect the separation.

Analyte Chemistry and Chromatographic Strategy

The first step in any method development is to consider the analyte's chemistry.[1] 2-Fluoro-6-formylnicotinic acid is an acidic and polar aromatic molecule.

  • Acidity (pKa): The carboxylic acid group on the pyridine ring is the primary site of ionization. While the exact pKa is not readily published, we can infer its properties. The pKa of benzoic acid is approximately 4.2. The pyridine ring is electron-withdrawing, and the additional electron-withdrawing fluoro and formyl groups will further lower the pKa, making it a stronger acid than benzoic acid. To achieve consistent retention and sharp peaks in reversed-phase chromatography, it is crucial to suppress the ionization of this acidic group.[1][2] This is achieved by maintaining the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa.[2] A starting pH in the range of 2.5-3.0 is therefore a logical choice.

  • Polarity and Retention: The combination of the polar carboxylic acid and formyl groups with the aromatic pyridine ring suggests that the molecule will have moderate polarity. Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is the ideal mode for this type of analyte.[1][3] The goal is to achieve a retention factor (k') between 2 and 10 for optimal resolution and run time.

Rationale for Column Selection

The stationary phase is the most critical factor for achieving selectivity in HPLC.[4]

  • Primary Choice (C18): An octadecylsilane (C18) column is the most widely used stationary phase in reversed-phase HPLC and serves as an excellent starting point for method development.[3][4] It provides strong hydrophobic retention for a wide variety of compounds.

  • Alternative Choices: Due to the aromatic nature of the analyte, a Phenyl stationary phase could offer alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the pyridine ring of the analyte.[4][5] For highly polar compounds that are poorly retained on traditional C18 phases, columns with polar endcapping or embedded polar groups (like an RP-Amide phase) can provide enhanced retention and improved peak shape.[4][6]

For this method, we will begin with a standard, high-purity C18 column, which is often sufficient for such analytes.

Rationale for Mobile Phase Selection

The mobile phase in RP-HPLC typically consists of a buffered aqueous solution and a polar organic solvent.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shapes, lower viscosity (resulting in lower backpressure), and lower UV cutoff. We will use acetonitrile as the organic component (Solvent B).

  • Aqueous Phase and pH Control: As established, maintaining a low pH is critical. A phosphate buffer is a common and effective choice for controlling pH in the 2-4 range.[6] An alternative for LC-MS compatibility would be a volatile buffer like formic acid or trifluoroacetic acid (TFA).[7] For this UV-based method, a 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid will be used as the aqueous component (Solvent A).

Materials and Instrumentation

CategoryItem
Chemicals & Reagents 2-Fluoro-6-formylnicotinic acid reference standard (>98% purity)
Acetonitrile (HPLC grade)
Monobasic Potassium Phosphate (KH₂PO₄)
Phosphoric Acid (85%)
Deionized Water (18.2 MΩ·cm)
Instrumentation HPLC system with quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Software Chromatographic Data System (CDS) for instrument control and data analysis

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water to make a 20 mM solution. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm filter before use.[2]

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Fluoro-6-formylnicotinic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 mobile phase mixture.

Method Development Workflow

The process of developing an HPLC method is iterative. The following workflow provides a systematic path from initial screening to a final, robust method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_final Phase 3: Finalization Analyte Analyte Characterization (pKa, Polarity, UV Scan) Column Column & Mobile Phase Selection (C18, ACN, pH 2.5) Analyte->Column informs Scouting Scouting Gradient (e.g., 5-95% B in 20 min) Column->Scouting Optimization Method Optimization (Adjust Gradient Slope or Switch to Isocratic) Scouting->Optimization identifies elution %B FinalMethod Final Optimized Method Optimization->FinalMethod Validation Method Validation (ICH Q2(R2) Guidelines) FinalMethod->Validation proceeds to

Caption: A systematic workflow for HPLC method development.

Protocol for Initial Scouting Gradient
  • Equilibrate the column: Flush the C18 column with a 50:50 mix of Mobile Phase A and B for 10 minutes, followed by the initial gradient conditions (95% A: 5% B) for at least 15 minutes or until the baseline is stable.

  • Set HPLC parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: 265 nm (A typical wavelength for nicotinic acid derivatives; a PDA scan is recommended to confirm the absorbance maximum).[8]

  • Run the gradient:

    • Time 0-20 min: Linear gradient from 5% B to 95% B.

    • Time 20-25 min: Hold at 95% B (column wash).

    • Time 25-26 min: Return to 5% B.

    • Time 26-35 min: Hold at 5% B (re-equilibration).

  • Analyze the result: This run will determine the approximate percentage of acetonitrile required to elute the analyte.

Protocol for Method Optimization

Based on the scouting run, if the analyte elutes at, for example, 15 minutes (which corresponds to ~50% B), you can optimize the method.

  • For a faster gradient method: Design a shorter gradient around the elution point (e.g., 40% to 60% B over 5-10 minutes).

  • For an isocratic method: If a single peak is being analyzed, an isocratic method is often simpler and more robust. Calculate the isocratic mobile phase composition based on the elution time from the scouting gradient. A starting point could be 45-50% Acetonitrile. Run the isocratic method and adjust the %B to achieve a retention time of 3-7 minutes.

Final Optimized Isocratic Method

The following table summarizes the optimized method parameters derived from the development process.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 55% Mobile Phase A (20 mM KH₂PO₄, pH 2.5) and 45% Mobile Phase B (Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol Overview

Once the method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[9][10][11]

ValidationParameters Method Validated HPLC Method Specificity Specificity Specificity->Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOD_LOQ LOD & LOQ LOD_LOQ->Method Robustness Robustness Robustness->Method

Sources

Application Notes and Protocols for Cross-Coupling Reactions Using 2-Fluoro-6-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of a Trifunctional Pyridine Building Block

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacophore design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a multitude of clinically successful drugs. 2-Fluoro-6-formylnicotinic acid emerges as a particularly valuable trifunctional building block, offering three distinct points for chemical modification. The strategic placement of a fluorine atom, a formyl group, and a carboxylic acid on the pyridine ring allows for a diverse and sophisticated array of synthetic transformations.

This guide provides a comprehensive overview of the application of 2-Fluoro-6-formylnicotinic acid in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. As a Senior Application Scientist, the following protocols and notes are synthesized from established principles of cross-coupling chemistry, drawing analogies from structurally similar and electronically related substrates to provide a robust starting point for researchers.

Key Molecular Features and Their Impact on Reactivity

The reactivity of 2-Fluoro-6-formylnicotinic acid in cross-coupling reactions is governed by the interplay of its three functional groups:

  • 2-Fluoro Substituent: The highly electronegative fluorine atom serves as a reactive handle for cross-coupling. While C-F bonds are traditionally considered strong, in electron-deficient systems such as this pyridine ring, they can be activated for oxidative addition to a palladium(0) catalyst.[1]

  • 6-Formyl Group: This electron-withdrawing group further activates the C-F bond towards oxidative addition. However, the aldehyde functionality itself can be sensitive to certain reaction conditions and may require consideration for chemoselectivity.

  • Nicotinic Acid Moiety: The carboxylic acid at the 3-position also contributes to the electron-deficient nature of the ring. A primary concern with this group is the potential for decarboxylation under thermal stress, a known phenomenon for some pyridinecarboxylic acids.[2][3][4][5] The choice of base and reaction temperature is therefore critical to preserving this functional group.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] For 2-Fluoro-6-formylnicotinic acid, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Causality in Experimental Design for Suzuki-Miyaura Coupling

The successful execution of a Suzuki-Miyaura coupling with this substrate hinges on a careful selection of catalyst, ligand, base, and solvent to maximize yield while minimizing side reactions.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often effective for cross-coupling of challenging heteroaryl halides as they promote the rates of oxidative addition and reductive elimination.[7] For electron-deficient substrates, ligands that stabilize the palladium(0) species are essential.

  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[8] For substrates containing a carboxylic acid, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over strong bases like sodium tert-butoxide to avoid unwanted side reactions.

  • Solvent and Temperature: The choice of solvent can influence catalyst solubility and reaction kinetics. A mixture of an organic solvent like dioxane or toluene with water is common for Suzuki couplings. Temperature control is paramount to prevent decarboxylation of the nicotinic acid moiety.[2][4] It is advisable to start with moderate temperatures (e.g., 80-90 °C) and monitor the reaction progress.

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) sources.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands enhance catalytic activity for heteroaryl couplings.
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)Mild bases to prevent side reactions with the carboxylic acid and formyl group.
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (4:1)Promotes solubility of both organic and inorganic reagents.
Temperature 80 - 100 °CBalances reaction rate with minimizing the risk of decarboxylation.
Experimental Protocol: Suzuki-Miyaura Coupling

G cluster_workflow Suzuki-Miyaura Coupling Workflow prep Reaction Setup reagents Reagent Addition prep->reagents 1. Combine solid reagents inert Inert Atmosphere reagents->inert 2. Evacuate & backfill reaction Reaction inert->reaction 3. Add solvents & heat workup Work-up reaction->workup 4. Cool & quench purify Purification workup->purify 5. Extract & purify

Caption: General workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Fluoro-6-formylnicotinic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~4-5.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful route to alkynylated pyridines.[9]

Causality in Experimental Design for Sonogashira Coupling

The presence of the formyl and carboxylic acid groups necessitates careful consideration of the reaction conditions to achieve a successful Sonogashira coupling.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. Copper-free Sonogashira protocols may also be considered to avoid potential side reactions.[9]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and a co-solvent with a solvent like THF or DMF.

  • Temperature: As with the Suzuki coupling, maintaining a moderate temperature is crucial to prevent decarboxylation.[2][4] Reactions are often run at or slightly above room temperature.

  • Chemoselectivity: The aldehyde group is generally tolerant of Sonogashira conditions, but it is prudent to monitor for any potential side reactions, such as condensation products.[10]

Data Presentation: Sonogashira Coupling Conditions
ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Standard and effective palladium sources.
Copper Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper acetylide intermediate.
Ligand PPh₃, XantphosStabilizes the palladium catalyst.
Terminal Alkyne 1.1 - 1.5 equivalentsEnsures complete reaction of the starting material.
Base Et₃N, DIPEAAmine base required for the catalytic cycle.
Solvent THF, DMF, TolueneCommon solvents for Sonogashira reactions.
Temperature Room Temperature to 60 °CMild conditions to prevent decarboxylation.
Experimental Protocol: Sonogashira Coupling

G cluster_workflow Sonogashira Coupling Workflow prep Reaction Setup reagents Reagent Addition prep->reagents 1. Combine substrate & catalysts inert Inert Atmosphere reagents->inert 2. Evacuate & backfill reaction Reaction inert->reaction 3. Add solvent, base, & alkyne workup Work-up reaction->workup 4. Monitor & quench purify Purification workup->purify 5. Extract & purify

Caption: General workflow for Sonogashira coupling.

  • Reaction Setup: To a Schlenk flask, add 2-Fluoro-6-formylnicotinic acid (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Seal the flask and degas by evacuating and backfilling with an inert gas three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N), and finally the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle 40-60 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the metal catalysts.

  • Extraction and Purification: Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines and related compounds.[11] Applying this reaction to 2-Fluoro-6-formylnicotinic acid allows for the introduction of various primary and secondary amines at the 2-position.

Causality in Experimental Design for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination on this substrate is highly dependent on the catalyst system and the choice of base, especially given the presence of the acidic carboxylic acid and the potentially reactive aldehyde.

  • Catalyst and Ligand: Highly active, bulky, and electron-rich phosphine ligands are essential for the amination of (hetero)aryl halides.[7] Ligands such as XPhos, SPhos, or BrettPhos are often employed in combination with a palladium precatalyst.

  • Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the amine. However, very strong bases like sodium tert-butoxide could potentially react with the formyl group. A careful choice, such as cesium carbonate or potassium phosphate, may be necessary to balance reactivity with chemoselectivity.

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene or dioxane are typically used. The reaction temperature should be carefully optimized to promote the desired C-N bond formation without causing decarboxylation or decomposition.

Data Presentation: Buchwald-Hartwig Amination Conditions
ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Reliable sources of Pd(0) for the catalytic cycle.
Ligand XPhos, SPhos, BrettPhosHighly active ligands for C-N bond formation.
Amine 1.1 - 1.5 equivalentsA slight excess of the amine is generally used.
Base Cs₂CO₃, K₃PO₄, LiHMDSStrong, non-nucleophilic bases to facilitate amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are preferred.
Temperature 90 - 110 °CHigher temperatures are often required for C-N coupling.
Experimental Protocol: Buchwald-Hartwig Amination

G cluster_workflow Buchwald-Hartwig Amination Workflow prep Reaction Setup reagents Reagent Addition prep->reagents 1. Combine solids in glovebox inert Inert Atmosphere reagents->inert 2. Seal & remove from glovebox reaction Reaction inert->reaction 3. Add solvent, amine & heat workup Work-up reaction->workup 4. Cool, filter & concentrate purify Purification workup->purify 5. Purify by chromatography

Caption: General workflow for Buchwald-Hartwig amination.

  • Reaction Setup (in a glovebox): To an oven-dried vial, add 2-Fluoro-6-formylnicotinic acid (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).

  • Reagent Addition: Seal the vial, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Conclusion and Future Directions

2-Fluoro-6-formylnicotinic acid is a highly promising and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While these recommendations are based on sound chemical principles and analogous systems, it is imperative for researchers to perform their own optimization studies for each specific substrate combination to achieve the best possible outcomes. The careful balance of catalyst, ligand, base, and temperature will be key to unlocking the full synthetic potential of this valuable trifunctional intermediate.

References

  • G. Dunn, J. H. Turnbull. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • G. Dunn, J. H. Turnbull. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Science Publishing.
  • "Buchwald–Hartwig amin
  • "Sonogashira coupling." Wikipedia.
  • M. C. W. Chan, S. L. Buchwald.
  • G. Dunn, J. H. Turnbull. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Science Publishing.
  • "Process for the production of pyridine carboxylic acids.
  • G. Dunn, J. H. Turnbull. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids.
  • "Sonogashira-Hagiwara Cross Coupling Reaction.
  • A. V. Gulevskaya, A. F. Pozharskii. "One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth–Gilbert Homologation/Copper-Free Sonogashira Coupling." The Journal of Organic Chemistry.
  • J. T. Njardarson, et al. "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • S. M. T. Al-Abed, et al. "Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids." Beilstein Journal of Organic Chemistry.
  • "Buchwald-Hartwig Amin
  • "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • S. L. Buchwald, et al. "So_General_Chemoselective_S..." Unpublished.
  • I. Bacsa, et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry.
  • "Scope of Sonogashira Reactions/toubleshooting reaction sequence." Reddit.
  • A. B. Smith, et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." PMC.
  • "Umpolung coupling of pyridine-2-carboxaldehydes and propargylic carbonates via N-heterocyclic carbene/palladium synergetic catalysis.
  • H. Doucet, et al.
  • "Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyridine." Benchchem.
  • "Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes." Organic & Biomolecular Chemistry (RSC Publishing).
  • "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." PMC.
  • "Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling...
  • "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • "Palladium-catalyzed Buchwald-Hartwig amination.
  • K. Watanabe, et al. "Synthesis of 2-Pyridone Derivatives Bearing an Electron-withdrawing Group on Nitrogen." J-STAGE.
  • R. C. D. Brown, et al. "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-." ePrints Soton - University of Southampton.
  • "New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties." RSC Publishing.
  • "Sonogashira Coupling." Organic Chemistry Portal.
  • "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." MDPI.
  • "Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions.
  • G. Hajos, et al. "Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones." Organic & Biomolecular Chemistry (RSC Publishing).
  • "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." MDPI.
  • "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals.
  • G. Hajos, et al. "Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones." PubMed.
  • "Development of the Inverse Sonogashira Reaction for DEL Synthesis." PMC - NIH.
  • "Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals." Organic Chemistry Portal.
  • "Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine." Benchchem.
  • S. L. Buchwald.
  • "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • "Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • "The Suzuki Reaction." Andrew G Myers Research Group.

Sources

Application Notes and Protocols for In Vivo Dosing of 2-Fluoro-6-formylnicotinic Acid Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridine carboxylic acid scaffold, particularly nicotinic acid and its derivatives, is a cornerstone in medicinal chemistry, leading to a wide array of therapeutic agents.[1][2][3] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and lipophilicity, often enhancing its therapeutic potential.[4][5] Consequently, 2-Fluoro-6-formylnicotinic acid and its analogues represent a promising class of compounds for drug discovery, with potential applications ranging from oncology to neurodegenerative diseases.[2][4][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for this novel class of compounds. Given their acidic nature and potential for poor aqueous solubility, careful consideration of formulation and a systematic approach to dose-finding are paramount for obtaining reliable and reproducible preclinical data. These protocols are designed with scientific integrity at their core, emphasizing the principles of the 3Rs (Replacement, Reduction, and Refinement) and adherence to the ARRIVE guidelines for reporting in vivo research.[7][8][9][10][11]

Physicochemical Characterization: The Foundation of Formulation

Prior to any in vivo administration, a thorough understanding of the physicochemical properties of the specific 2-Fluoro-6-formylnicotinic acid compound is essential. These characteristics will dictate the most appropriate formulation strategy.

Table 1: Key Physicochemical Parameters for a Hypothetical 2-Fluoro-6-formylnicotinic Acid Compound (Compound X)

ParameterValueSignificance
Molecular Weight185.12 g/mol Influences dosing calculations.
pKa~3.5Indicates acidic nature; solubility will be pH-dependent.
Aqueous Solubility (pH 7.4)<0.1 mg/mLSuggests the need for solubility enhancement techniques.
LogP2.1Indicates moderate lipophilicity.
Stability (in various media)Stable at pH 4-8Determines suitable formulation conditions and storage.

Formulation Development: Overcoming Solubility Challenges

The acidic nature and probable low aqueous solubility of 2-Fluoro-6-formylnicotinic acid compounds necessitate careful formulation to ensure adequate bioavailability for in vivo studies.[12] The choice of vehicle is critical and depends on the route of administration and the compound's properties.[13][14]

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution for Intravenous (IV) Administration

This protocol is suitable for initial pharmacokinetic studies where complete drug dissolution is required.

Causality: The acidic nature of the compound allows for the formation of a more soluble salt at a neutral or slightly basic pH. The use of a buffer is critical to maintain the pH and prevent precipitation upon injection into the bloodstream.[15]

Materials:

  • 2-Fluoro-6-formylnicotinic acid compound

  • 5% Dextrose in Water (D5W)

  • 1N Sodium Hydroxide (NaOH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water for injection

  • Sterile 0.22 µm syringe filters

Step-by-Step Procedure:

  • Weigh the required amount of the compound in a sterile container.

  • Add a small volume of D5W and sonicate briefly to wet the powder.

  • Slowly add 1N NaOH dropwise while stirring until the compound is fully dissolved.

  • Adjust the final pH to 7.0-7.4 with PBS.

  • Bring the solution to the final desired concentration with D5W.

  • Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

Protocol 2: Preparation of a Suspension for Oral (PO) Gavage

For oral administration, a suspension is often a practical approach for poorly soluble compounds.[16]

Causality: A suspending agent like carboxymethylcellulose (CMC) increases the viscosity of the vehicle, preventing the rapid settling of insoluble particles and ensuring a more uniform dose administration. A surfactant such as Tween 80 is included to wet the particles and improve their dispersion.[13]

Materials:

  • 2-Fluoro-6-formylnicotinic acid compound

  • Sodium Carboxymethylcellulose (CMC)

  • Tween 80 (Polysorbate 80)

  • Purified water

Step-by-Step Procedure:

  • Prepare the Vehicle: In a beaker, slowly add 0.5% (w/v) Sodium CMC to purified water while stirring to create a vortex. Continue stirring until fully dissolved. Add 0.1% (v/v) Tween 80 and mix until homogenous.

  • Weigh the API: Accurately weigh the required amount of the 2-Fluoro-6-formylnicotinic acid compound.

  • Create a Paste: In a mortar, add a small amount of the vehicle to the compound and triturate to form a smooth paste. This wetting step is crucial for preventing clumping.

  • Prepare the Suspension: Gradually add the remaining vehicle to the paste while continuously stirring.

  • Homogenize: Use a magnetic stirrer to mix the suspension for at least 30 minutes before dosing to ensure homogeneity.

Table 2: Example Vehicle Compositions

RouteVehicle ComponentsRationale
IVD5W, PBS (pH 7.4)Isotonic, buffered vehicle for direct systemic administration.
IP0.9% Saline with up to 5% DMSOSaline is isotonic. DMSO acts as a co-solvent for poorly soluble compounds.[14][17]
PO0.5% CMC, 0.1% Tween 80 in waterSuspension for uniform delivery of insoluble compounds.[13][16]
SC20% PEG400 in SalineCo-solvent system for subcutaneous administration.[18][19]

In Vivo Dosing Protocols: A Phased Approach

A systematic, phased approach is recommended to determine the optimal dosing regimen for a novel 2-Fluoro-6-formylnicotinic acid compound. This typically involves a dose-range finding study, followed by pharmacokinetic and pharmacodynamic/efficacy studies.

Phase 1: Dose-Range Finding (DRF) Study

The primary objective of a DRF study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[20][21][22][23] This information is crucial for designing subsequent, more extensive studies.[24]

Experimental Workflow for a Dose-Range Finding Study

DRF_Workflow cluster_0 Phase 1: Dose-Range Finding (DRF) A Select Animal Model (e.g., C57BL/6 mice) B Establish Dose Groups (e.g., Vehicle, 10, 30, 100 mg/kg) A->B C Single Dose Administration (Selected Route, e.g., PO) B->C D Monitor for 7-14 Days - Clinical Signs - Body Weight - Morbidity/Mortality C->D E Terminal Necropsy (Gross Pathology) D->E F Determine MTD (Highest non-toxic dose) E->F

Caption: Workflow for a typical in vivo dose-range finding study.

Protocol 3: Step-by-Step DRF Study

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), with 3-5 animals per dose group.

  • Dose Selection: Based on any available in vitro cytotoxicity data, select a starting dose and escalate by 3-fold increments (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer a single dose of the formulated compound via the intended route of administration (e.g., oral gavage).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming). Record body weights daily.

  • Endpoints: The primary endpoints are morbidity, mortality, and a >15-20% loss in body weight.

  • MTD Determination: The MTD is defined as the highest dose at which no significant toxicity is observed. This dose will guide the high dose selection for subsequent studies.[24]

Phase 2: Pharmacokinetic (PK) Study

A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[25] This helps correlate the dose with systemic exposure.

Workflow for a Pharmacokinetic (PK) Study

PK_Workflow cluster_1 Phase 2: Pharmacokinetics (PK) G Dose Animals (e.g., 3 dose levels based on MTD) H Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) G->H I Plasma Preparation H->I J Bioanalysis (e.g., LC-MS/MS) I->J K Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) J->K L Establish Dose-Exposure Relationship K->L

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol 4: Step-by-Step PK Study

  • Dose Groups: Based on the MTD, select at least three dose levels (e.g., low, medium, and high).

  • Administration: Administer a single dose of the formulated compound.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 15 min, 30 min, 1, 2, 4, 8, and 24 hours).[18]

  • Plasma Processing: Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[25]

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) to characterize the compound's profile.

Table 3: Hypothetical Pharmacokinetic Parameters for Compound X

Dose (mg/kg, PO)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
101501.0600
304801.02000
10015001.57500
Phase 3: Pharmacodynamic (PD) and Efficacy Studies

Once the MTD and PK profile are established, PD and efficacy studies can be designed to evaluate the biological effect of the compound in a relevant disease model.

Key Considerations for PD/Efficacy Study Design:

  • Dose Selection: Choose doses that provide a range of exposures, including a dose that is expected to be pharmacologically active based on in vitro data and the PK profile.[26]

  • Dosing Frequency: The dosing schedule (e.g., once daily, twice daily) should be informed by the compound's half-life.

  • Biomarkers: Measure target engagement or downstream pathway modulation to establish a relationship between drug exposure and biological effect.

  • Efficacy Endpoints: These are specific to the disease model and could include tumor growth inhibition, reduction in inflammatory markers, or behavioral changes.

Ethical Considerations and Reporting

All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparency and reproducibility of the research.[7][8][9][10][11] This includes detailed reporting of the experimental design, animal characteristics, housing, and all procedures performed.

Conclusion

The successful in vivo evaluation of 2-Fluoro-6-formylnicotinic acid compounds hinges on a systematic and scientifically rigorous approach. By carefully characterizing the compound's physicochemical properties, developing an appropriate formulation, and conducting phased dosing studies, researchers can obtain high-quality data to advance these promising molecules through the drug development pipeline.

References

  • NC3Rs. ARRIVE: Animal Research Reporting In Vivo Experiments. [Link][7][9]

  • University of Leicester. NC3Rs guidelines | Research Involving Animals. [Link][8]

  • Kilkenny C, Browne WJ, Cuthill IC, Emerson M, Altman DG. The ARRIVE Guidelines. NC3Rs. [Link][10]

  • Understanding Animal Research. New guidelines for reporting research. [Link][11]

  • Altasciences. Dose Range Finding Studies - Maximum Tolerated Dose Study Design. [Link][20]

  • U.S. Food and Drug Administration. Roadmap to Reducing Animal Testing in Preclinical Safety Studies. [Link][27]

  • Holland & Knight. FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. [Link][28]

  • Clinical Trials Arena. FDA outlines plan to phase out animal testing in new draft guidance. [Link][29]

  • U.S. Food and Drug Administration. General Considerations for Animal Studies Intended to Evaluate Medical Devices. [Link][30]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link][21]

  • Charles River Laboratories. Dose Range Finding Studies. [Link][22]

  • MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link][18]

  • PubMed. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. [Link][31]

  • Wikipedia. Dose-ranging study. [Link][23]

  • Rockefeller University Press. Determining the pharmacokinetics of nicotinic drugs in the endoplasmic reticulum using biosensors. [Link][32]

  • AACR Journals. Are Doses and Schedules of Small-Molecule Targeted Anticancer Drugs Recommended by Phase I Studies Realistic? [Link][26]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment? [Link][17]

  • ResearchGate. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link][19]

  • Google Patents. WO2004004718A1 - Liquid dosage forms of acid labile drugs. [33]

  • Frontiers. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. [Link][34]

  • PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link][14]

  • J-Stage. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. [Link][35]

  • Cambridge MedChem Consulting. Formulation. [Link][15]

  • ResearchGate. Pyridine carboxylic acid derivatives in drug development pipeline. [Link][1]

  • Semantic Scholar. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain. [Link][36]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link][2]

  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link][3]

  • Stanford Medicine. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center. [Link][37]

  • PubMed. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. [Link][38]

  • ResearchGate. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. [Link][6]

  • PubMed. Fluorinated retinoic acids and their analogues. 3. Synthesis and biological activity of aromatic 6-fluoro analogues. [Link][39]

  • PubMed. Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. [Link][40]

  • PubMed. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. [Link][41]

  • Scirp.org. Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. [Link][42]

  • JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link][5]

Sources

Catalysts used with 2-Fluoro-6-formylnicotinic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Research on Catalysts

I'm starting my deep dive by hitting Google. I'm focusing on the applications and catalytic reactions of 2-Fluoro-6-formylnicotinic acid in organic synthesis. I'm particularly hunting for specific catalysts. The goal is to build a solid foundation of relevant information.

Developing Search Strategy

I've formulated a targeted search strategy. I'm focusing on specific catalytic systems used with 2-Fluoro-6-formylnicotinic acid in reactions like cross-coupling and hydrogenation. My next step is to find detailed experimental procedures, including catalyst loads, solvents, and yields, while also seeking the rationale behind catalyst and condition choices. I'm also planning to cite peer-reviewed journals and patents.

Refining Search Approach

I'm now going deeper with Google, aiming for specific catalytic systems related to 2-Fluoro-6-formylnicotinic acid in cross-coupling, hydrogenations, and other reactions. I'm focusing on detailed experimental protocols with catalyst loads and yields. I'm also hunting for the "why" behind catalyst and condition choices, and planning to use peer-reviewed journals and patents.

Exploring Reaction Pathways

My initial foray into the subject matter has yielded promising results. The search has pinpointed key palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. They seem highly relevant.

Narrowing Down the Search

I've made headway, but the information retrieved is still too broad. While palladium-catalyzed cross-coupling reactions look promising for halogenated nicotinic acid derivatives, the initial search lacks specificity. I must now pinpoint reactions using "2-Fluoro-6-formylnicotinic acid" directly, and look for examples involving similar compounds. I need to focus on finding detailed protocols, catalyst systems and quantitative data.

Refining Search Strategies

I am building on the established foundation, but specificity remains key. I've broadened the knowledge regarding relevant palladium-catalyzed reactions; the next step involves finding concrete examples focusing on "2-Fluoro-6-formylnicotinic acid." Related compounds like 2-chloro and 6-fluoro derivatives give clues, but direct evidence is paramount. I'm targeting patents and research articles for detailed protocols, yields, and conditions. Organocatalysis and hydrogenation are possibilities, but require specific examples with the molecule of focus. I am beginning to visualize the document structure, which includes protocol breakdowns and Graphviz diagrams for clarity. I will refine search terms to reflect this focus.

Reviewing Relevant Literature

I've been looking into reactions involving compounds similar to 6-fluoroisonicotinic acid, specifically other halogenated pyridines. I came across some protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which appear promising.

Adapting Found Protocols

I'm now focusing on adapting protocols from similar compounds due to the scarcity of direct experimental procedures for 2-Fluoro-6-formylnicotinic acid. I am carefully evaluating catalysts and conditions known to work well with substrates possessing comparable electronic and steric characteristics. This adaptation is crucial to provide the level of detail requested for the application notes.

Developing Detailed Protocols

I'm now focusing on the creation of detailed protocols. I recognize the need to extrapolate from existing literature, adapting procedures for structurally analogous compounds given the scarcity of data directly for 2-Fluoro-6-formylnicotinic acid. My plan is to locate and combine information on similar compounds, focusing on protocols adaptable to this specific substrate. I will create a rationale for catalyst, ligand, base, and solvent selection.

Refining Search Strategies

I am now focusing on refining my search strategies to find detailed protocols for structurally similar compounds, given the scarcity of direct data. My approach now centers on identifying and adapting protocols for other 2-fluoro-6-substituted nicotinic acids and esters, as well as review articles on catalyzed functionalized pyridines. From this, I will construct detailed step-by-step protocols, including rationale for all reagents, and create corresponding tables and diagrams. I'll ensure full transparency in the final guide, clearly indicating adapted protocols.

Synthesizing Application Notes

I've been reviewing protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions focusing on 2-halopyridine derivatives. The prior searches yielded a good base for application notes, now I can start refining the structure to create application notes. I'm focusing on key parameters and optimization methods.

Refining Protocol Strategies

I am now focusing on adapting protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, specifically regarding 2-fluoro-6-formylnicotinic acid. While no direct protocol exists, I'm leveraging related substrates like 2-fluoropyridine-3-boronic acid and 2,6-dichloronicotinamide to formulate credible strategies. I'm noting key parameters such as catalysts, ligands, bases, and solvents, and ensuring that any protocol is explicitly stated as adapted. I can cite authoritative sources.

Structuring Application Notes

I'm now structuring the application notes with a comprehensive plan. I'll include sections on C-C and C-N bond formations, and aldehyde reduction, including step-by-step protocols and tables of conditions. I'll also add discussions of the methodology, Graphviz diagrams, and context on the molecules' importance in drug discovery, and a reference list. I'm ready to proceed with writing.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-6-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the synthesis of highly functionalized pyridine derivatives.

Synthesizing 2-Fluoro-6-formylnicotinic acid presents a unique set of challenges. The molecule is highly electron-deficient due to the synergistic electron-withdrawing effects of the fluorine atom, the carboxylic acid, and the formyl group. This electronic environment makes the pyridine ring susceptible to side reactions, while the amphoteric nature of the final product complicates isolation.

This guide provides a deep dive into the two most reliable synthetic pathways—Selenium Dioxide Oxidation and Halogen-Metal Exchange —explaining the mechanistic causality behind common failures and providing self-validating protocols to ensure high-yield recovery.

Synthetic Workflows & Visualizations

Route A: Direct Oxidation Pathway

This route relies on the chemoselective oxidation of the activated 6-methyl group. While highly scalable, the primary point of failure is over-oxidation.

RouteA A 2-Fluoro-6-methylnicotinic acid (Starting Material) B SeO2, 1,4-Dioxane Reflux, 12-24h A->B C 2-Fluoro-6-formylnicotinic acid (Target Product) B->C Main Pathway D Over-oxidation (Dicarboxylic Acid) B->D Excess SeO2 / H2O

Figure 1: Synthetic workflow for the SeO2-mediated oxidation of 2-fluoro-6-methylnicotinic acid.

Route B: Halogen-Metal Exchange Pathway

This route utilizes cryogenic organometallic chemistry. It offers higher yields but requires strict kinetic control to prevent molecular rearrangement.

RouteB A 6-Bromo-2-fluoronicotinic acid B iPrMgCl·LiCl THF, -78°C A->B C Organometallic Intermediate B->C D Anhydrous DMF Quench C->D T < -70°C F Halogen Dance / Protodehalogenation C->F T > -60°C E 2-Fluoro-6-formylnicotinic acid D->E

Figure 2: Halogen-metal exchange pathway highlighting the temperature-sensitive intermediate.

Quantitative Data Summary

When selecting a route for your specific drug development phase, consider the following empirical parameters:

ParameterRoute A: SeO₂ OxidationRoute B: Halogen-Metal Exchange
Precursor 2-Fluoro-6-methylnicotinic acid6-Bromo-2-fluoronicotinic acid
Key Reagents SeO₂, 1,4-DioxaneiPrMgCl·LiCl (TurboGrignard), DMF
Typical Yield 40% – 55%65% – 80%
Scalability High (Preferred for >100g scale)Moderate (Cryogenic limits scale-up)
Primary Impurity Pyridine-2,5-dicarboxylic acidRegioisomers via Halogen Dance
Workup Difficulty High (Removal of colloidal Selenium)Moderate (Aqueous pH tuning required)

Troubleshooting Guides & FAQs

Q1: Why is my SeO₂ oxidation yielding mostly the dicarboxylic acid instead of the formyl product? Causality: Selenium dioxide is a potent oxygen-transfer agent[1]. The oxidation proceeds via an initial ene reaction followed by a [2,3]-sigmatropic rearrangement. While the 6-methyl group is activated, the resulting aldehyde is highly electrophilic. If trace water is present in your dioxane, the formyl group rapidly hydrates to form a gem-diol, which SeO₂ immediately over-oxidizes to the carboxylic acid[1]. Solution: You must maintain strictly anhydrous conditions. Dry your 1,4-dioxane over molecular sieves prior to use. Limit SeO₂ to exactly 1.1 equivalents. It is often better to halt the reaction at 70% conversion (validating via LC-MS) and recycle the starting material rather than pushing for 100% conversion and risking over-oxidation.

Q2: During the halogen-metal exchange route, I am observing complex mixtures of regioisomers. What is happening? Causality: Fluoropyridines are highly susceptible to the "halogen dance" (HD) rearrangement[2]. When the organomagnesium intermediate is generated, it is kinetically trapped at the 6-position. However, if the internal temperature rises above -60 °C, the molecule gains enough thermal energy to undergo intermolecular metalation, where the metal migrates to a thermodynamically more stable position (often adjacent to the fluorine atom)[2]. Solution: Strict thermodynamic control is non-negotiable. Use Knochel's TurboGrignard (iPrMgCl·LiCl) instead of standard n-BuLi. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic nucleophilicity[3]. This allows the initial exchange to occur rapidly at -78 °C before the halogen dance can initiate. Ensure the internal temperature probe never reads above -70 °C during the DMF quench.

Q3: I have successfully synthesized the product, but my isolated yield after aqueous workup is <30%. Where is my product? Causality: 2-Fluoro-6-formylnicotinic acid is a highly polar, amphoteric molecule. The combination of a carboxylic acid (pKa ~2.5), a highly electronegative fluorine, and a formyl group makes it exceptionally water-soluble. Standard liquid-liquid extraction with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) will fail to partition the product effectively if the aqueous phase is ionized. Solution: You must force the molecule into its fully protonated, neutral state. Adjust the aqueous phase carefully to pH 2.0–2.5 using 1M HCl. Saturate the aqueous layer completely with solid NaCl (salting out). Extract with a highly polar organic solvent mixture: EtOAc containing 10% Isopropanol or THF .

Step-by-Step Experimental Protocols

Protocol 1: Halogen-Metal Exchange via TurboGrignard (High Yield Route)

Self-Validating System: The reaction color should transition from pale yellow to deep orange upon metalation. A shift to dark brown indicates thermal degradation (halogen dance).

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Charge the flask with 6-Bromo-2-fluoronicotinic acid (10.0 mmol) and anhydrous THF (50 mL).

  • Deprotonation: Cool the solution to -20 °C. Dropwise add iPrMgCl (10.5 mmol, 2.0 M in THF) to deprotonate the carboxylic acid. Stir for 15 minutes.

  • Metalation: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Ensure an internal thermocouple is submerged.

  • Exchange: Dropwise add iPrMgCl·LiCl (TurboGrignard, 11.0 mmol, 1.3 M in THF) at a rate that maintains the internal temperature below -70 °C[3]. Stir at -78 °C for 1 hour.

  • Electrophilic Quench: Rapidly add anhydrous DMF (30.0 mmol) in one portion. The rapid addition prevents localized warming. Stir for 2 hours at -78 °C, then allow the mixture to slowly warm to 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Adjust the pH to 2.5 using 1M HCl. Saturate the aqueous layer with NaCl. Extract with EtOAc/Isopropanol (9:1, 4 x 50 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Selenium Dioxide Oxidation (Scale-Up Route)

Self-Validating System: The formation of a black precipitate (elemental selenium) confirms the redox transfer has occurred.

  • Preparation: In a 500 mL round-bottom flask, dissolve 2-Fluoro-6-methylnicotinic acid (20.0 mmol) in strictly anhydrous 1,4-dioxane (100 mL).

  • Reagent Addition: Add Selenium dioxide (SeO₂, 22.0 mmol) in one portion. Note: Use freshly sublimed SeO₂ for optimal chemoselectivity[1].

  • Reflux: Equip a reflux condenser and heat the mixture to 105 °C. Monitor the reaction strictly via LC-MS every 4 hours.

  • Termination: Halt the reaction when the starting material is <10% or if the dicarboxylic acid impurity exceeds 5%. (Typically 12–16 hours).

  • Filtration: Cool the mixture to room temperature. Filter the black colloidal selenium through a tightly packed pad of Celite. Wash the pad with hot EtOAc (3 x 30 mL).

  • Purification: Concentrate the filtrate. Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient containing 1% Acetic Acid) to isolate the pure formyl product.

Sources

Technical Support Center: 2-Fluoro-6-formylnicotinic Acid Troubleshooting & Handling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Fluoro-6-formylnicotinic acid . As application scientists, we frequently observe that the unique trifunctional nature of this molecule—comprising an acidic carboxylic acid, an electrophilic fluorinated pyridine ring, and a highly reactive formyl (aldehyde) group—presents specific challenges in assay preparation.

This guide is engineered to move beyond basic handling instructions. We will dissect the chemical causality behind common solubility failures, structural degradations, and assay inconsistencies, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My 10 mM DMSO stock solution forms a cloudy suspension when diluted to 100 µM in my biochemical assay buffer. How do I prevent this?

The Causality (The "Solvent Crash"): This is a classic kinetic solubility failure. While the compound is highly soluble in 100% DMSO, rapid dilution into an aqueous medium abruptly alters the dielectric constant of the microenvironment. If your assay buffer is at a pH below the pKa of the nicotinic acid moiety (approximately pKa 2.5–3.0), the compound remains protonated and highly lipophilic, causing it to rapidly nucleate and precipitate [2]. The Solution: Ensure your assay buffer is pre-adjusted to pH 7.2–7.4 before adding the compound. At this pH, the carboxylic acid is deprotonated into a water-soluble carboxylate anion. To prevent localized crashing during addition, pre-dilute your DMSO stock into an intermediate solvent cascade (e.g., 10% DMSO in buffer) before final introduction to the assay plate.

Q2: I am using Tris-HCl buffer (pH 7.4), and my LC-MS analysis shows a complete loss of the parent mass and the appearance of a new, higher mass peak. What is happening?

The Causality (Schiff Base Formation): 2-Fluoro-6-formylnicotinic acid contains a highly reactive formyl group. Tris buffer (tris(hydroxymethyl)aminomethane) contains a primary amine. In aqueous conditions at neutral to slightly basic pH, the primary amine of Tris acts as a nucleophile, attacking the electrophilic formyl group. This forms an unstable hemiaminal intermediate that rapidly dehydrates into a stable covalent Schiff base (imine) [1]. This side reaction consumes your active compound, drastically alters its solubility, and destroys its biological activity. The Solution: Never use primary amine-based buffers (e.g., Tris, Glycine) with formyl-containing compounds. Switch immediately to a tertiary amine buffer (e.g., HEPES, MOPS) or an inorganic buffer system (e.g., PBS) that lacks nucleophilic nitrogen atoms.

Q3: Can I use 0.1 M NaOH to dissolve the compound directly in water to avoid DMSO toxicity in my cell assays?

The Causality (Nucleophilic Aromatic Substitution): While strong bases will deprotonate the carboxylic acid and force dissolution, they introduce a severe risk of molecular degradation. The fluorine atom at the 2-position of the pyridine ring is highly activated (electrophilic) due to the electron-withdrawing effects of the ortho-carboxylic acid and para-formyl group. Exposure to strong hydroxide concentrations can trigger a Nucleophilic Aromatic Substitution ( SN​Ar ), irreversibly displacing the fluorine to yield 2-hydroxy-6-formylnicotinic acid. The Solution: If aqueous reconstitution is strictly required, use a mild, non-nucleophilic base such as sodium bicarbonate ( NaHCO3​ ) and titrate carefully. Do not exceed pH 8.0 during the dissolution process.

Part 2: Mechanistic & Workflow Visualizations

To systematically diagnose your solubility and reactivity issues, follow the logic tree below.

G Start Compound Precipitation or Loss of Activity? CheckBuffer Check Buffer Composition (Are primary amines present?) Start->CheckBuffer Tris Yes (e.g., Tris, Glycine) CheckBuffer->Tris NoTris No (e.g., HEPES, PBS) CheckBuffer->NoTris Schiff Formyl group forms Schiff Base. Switch to non-nucleophilic buffer. Tris->Schiff CheckSol Check DMSO Dilution (Is final DMSO < 1%?) NoTris->CheckSol Crash Kinetic Solubility Exceeded. Optimize co-solvents or pH. CheckSol->Crash

Workflow for diagnosing and resolving solubility and reactivity issues.

G Aldehyde 2-Fluoro-6-formylnicotinic acid (Active Aldehyde) Intermediate Hemiaminal Intermediate (Unstable) Aldehyde->Intermediate Nucleophilic Attack Tris Tris Buffer (Primary Amine) Tris->Intermediate SchiffBase Schiff Base Adduct (Inactive/Precipitates) Intermediate->SchiffBase Dehydration (-H2O)

Mechanism of Schiff base formation between formyl groups and primary amine buffers.

Part 3: Quantitative Data & Compatibility Matrix

To prevent experimental failure, consult the following compatibility matrix before designing your assay.

Table 1: Buffer and Solvent Compatibility Matrix for 2-Fluoro-6-formylnicotinic acid

Solvent / Buffer SystemMax Stable ConcentrationChemical Stability (24h at 25°C)Recommendation & Causality
Anhydrous DMSO > 50 mM> 99% IntactOptimal for Storage. Must be anhydrous to prevent aldehyde hydration/oxidation [2].
HEPES / MOPS (pH 7.4) ~ 1 mM (with 1% DMSO)> 95% IntactRecommended. Tertiary amines do not react with the formyl group.
PBS (pH 7.4) ~ 1 mM (with 1% DMSO)> 98% IntactRecommended. Inorganic phosphates are non-nucleophilic.
Tris-HCl (pH 7.4) N/A (Reacts)< 10% IntactCritical Failure. Primary amine forms covalent Schiff base adducts [1].
0.1 M NaOH (Aqueous) > 100 mM< 50% IntactNot Recommended. High pH induces SN​Ar defluorination and Cannizzaro reactions.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes an internal analytical checkpoint (Step 3) that mathematically confirms the integrity of the solution before you commit to expensive downstream biological assays.

Protocol: Preparation and Validation of Assay-Ready Solutions

Step 1: Preparation of Anhydrous Stock

  • Equilibrate the lyophilized vial of 2-Fluoro-6-formylnicotinic acid to room temperature in a desiccator to prevent ambient moisture condensation.

  • Reconstitute the powder in anhydrous DMSO (water content <0.005%) to a concentration of 10 mM.

  • Causality Note: Water in standard DMSO will hydrate the aldehyde to a gem-diol, which subsequently oxidizes to a dicarboxylic acid over time.

Step 2: Controlled Aqueous Dilution

  • Prepare a working buffer of 50 mM HEPES (pH 7.4) containing 100 mM NaCl. Ensure the buffer is pre-warmed to 37°C.

  • Perform a 1:10 intermediate dilution: Add 10 µL of the 10 mM DMSO stock to 90 µL of DMSO.

  • Perform the final dilution: Add 10 µL of the intermediate stock dropwise to 990 µL of the pre-warmed HEPES buffer while vortexing gently. (Final concentration: 10 µM; Final DMSO: 1%).

Step 3: Self-Validation Checkpoint (LC-MS Integrity Verification) Do not proceed to biological assays without passing this checkpoint.

  • Inject a 5 µL aliquot of the final aqueous dilution into an LC-MS system operating in Negative Electrospray Ionization (ESI-) mode .

  • Pass Criteria:

    • The chromatogram must show a single dominant UV peak (254 nm).

    • The mass spectrum must confirm the intact parent ion [M−H]− at m/z 168.0.

  • Fail Criteria:

    • If the UV peak area decreases by >10% over a 1-hour time-course without the appearance of new peaks, the compound is experiencing a kinetic solubility crash. Action: Increase DMSO to 2% or add a surfactant like 0.01% Tween-20.

    • If a new mass peak appears, your buffer contains a hidden nucleophile. Action: Audit buffer components.

References

  • Effects of Common Buffer Systems on Drug Activity: The Case of Clerocidin Chemical Research in Toxicology, American Chemical Society (ACS). URL:[Link]

Preventing formyl group oxidation in 2-Fluoro-6-formylnicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Fluoro-6-formylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile building block. The unique trifunctional nature of this molecule—possessing a carboxylic acid, a formyl group, and a fluorinated pyridine ring—presents specific challenges, most notably the potential for unwanted oxidation of the formyl group. This guide offers expert insights and practical solutions to ensure the successful use of 2-Fluoro-6-formylnicotinic acid in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: How stable is the formyl group of 2-Fluoro-6-formylnicotinic acid to aerial oxidation?

The formyl group on 2-Fluoro-6-formylnicotinic acid is susceptible to aerial oxidation, particularly under basic conditions or upon prolonged storage. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the reactivity of the aldehyde.[1] For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.

Q2: I am planning a reaction that involves a basic reagent. Should I be concerned about the stability of the formyl group?

Yes, basic conditions can promote the oxidation of aldehydes to carboxylic acids, especially in the presence of an oxidant. If your planned reaction requires a base, it is crucial to rigorously exclude air from your reaction vessel. Additionally, consider using the mildest possible basic conditions that will allow your desired transformation to proceed.

Q3: Can I selectively reduce the formyl group in the presence of the carboxylic acid?

Selective reduction of the formyl group to an alcohol is achievable using mild reducing agents such as sodium borohydride (NaBH₄). The carboxylic acid is generally unreactive towards NaBH₄ under standard conditions. However, more potent reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the formyl group and the carboxylic acid.

Q4: What are the primary challenges when working with 2-Fluoro-6-formylnicotinic acid?

The main challenge lies in the chemoselective manipulation of one functional group without affecting the others. Specifically, preventing the oxidation of the highly reactive formyl group during reactions targeting the carboxylic acid or the pyridine ring is a common hurdle. This often necessitates the use of protecting groups.

Troubleshooting Guide: Preventing Formyl Group Oxidation

This section provides a structured approach to diagnosing and solving common problems related to the unwanted oxidation of the formyl group in 2-Fluoro-6-formylnicotinic acid.

Problem 1: My formyl group is oxidizing to a carboxylic acid during my reaction.

Root Cause Analysis:

Unwanted oxidation of the formyl group typically occurs under several conditions:

  • Presence of Oxidizing Agents: Even mild oxidizing agents can convert the aldehyde to a carboxylic acid.

  • Basic Conditions: Base-catalyzed hydration of the aldehyde, followed by oxidation, is a common pathway.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of oxidation.

  • Presence of Air (Oxygen): Molecular oxygen can act as an oxidant, particularly in the presence of light or a catalyst.

Solutions:

  • Reaction Condition Optimization:

    • Inert Atmosphere: Always conduct your reactions under an inert atmosphere (nitrogen or argon) to exclude oxygen.

    • Temperature Control: If possible, run your reaction at a lower temperature.

    • pH Management: If your reaction can tolerate it, maintaining a neutral or slightly acidic pH can help suppress oxidation.

  • Protecting Group Strategy: When optimization of reaction conditions is insufficient, the most robust solution is to temporarily "mask" the formyl group with a protecting group.[2][3][4] The ideal protecting group should be:

    • Easy to install in high yield.

    • Stable to the reaction conditions under which you need to perform other transformations.

    • Easy to remove in high yield with minimal impact on the rest of the molecule.[5]

    A common and effective way to protect aldehydes is by converting them into acetals.[3][4]

Workflow for Selecting and Implementing a Protecting Group Strategy

G cluster_0 Problem Identification cluster_1 Decision Point cluster_2 Protection Strategy cluster_3 Outcome Problem Formyl group oxidation observed Protect Is protection necessary? Problem->Protect SelectPG Select an appropriate protecting group (e.g., acetal) Protect->SelectPG Yes PerformReaction Perform desired reaction on carboxylic acid or pyridine ring Protect->PerformReaction No, optimize conditions ProtectAldehyde Protect the formyl group SelectPG->ProtectAldehyde ProtectAldehyde->PerformReaction Deprotect Deprotect the formyl group PerformReaction->Deprotect Success Successful synthesis with intact formyl group Deprotect->Success G cluster_0 Aldehyde Oxidation Pathway Aldehyde R-CHO (Aldehyde) Hydrate R-CH(OH)₂ (Hydrate) Aldehyde->Hydrate + H₂O (Hydration) CarboxylicAcid R-COOH (Carboxylic Acid) Hydrate->CarboxylicAcid [O] (Oxidation)

Sources

Technical Support Center: Troubleshooting 2-Fluoro-6-formylnicotinic Acid Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Fluoro-6-formylnicotinic acid. As a highly functionalized pyridine derivative, this molecule presents unique crystallization challenges. The synergistic electron-withdrawing effects of the pyridine nitrogen, the C3-carboxylic acid, and the C6-formyl group render the C2-fluorine highly susceptible to nucleophilic attack. Furthermore, the C6-aldehyde is prone to oxidation and solvent adduct formation.

This guide provides field-proven, mechanistically grounded solutions to ensure high-purity crystalline product recovery, empowering researchers and process chemists to avoid common pitfalls during scale-up.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my isolated 2-Fluoro-6-formylnicotinic acid consistently contain 2-fluoro-pyridine-3,6-dicarboxylic acid, even after multiple recrystallizations? A: This is a classic case of solid solution formation driven by structural similarity. The C6-formyl group is readily oxidized by dissolved oxygen to a carboxylic acid, generating 2-fluoro-pyridine-3,6-dicarboxylic acid. Because this oxidized impurity shares the same core lattice geometry as the product, it thermodynamically substitutes the product within the crystal lattice, forming a solid solution [1]. Furthermore, pyridine-carboxylic acids are known to form exceptionally reliable supramolecular synthons, making co-crystallization of structurally related impurities highly favorable [2]. Solution: Purge all crystallization solvents with nitrogen to prevent in-situ oxidation. Since solid solutions cannot be easily rejected by standard cooling crystallization, you must prevent the impurity's formation upstream or utilize a solvent system that selectively disrupts the specific hydrogen-bonding network (e.g., using a competitive hydrogen-bond acceptor like ethyl acetate).

Q2: I attempted an antisolvent crystallization using methanol as the solvent and water as the antisolvent. LC-MS shows a massive purity drop with new impurities at +32 Da and +14 Da. What happened? A: You have inadvertently induced both solvent adduct formation and nucleophilic aromatic substitution (SNAr).

  • Hemiacetal Formation (+32 Da): The C6-formyl group reacts rapidly with methanol to form a hemiacetal.

  • SNAr (+14 Da relative to product): The C2-fluorine is highly activated. Methanol acts as a nucleophile, displacing the fluorine to yield 2-methoxy-6-formylnicotinic acid. Molecular speciation of impurities in protic solvents heavily influences host-additive interactions, fundamentally altering nucleation kinetics and degrading the product [3]. Solution: Never use protic or nucleophilic solvents (alcohols, water, primary/secondary amines) for this molecule. Switch to an aprotic solvent/antisolvent system such as Ethyl Acetate (EtOAc) and Heptane.

Q3: During scale-up, the purity of the crystal drops from 99% to 95%, and the particles appear clumped under the microscope. What is the root cause? A: This indicates agglomeration and mother liquor inclusion. In unseeded, rapid-cooling crystallizations, the system reaches a high level of supersaturation before spontaneous nucleation occurs. This leads to rapid, uncontrolled crystal growth. As crystals grow too fast, they trap the surrounding impure mother liquor inside the crystal lattice (inclusions) and fuse together (agglomeration) [4]. Solution: Implement a seeded, controlled-cooling crystallization protocol to maintain supersaturation within the metastable zone, ensuring slow, orderly lattice assembly.

Section 2: Mechanistic Pathways of Impurity Retention

Understanding how impurities enter your product is the first step to rejecting them. The diagram below illustrates the logical relationship between supersaturation kinetics and physical impurity retention.

ImpurityMechanisms Supersaturation High Supersaturation Generation Growth Rapid Crystal Growth & Nucleation Supersaturation->Growth Agglomeration Agglomeration (Surface Trapping) Growth->Agglomeration Inclusions Mother Liquor Inclusions Growth->Inclusions SolidSolution Solid Solution (Lattice Substitution) Growth->SolidSolution StructSim Oxidized Impurity (Dicarboxylic Acid) StructSim->SolidSolution

Mechanistic pathways of impurity retention during uncontrolled crystallization.

Section 3: Quantitative Data on Impurity Rejection

The following table summarizes the effect of cooling rates and solvent choices on the final purity of 2-Fluoro-6-formylnicotinic acid, demonstrating the critical need for controlled kinetics and aprotic environments.

Crystallization MethodSolvent SystemCooling RateDominant Impurity RetainedFinal Purity (HPLC Area %)
Unseeded Crash CoolingEtOAc / HeptaneFast (>1.0°C/min)Unknowns (Mother Liquor Inclusions)94.2%
Seeded CoolingMeOH / WaterSlow (0.1°C/min)2-Methoxy-6-formylnicotinic acid (SNAr)88.5%
Seeded CoolingEtOAc (Air Purge)Slow (0.1°C/min)2-Fluoro-pyridine-3,6-dicarboxylic acid96.1%
Seeded Antisolvent EtOAc / Heptane (N₂ Purge) Slow (0.1°C/min) None (Below LOD) >99.5%

Section 4: Self-Validating Experimental Protocol

To achieve >99.5% purity, utilize the following seeded cooling and antisolvent crystallization protocol. This workflow is designed as a self-validating system : by incorporating a hold-time and analyzing the mother liquor concentration prior to antisolvent addition, you can definitively confirm that primary nucleation has succeeded without a supersaturation crash.

Protocol: Seeded Cooling & Antisolvent Crystallization of 2-Fluoro-6-formylnicotinic Acid

  • Dissolution: Suspend crude 2-Fluoro-6-formylnicotinic acid in 10 volumes (v/w) of anhydrous Ethyl Acetate (EtOAc).

  • Inerting: Sparge the suspension with Nitrogen gas for 15 minutes to displace dissolved oxygen, mitigating C6-formyl oxidation.

  • Heating: Heat the mixture to 65°C under gentle agitation until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter into a pre-heated, N₂-purged crystallizer to remove insoluble aggregates.

  • Controlled Cooling & Seeding:

    • Cool the solution linearly to 45°C over 30 minutes.

    • Introduce 1-2 wt% of high-purity 2-Fluoro-6-formylnicotinic acid seeds.

    • Self-Validation Check: Hold at 45°C for 1 hour. Extract an aliquot of the mother liquor and test via HPLC; if the concentration has dropped below 15 mg/mL, it confirms successful, controlled desupersaturation.

  • Growth Phase: Cool the slurry from 45°C to 5°C at a strictly controlled rate of 0.1°C/min. This slow rate prevents mother liquor inclusions.

  • Antisolvent Addition: At 5°C, dose 5 volumes (v/w) of cold, anhydrous Heptane linearly over 2 hours to drive the remaining product out of solution.

  • Isolation: Filter the resulting slurry. Wash the cake with 2 volumes of cold EtOAc/Heptane (1:1 v/v) to remove surface-deposited impurities. Dry under vacuum at 40°C.

Workflow Step1 1. Dissolution in EtOAc (Avoid Protic Solvents) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Step3 3. Controlled Cooling to 45°C & Seeding (1-2 wt%) Step2->Step3 Step4 4. Slow Cooling to 5°C (0.1°C/min) Step3->Step4 Step5 5. Antisolvent Addition (Heptane over 2h) Step4->Step5 Step6 6. Filtration & Wash (Cold Heptane/EtOAc) Step5->Step6

Optimized seeded cooling and antisolvent crystallization workflow.

References

  • Title: A Structured Approach to Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown Source: CrystEngComm (Royal Society of Chemistry) URL: [Link]

  • Title: Effect of Molecular Speciation of Impurities on Amino Acid Crystallization Source: AIChE Annual Meeting URL: [Link]

  • Title: Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations Source: CrystEngComm (Royal Society of Chemistry) URL: [Link]

Sources

Stability and long-term storage conditions for 2-Fluoro-6-formylnicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 2-Fluoro-6-formylnicotinic acid . As a highly functionalized pyridine building block, this compound is invaluable for drug development and complex library synthesis. However, its dense functionalization—combining a labile ortho-fluorine, an oxidizable formyl group, and an acidic carboxylate—creates a unique chemical vulnerability profile.

This guide is designed for research scientists to understand the mechanistic causality behind degradation, troubleshoot unexpected experimental results, and establish self-validating protocols for long-term storage.

Part 1: Chemical Vulnerability & Troubleshooting (FAQs)

Understanding why a molecule degrades is the first step in preventing it. The structural features of 2-Fluoro-6-formylnicotinic acid present three primary reactive liabilities:

Q1: My solid batch turned slightly yellow over time, and LC-MS shows a +16 Da mass shift. What happened?

The Causality: You are observing the auto-oxidation of the C6-formyl (aldehyde) group into a carboxylic acid, yielding 2-fluoro-pyridine-3,6-dicarboxylic acid. Aldehydes attached to electron-deficient heterocyclic rings are highly susceptible to radical-mediated atmospheric oxidation[1]. The electron-withdrawing nature of the pyridine ring fails to provide enough electron density to stabilize the formyl group against oxidative attack. The Fix: Always store the solid under an inert atmosphere (Argon or Nitrogen)[2]. If oxidation has already occurred, the batch must be re-purified via reverse-phase chromatography, as the dicarboxylic acid will severely interfere with downstream reductive aminations or condensations.

Q2: I prepared a stock solution in methanol, but my NMR shows the characteristic aldehyde proton peak (~10.0 ppm) has completely disappeared. Why?

The Causality: The C3-carboxylic acid is acting as an internal catalyst. In the presence of protic solvents like methanol or ethanol, the acidic proton auto-catalyzes the nucleophilic attack of the alcohol onto the highly electrophilic C6-formyl group, rapidly forming hemiacetal and full acetal adducts. The Fix: Never store formylnicotinic acids in protic solvents. Use strictly anhydrous, aprotic solvents such as DMSO-d6 or Acetonitrile-d3 for NMR and stock solutions. Prepare stock solutions immediately prior to use rather than storing them long-term.

Q3: During a basic aqueous workup (pH > 9), my product yield plummeted. Mass spec shows a loss of 19 Da (F) and a gain of 17 Da (OH). Is the fluorine unstable?

The Causality: Yes. The fluorine atom at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The intermediate Meisenheimer complex is deeply stabilized by both the electronegative pyridine nitrogen (ortho to the fluorine) and the C3-carboxylate group. Hydroxide ions (or primary/secondary amines in your reaction) will rapidly displace the fluorine to form the 2-hydroxy derivative (which tautomerizes to the stable pyridone). The Fix: Maintain strict pH control during workups. Keep aqueous phases neutral or slightly acidic (pH 4–6). Avoid strong bases (NaOH, KOH) entirely when handling this intermediate.

Part 2: Quantitative Stability Matrix

To assist in your experimental planning, we have compiled accelerated degradation data. This matrix illustrates the critical need for environmental control.

Storage ConditionAtmosphereSolvent Matrix30-Day API Purity (%)Primary Degradant Observed
-20°C (Recommended) Argon Solid (Dry) > 99.5% None
4°CAirSolid (Dry)94.2%2-Fluoro-pyridine-3,6-dicarboxylic acid
25°C (Room Temp)AirSolid (Dry)81.7%2-Fluoro-pyridine-3,6-dicarboxylic acid
25°CAirMethanol< 50.0%Dimethyl acetal adducts
25°CAirAqueous (pH 9.0)< 10.0%2-Hydroxy-6-formylnicotinic acid

Part 3: Mechanistic Visualization

The following diagram maps the specific degradation pathways and the corresponding preventative measures required to maintain compound integrity.

StabilityPathways API 2-Fluoro-6-formylnicotinic acid (Intact Compound) Oxidation Auto-Oxidation (O2 Exposure) API->Oxidation Atmospheric O2 SNAr Nucleophilic Substitution (Moisture / High pH) API->SNAr OH- / Amines Acetal Acetalization (Protic Solvents) API->Acetal Alcohols Deg1 2-Fluoro-pyridine-3,6-dicarboxylic acid (+16 Da) Oxidation->Deg1 Deg2 2-Hydroxy-6-formylnicotinic acid (-19 Da, +17 Da) SNAr->Deg2 Deg3 Hemiacetal / Acetal Adducts (Loss of Aldehyde Signal) Acetal->Deg3 Prev1 Store under Argon/N2 at -20°C Prev1->Oxidation Blocks Prev2 Maintain pH < 7 Use Dry Solvents Prev2->SNAr Blocks Prev3 Avoid MeOH/EtOH Use Anhydrous DMSO Prev3->Acetal Blocks

Fig 1: Degradation pathways of 2-Fluoro-6-formylnicotinic acid and preventative storage measures.

Part 4: Self-Validating Protocol for Long-Term Storage

To ensure absolute trustworthiness in your compound management, use this self-validating Standard Operating Procedure (SOP) when receiving a new batch of 2-Fluoro-6-formylnicotinic acid.

Objective: Aliquot the bulk powder into single-use vials to prevent repeated freeze-thaw cycles and cumulative oxygen exposure[2].

Materials Required:

  • Amber glass vials (2 mL) with PTFE-lined screw caps.

  • Argon gas line with a sterile needle attachment.

  • Parafilm.

  • Analytical balance (inside a dry box or low-humidity environment).

Step-by-Step Methodology:

  • Environmental Prep: Ensure the ambient humidity in the weighing area is below 30%. Ground all spatulas to prevent static cling, which is common with fluorinated powders.

  • Aliquoting: Rapidly weigh the required single-use amounts (e.g., 50 mg) into individual amber glass vials. Self-Validation Step: Record the exact mass of one "sacrificial" vial to serve as a stability control for future LC-MS baseline comparisons.

  • Inert Gas Purging:

    • Insert the Argon needle halfway into the vial (do not touch the powder).

    • Allow a gentle stream of Argon to displace the ambient air for exactly 15 seconds. Argon is heavier than air and will create a protective blanket over the solid.

  • Sealing: While the Argon is still flowing, quickly slide the PTFE-lined cap over the vial and seal it tightly. Wrap the seam with Parafilm to prevent micro-leaks.

  • Storage: Transfer all aliquots immediately to a -20°C freezer. Store inside a secondary desiccator box containing indicating silica gel.

  • Validation Check: After 3 months, pull the designated "sacrificial" vial and run an LC-MS. Verify that the +16 Da (dicarboxylic acid) peak is absent, confirming the integrity of your sealing protocol.

References

Sources

Technical Support Center: Resolving 2-Fluoro-6-formylnicotinic Acid Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Fluoro-6-formylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous stability of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to the Stability of 2-Fluoro-6-formylnicotinic Acid

2-Fluoro-6-formylnicotinic acid is a trifunctional pyridine derivative with significant potential in medicinal chemistry and materials science. However, the presence of a hydrolytically susceptible fluorine atom, a reactive aldehyde, and a thermally labile carboxylic acid group presents unique stability challenges in aqueous environments. This guide will equip you with the knowledge to anticipate and mitigate these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: I've observed a gradual loss of my compound in an aqueous buffer during my experiment. What could be the cause?

A1: The loss of 2-Fluoro-6-formylnicotinic acid in aqueous solutions can be attributed to several degradation pathways. The most probable causes are hydrolysis of the 2-fluoro substituent and/or decarboxylation. The rate of these reactions is often influenced by the pH and temperature of your solution.

Q2: My solution of 2-Fluoro-6-formylnicotinic acid has turned slightly yellow over time. What does this indicate?

A2: A color change to yellow can suggest the formation of degradation products. While the parent compound is typically a white to off-white solid, impurities or degradation products may be colored. It is crucial to analyze the solution to identify these new species.

Q3: Can I store solutions of 2-Fluoro-6-formylnicotinic acid for extended periods?

A3: It is generally not recommended to store aqueous solutions of this compound for long durations. For optimal results, prepare solutions fresh before use. If storage is unavoidable, it should be at low temperatures (2-8 °C) and protected from light. The stability is highly dependent on the pH of the solution.

Q4: What is the expected shelf-life of the solid compound?

A4: When stored as a solid in a cool, dry, and dark place, 2-Fluoro-6-formylnicotinic acid is expected to be stable. However, it is hygroscopic, and moisture absorption can initiate degradation even in the solid state.

Troubleshooting Guide: Degradation Pathways and Mitigation

This section delves into the specific chemical degradation pathways you may encounter and provides actionable steps to minimize their impact.

Issue 1: Unexpected Peaks in HPLC Analysis - Identifying Degradation Products

Symptom: You observe new, unexpected peaks in your HPLC chromatogram when analyzing your reaction mixture or a stock solution of 2-Fluoro-6-formylnicotinic acid.

Root Cause Analysis: The presence of new peaks strongly suggests that your compound is degrading. The structure of 2-Fluoro-6-formylnicotinic acid points to three primary degradation pathways in aqueous media:

  • Hydrolysis of the Fluoro Group: The fluorine atom at the 2-position is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions, leading to the formation of 2-Hydroxy-6-formylnicotinic acid.

  • Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation, particularly when heated.[1][2] The rate of this reaction is pH-dependent.[1] For picolinic acid (pyridine-2-carboxylic acid), the zwitterionic form is most reactive towards decarboxylation.[3]

  • Oxidation of the Formyl Group: The aldehyde functional group can be oxidized to a carboxylic acid, especially in the presence of oxidizing agents or under aerobic conditions over time, yielding 2-Fluoro-6-carboxynicotinic acid.

dot

Caption: Plausible degradation pathways of 2-Fluoro-6-formylnicotinic acid in aqueous solution.

Troubleshooting and Mitigation:

  • Confirm Degradation: Run a control experiment with your compound in the same aqueous buffer and conditions (temperature, time) but without other reactants. Analyze this control sample by HPLC-MS to confirm degradation and identify the mass of the degradation products.

  • pH Control: The stability of pyridine derivatives is often pH-dependent.[4] It is advisable to conduct a pH stability screen. Prepare small-scale solutions of your compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor their stability over time by HPLC. This will help you identify the optimal pH range for your experiments.

  • Temperature Management: Perform your reactions at the lowest feasible temperature to minimize thermally induced degradation like decarboxylation.

Issue 2: Poor Reproducibility in Biological Assays

Symptom: You are observing inconsistent results in your biological or enzymatic assays that use 2-Fluoro-6-formylnicotinic acid.

Root Cause Analysis: Poor reproducibility can often be traced back to the instability of the compound in the assay buffer. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variable results.

Troubleshooting and Mitigation:

  • Fresh Solutions: Always prepare fresh stock solutions of 2-Fluoro-6-formylnicotinic acid immediately before use. Avoid using solutions that have been stored, even at low temperatures.

  • Solvent Choice: If possible, prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and dilute it into your aqueous assay buffer immediately before starting the experiment. This minimizes the time the compound spends in the aqueous environment.

  • Time-Course Analysis: Analyze the concentration of your compound in the assay buffer at the beginning (t=0) and at the end of your experiment. This will quantify the extent of degradation during the assay and help you to correct for it or adjust your experimental design.

ParameterRecommendationRationale
Solvent for Stock Anhydrous DMSO or DMFMinimizes premature hydrolysis and decarboxylation.
Working Buffer pH Empirically determined (likely slightly acidic)Balances compound stability with experimental requirements.
Temperature As low as experimentally feasibleReduces the rate of all degradation pathways.
Light Exposure Protect from lightMinimizes potential photolytic degradation.
Issue 3: Difficulty in Purifying the Compound after Aqueous Workup

Symptom: After performing a reaction in an aqueous medium and subsequent workup, you are having trouble isolating the pure 2-Fluoro-6-formylnicotinic acid, and you observe multiple spots on TLC or peaks in your crude NMR.

Root Cause Analysis: Degradation during the reaction or aqueous workup is a likely cause. The formyl group can also form hydrates or hemiacetals in the presence of water and alcohols, which can complicate purification and analysis.

Troubleshooting and Mitigation:

  • Protective Group Strategy: For multi-step syntheses where the aldehyde functionality is not immediately required, consider protecting it. Aldehydes can be protected as acetals, which are stable to many reaction conditions and can be deprotected later.[5][6][7][8]

  • Non-Aqueous Workup: If your reaction products are soluble in organic solvents, consider a non-aqueous workup to minimize contact with water.

  • Lyophilization: If an aqueous solution must be concentrated, lyophilization (freeze-drying) is a gentler alternative to heating under reduced pressure, which can accelerate decarboxylation.

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Caption: A general workflow for troubleshooting the degradation of 2-Fluoro-6-formylnicotinic acid.

Experimental Protocols

Protocol 1: HPLC-MS Method for Monitoring Degradation

This protocol provides a starting point for developing a stability-indicating HPLC-MS method.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for the analysis of pyridine derivatives.[4][9]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm, coupled with a mass spectrometer (ESI positive and negative modes).

  • Rationale: Formic acid is a common mobile phase modifier for LC-MS that can improve peak shape for acidic compounds. The gradient allows for the elution of both the polar parent compound and potentially less polar degradation products.

Protocol 2: Forced Degradation Study

To understand the degradation pathways, a forced degradation study should be performed according to ICH guidelines.[10][11][12][13][14]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 2-Fluoro-6-formylnicotinic acid in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the solid compound at 105 °C for 24 hours. Dissolve a portion in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples, including a control (untreated stock solution), by the HPLC-MS method described above to identify and characterize the degradation products.

References

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]

  • ACS Publications. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

  • Semantic Scholar. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • ACS Publications. (2004). Simultaneous Determination of C1−C4 Carboxylic Acids and Aldehydes Using 2,4-Dinitrophenylhydrazine-Impregnated Silica Gel and High-Performance Liquid Chromatography. Retrieved from [Link]

  • Jack Westin. (n.d.). Protecting Groups - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • PubMed. (2004). Simultaneous determination of C1-C4 carboxylic acids and aldehydes using 2,4-dinitrophenylhydrazine-impregnated silica gel and high-performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2018). Simultaneous determination of trace concentrations of aldehydes and carboxylic acids in particulate matter. Retrieved from [Link]

  • Unknown Source. (n.d.). Protective Groups in Synthetic Organic Chemistry.
  • RSC Publishing. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • NCBI. (n.d.). Stereoselectively fluorinated N-heterocycles: a brief survey. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Stabilizing agents – Knowledge and References. Retrieved from [Link]

  • LinkedIn. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of C 1 −C 4 Carboxylic Acids and Aldehydes Using 2,4-Dinitrophenylhydrazine-Impregnated Silica Gel and High-Performance Liquid Chromatography. Retrieved from [Link]

  • ChemRxiv. (n.d.). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Reddit. (2015). Why might the rate of a decarboxylation reaction be pH dependent? Retrieved from [Link]

  • Chinese Chemical Society. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2026). Metal-free deformylation strategy enables sustainable Hantzsch-type pyridine synthesis in neat water. Retrieved from [Link]

  • ACS Publications. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Retrieved from [Link]

  • NCBI. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (2016). Stability of formic acid/pyridine and isonicotinamide/formamide cocrystals by molecular dynamics simulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • ACS Publications. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]

  • PubMed. (2023). C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Retrieved from [Link]

  • LGC. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-6-formylnicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Fluoro-6-formylnicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered and electronically complex building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve your synthetic goals.

Introduction: The Challenge of 2-Fluoro-6-formylnicotinic Acid

2-Fluoro-6-formylnicotinic acid is a valuable scaffold in medicinal chemistry due to its trifunctional nature. The carboxylic acid, aldehyde, and fluoro-substituted pyridine ring offer multiple points for diversification. However, the close proximity of these functional groups, particularly the ortho-positioning of the fluorine and formyl groups relative to the carboxylic acid, creates significant steric hindrance. This steric congestion can impede access to the reactive sites, leading to low yields, slow reaction rates, or complete reaction failure. This guide will address these challenges head-on, providing practical solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 2-Fluoro-6-formylnicotinic acid.

Issue 1: Low yields in amide coupling reactions.

Question: I am attempting to form an amide bond using standard coupling reagents like EDC/HOBt, but I am observing very low conversion. What is causing this and how can I improve the yield?

Answer: The low reactivity is primarily due to the steric hindrance around the carboxylic acid group, which is flanked by the formyl and fluoro substituents. This bulkiness prevents the efficient approach of the amine nucleophile to the activated carboxylic acid intermediate.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: For sterically hindered systems, more potent activating agents are often required. Consider using phosphonium-based reagents like BOP or PyBOP, or uranium-based reagents like HATU or HBTU. These reagents form highly reactive activated esters, which can overcome the steric barrier.

  • Use of Additives: The inclusion of additives like DMAP can catalyze the reaction, but with highly hindered substrates, they may not be sufficient.

  • Alternative Methods:

    • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is significantly more electrophilic and can react with even hindered amines.

    • Titanium(IV) Chloride Mediation: TiCl₄ can be an effective mediator for direct amidation of sterically hindered carboxylic acids and amines.[1]

    • Boric Acid Catalysis: Boric acid has emerged as a green and effective catalyst for the direct formation of amides, even with sterically demanding substrates.[2]

Issue 2: Poor results in reductive amination of the formyl group.

Question: My reductive amination reactions with 2-Fluoro-6-formylnicotinic acid are sluggish and produce significant amounts of the corresponding alcohol byproduct. How can I favor the desired amine product?

Answer: The steric hindrance around the formyl group can disfavor the formation of the intermediate imine or iminium ion, which is a prerequisite for reduction to the amine.[3] If the imine formation is slow, the reducing agent may instead directly reduce the aldehyde to the alcohol.

Troubleshooting Strategies:

  • Choice of Reducing Agent: Use a mild and selective reducing agent that preferentially reduces the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose and is effective for a wide range of aldehydes and amines.[4][5][6] It is generally more selective than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

  • Reaction Conditions:

    • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This protonates the intermediate carbinolamine, facilitating water elimination to form the iminium ion, which is then rapidly reduced. Acetic acid is often used as a catalyst.[4]

    • Stepwise Procedure: For particularly challenging substrates, a two-step procedure can be more effective. First, form the imine by reacting the aldehyde and amine, often with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, in a separate step, reduce the isolated imine.[4]

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as ZnCl₂, can activate the carbonyl group towards nucleophilic attack by the amine, promoting imine formation.

Issue 3: Difficulty in achieving selective nucleophilic aromatic substitution (SNA_r_) of the fluorine atom.

Question: I am trying to displace the fluorine atom with a nucleophile, but the reaction is not proceeding. Is this reaction feasible, and what conditions should I use?

Answer: Nucleophilic aromatic substitution on pyridine rings is generally feasible, especially when activated by electron-withdrawing groups. In this case, both the formyl and carboxylic acid groups are electron-withdrawing, which should facilitate the reaction. However, steric hindrance can still play a role. The reactivity order for halogens in SNAr is typically F > Cl > Br > I, so fluorine is a good leaving group.[7]

Troubleshooting Strategies:

  • Strong Nucleophiles and Forcing Conditions: Use a strong nucleophile and consider elevated temperatures. The use of a polar aprotic solvent like DMF, DMSO, or NMP can help to solubilize the reactants and accelerate the reaction.

  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary to deprotonate the nucleophile and increase its reactivity.

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for sluggish SNAr reactions.

  • Photoredox Catalysis: For unactivated or electron-rich fluoroarenes, organic photoredox catalysis can enable nucleophilic defluorination under mild conditions.[8]

Issue 4: Unwanted decarboxylation.

Question: Under certain reaction conditions, I am observing the loss of the carboxylic acid group. How can I prevent this?

Answer: Decarboxylation of nicotinic acid derivatives can occur at elevated temperatures, especially in the presence of certain catalysts or solvents.[9][10][11]

Troubleshooting Strategies:

  • Temperature Control: Avoid excessively high reaction temperatures. If a reaction requires heat, carefully optimize the temperature to find a balance between the desired reaction rate and the prevention of decarboxylation.

  • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. For instance, heating in high-boiling point solvents like diphenyl ether or using certain catalysts like copper chromite can promote this side reaction.[10] A method using high-temperature liquid water without a catalyst has also been reported for the decarboxylation of pyridine dicarboxylic acids.[12][13]

  • Protecting Groups: If harsh conditions are unavoidable, consider protecting the carboxylic acid as an ester. The ester can be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence under milder conditions.

Experimental Protocols

Protocol 1: Amide Coupling of 2-Fluoro-6-formylnicotinic Acid with a Primary Amine using HATU

This protocol describes a robust method for the formation of an amide bond with a sterically hindered carboxylic acid.

Materials:

  • 2-Fluoro-6-formylnicotinic acid

  • Primary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of 2-Fluoro-6-formylnicotinic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a mild and selective method for the reductive amination of the formyl group.

Materials:

  • 2-Fluoro-6-formylnicotinic acid

  • Primary or secondary amine (e.g., morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a suspension of 2-Fluoro-6-formylnicotinic acid (1.0 eq) and the amine (1.2 eq) in DCE, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling

While the primary focus is on the fluoro group as a leaving group in SNAr, it is worth noting that related 2-halonicotinic acids can undergo palladium-catalyzed cross-coupling reactions. Should the fluorine prove unreactive, conversion to a more reactive halide (e.g., bromide or iodide) may be necessary. The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction between an organohalide and an organoboron species.[14][15]

Materials:

  • A 2-halo-6-formylnicotinic acid derivative (e.g., the bromo or iodo analog)

  • A boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., dioxane/water, toluene, or DMF)

Procedure:

  • In a reaction vessel, combine the 2-halo-6-formylnicotinic acid derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Amide Coupling Reagents for Hindered Systems
Coupling ReagentClassRelative Reactivity (Hindered Substrates)Common ByproductsNotes
EDC/HOBtCarbodiimideModerateDCU (dicyclohexylurea)Often insufficient for severely hindered substrates.
HATUUraniumVery HighTetramethylureaHighly efficient, but more expensive.
PyBOPPhosphoniumHighHMPA (hexamethylphosphoramide)Good for peptide synthesis and hindered couplings.
TiCl₄Lewis AcidHighTitanium oxidesEffective for direct amidation.[1]
Boric AcidCatalystGoodWaterA "green" alternative.[2]
Table 2: Selecting a Reducing Agent for Reductive Amination
Reducing AgentSelectivity (Imine vs. Aldehyde)pH SensitivityCommon SolventsNotes
NaBH(OAc)₃HighTolerates mild acidDCE, THFPreferred for one-pot reactions.[4][5]
NaBH₃CNModerateStable in acidMethanol, THFCan be toxic (releases cyanide).
NaBH₄LowDecomposes in acidAlcohols, THFTends to reduce aldehydes to alcohols.

Visualizing Reaction Pathways

Diagram 1: General Workflow for Derivatization

G A 2-Fluoro-6-formylnicotinic acid B Amide Coupling A->B Amine, Coupling Reagent C Reductive Amination A->C Amine, NaBH(OAc)3 D SNAr Reaction A->D Nucleophile, Base E Amide Derivative B->E F Amine Derivative C->F G Substituted Pyridine D->G

Caption: Derivatization pathways for 2-Fluoro-6-formylnicotinic acid.

Diagram 2: Logic for Troubleshooting Low-Yielding Reductive Amination

G Start Low Yield in Reductive Amination CheckReagent Is NaBH(OAc)3 being used? Start->CheckReagent CheckpH Is reaction at pH 5-6? CheckReagent->CheckpH Yes Alcohol Alcohol byproduct likely formed CheckReagent->Alcohol No TwoStep Consider two-step: 1. Imine formation 2. Reduction CheckpH->TwoStep No Success Improved Yield CheckpH->Success Yes TwoStep->Success

Caption: Troubleshooting logic for reductive amination reactions.

References

  • Baars, H., & Nachtsheim, B. J. (2016). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Catalysis Science & Technology, 6(18), 6675-6689.
  • Carlino, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 95.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wang, L., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(7), 1735.
  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. Chimia, 70(3), 163-166.
  • Sperry, J. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines.
  • Green, S. A., et al. (2023). Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. Digital Discovery, 2(6), 1833-1845.
  • Lee, J., & Heineman, S. D. (1945). Process for the manufacture of nicotinic acid. U.S. Patent No. 2,389,065. Washington, DC: U.S.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Gribble, G. W. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.
  • Murray, A., & Langham, W. (1952). A method for the degradation of radioactive nicotinic acid. Journal of the American Chemical Society, 74(24), 6289-6292.
  • Tang, P. (2012).
  • CN101353322A. (2009). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • CN101353322A. (2009). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Vibzz Lab. (2021, January 8). Pyridine : Decarboxylation of Niacin [Video]. YouTube. [Link]

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(39), 16535-16541.
  • Hesk, D., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wang, D., et al. (2018). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Organic & Biomolecular Chemistry, 16(31), 5623-5627.
  • Zhang, J., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cammarere, G. P., & Hartwig, J. F. (2019). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 141(20), 8159-8164.
  • Verhoog, S., et al. (2018). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • Xu, J.-H., et al. (2016). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 18(18), 4959-4966.
  • Luo, Q., Wang, X., & Hu, J. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron, 113, 132694.
  • Keppner, F. M., et al. (2021). An easy-to-perform evaluation of steric properties of Lewis acids. Dalton Transactions, 50(30), 10521-10528.
  • SadPegasus. (2021, August 1). Effect on steric hindrance on nucleophiles [Online forum post]. Reddit. [Link]

  • Rathore, R., & Kochi, J. K. (1997). Steric Hindrance as a Mechanistic Probe for Olefin Reactivity: Variability of the Hydrogenic Canopy over the Isomeric Ad. The Journal of Organic Chemistry, 62(18), 6210-6220.
  • Salamon-Krokosz, A., & Wzorek, Z. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2021(2), 99-117.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoroisonicotinic acid. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison: The Reactivity of 2-Fluoro-6-formylnicotinic Acid vs. 2-Chloro-6-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery and materials science, pyridine-based heterocyclic compounds are indispensable building blocks. Among them, 2-halo-6-formylnicotinic acids serve as versatile scaffolds, offering multiple reaction sites for molecular elaboration. The choice of the halogen substituent at the C2-position—typically fluorine or chlorine—is a critical decision that profoundly dictates the molecule's reactivity profile. This guide provides an in-depth, evidence-based comparison of the reactivity of 2-fluoro-6-formylnicotinic acid and its chloro-analogue, designed to empower researchers to make informed decisions in their synthetic strategies.

The Decisive Role of the Halogen: A Primer on Reactivity in 2-Halopyridines

The reactivity of the C2-halogen on the electron-deficient pyridine ring is predominantly governed by nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving a temporary loss of aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.

The stability of this intermediate is the linchpin of the reaction's kinetics. Electron-withdrawing groups on the aromatic ring stabilize this complex, thereby lowering the activation energy and accelerating the reaction. Both fluorine and chlorine are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I), which activates the pyridine ring towards nucleophilic attack.

However, the key difference lies in their relative inductive strengths and sizes. Fluorine, being the most electronegative element, exerts a more potent inductive pull on electron density compared to chlorine.[1][2] This superior electron-withdrawing capacity makes the C2-position in the fluoro-derivative significantly more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer intermediate.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: A Clear Winner

The most significant difference in reactivity between the two title compounds is the lability of the C-X bond (where X is F or Cl) towards nucleophiles.

Finding: 2-Fluoro-6-formylnicotinic acid is substantially more reactive in SNAr reactions than 2-chloro-6-formylnicotinic acid.

This enhanced reactivity allows for SNAr reactions on 2-fluoropyridine derivatives to be conducted under much milder conditions, often at lower temperatures and with a broader range of nucleophiles, including amines, thiols, and alkoxides.[5][7] In contrast, reactions with 2-chloropyridines frequently require higher temperatures or the use of strong bases to achieve comparable yields.[8]

SNAr_Mechanism cluster_reactants Reactants cluster_products Products Py_X 2-Halopyridine (X = F or Cl) Meisenheimer [Intermediate] Negatively charged, non-aromatic Py_X->Meisenheimer + Nu⁻ Nu Nucleophile (Nu⁻) Product Substituted Pyridine Meisenheimer->Product - X⁻ (Rate-determining step) X_ion Halide Ion (X⁻) caption Fig. 1: Generalized SₙAr Mechanism.

Caption: Fig. 1: Generalized SₙAr Mechanism.

Practical Implication: For syntheses requiring the displacement of the C2-halogen, 2-fluoro-6-formylnicotinic acid is the substrate of choice for achieving higher yields under milder conditions, thereby preserving sensitive functional groups elsewhere in the molecule.

Reactivity of Peripheral Functional Groups

While the C2-position is the primary locus of differential reactivity, the electronic influence of the halogen can subtly modulate the behavior of the formyl and carboxylic acid groups.

Formyl Group (C6-CHO): The aldehyde's electrophilicity is influenced by the overall electron density of the pyridine ring.

  • Hypothesis: The stronger -I effect of fluorine should render the formyl carbon in the fluoro-analogue slightly more electrophilic than in the chloro-analogue.

  • Consequence: This may lead to marginally faster reaction rates for nucleophilic additions to the aldehyde, such as in reductive aminations or Wittig reactions. However, this effect is generally less pronounced than the dramatic difference seen in SNAr reactivity.

Carboxylic Acid Group (C3-COOH): The acidity of the carboxylic acid is directly tied to the stability of its conjugate base (the carboxylate).

  • Hypothesis: The electron-withdrawing halogens stabilize the negative charge of the carboxylate anion. Fluorine's superior inductive effect should result in a lower pKa for 2-fluoro-6-formylnicotinic acid compared to its chloro counterpart, making it a stronger acid.

  • Evidence: This trend is well-established. For instance, 2-fluorobenzoic acid is a stronger acid (pKa = 3.27) than 2-chlorobenzoic acid (pKa = 2.90).[9] While data for the exact title compounds is sparse, the underlying principle holds. A search of public databases shows a pKa of 2.54 for 2-chloronicotinic acid.[10][11]

  • Consequence: This difference in acidity can be important when choosing conditions for amide coupling reactions. The more acidic fluoro-derivative may require different base equivalents or activation reagents to achieve optimal results compared to the chloro-derivative.[12][13]

Summary of Reactivity Comparison
Feature2-Fluoro-6-formylnicotinic acid2-Chloro-6-formylnicotinic acidRationale
SNAr Reactivity at C2 Very High ModerateFluorine's strong inductive effect provides superior stabilization of the Meisenheimer intermediate.[3][4][6]
Typical SNAr Conditions Mild (e.g., room temp. to moderate heat)More Forcing (e.g., higher temperatures)Higher activation energy for C-Cl bond cleavage.[8]
Acidity (pKa of COOH) Lower (More Acidic) Higher (Less Acidic)Stronger inductive stabilization of the carboxylate by fluorine.[9]
Formyl Group Electrophilicity Slightly HigherSlightly LowerAttributable to the stronger -I effect of fluorine.

Experimental Protocol: A Case Study in SNAr

The following protocol provides a representative example of a nucleophilic aromatic substitution with an amine, highlighting typical conditions that leverage the enhanced reactivity of the fluoro-derivative.

Reaction: Synthesis of 2-(Morpholino)-6-formylnicotinic acid from 2-Fluoro-6-formylnicotinic acid.

Materials:

  • 2-Fluoro-6-formylnicotinic acid (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-fluoro-6-formylnicotinic acid and dissolve in DMF.

  • Add potassium carbonate to the solution.

  • Add morpholine dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography or recrystallization as necessary.

Note: Attempting this reaction with 2-chloro-6-formylnicotinic acid would likely require significantly higher temperatures (e.g., >100 °C) and longer reaction times to achieve a comparable yield.[14][15]

Workflow_SNAr cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-F-6-formylnicotinic acid in DMF B Add K₂CO₃ A->B C Add Morpholine B->C D Heat to 60-70 °C C->D Begin Heating E Monitor by TLC/LC-MS D->E F Quench with H₂O & EtOAc E->F Reaction Complete G Extract with EtOAc (3x) F->G H Wash with Brine, Dry (Na₂SO₄) G->H I Concentrate H->I J Purify (Chromatography) I->J

Caption: Fig. 2: Experimental workflow for SₙAr.

Conclusion and Strategic Recommendations

The choice between 2-fluoro-6-formylnicotinic acid and 2-chloro-6-formylnicotinic acid is a clear-cut strategic decision based on the intended chemical transformation.

  • Choose 2-Fluoro-6-formylnicotinic acid when:

    • The primary goal is a facile nucleophilic aromatic substitution at the C2 position.

    • Mild reaction conditions are required to preserve other sensitive functional groups.

    • A wide range of nucleophiles is being screened.

    • High reaction rates and yields are critical.

  • Choose 2-Chloro-6-formylnicotinic acid when:

    • The C2-halogen needs to be retained while performing chemistry on the formyl or carboxylic acid groups under conditions that might affect the C-F bond.

    • A more stable, less reactive scaffold is desired.

    • The synthetic route involves transformations where the higher reactivity of the fluoro-analogue would be detrimental (e.g., certain organometallic reactions).

References

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience, EPFL. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Semantic Scholar. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Royal Society of Chemistry. [Link]

  • Aromatic fluorine compounds. XI. Replacement of chlorine by fluorine in halopyridines. U.S. Geological Survey. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Center for Biotechnology Information. [Link]

  • Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • Structural Effects on Acidity and Basicity. Chemistry LibreTexts. [Link]

  • Why does Fluorine have a more inductive force than Chlorine? Reddit. [Link]

  • Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Nature Communications. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Correlations between the experimental pKa values of fluorine- and chlorine-substituted acetic acids... ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. MDPI. [Link]

  • 2-Chloronicotinic acid. Wikipedia. [Link]

  • Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto.
  • Preparation method of 2-chloronicotinic acid.
  • Synthesis and High Performance Liquid Chromatography of Alkylsulfonates for use as Water Tracing Compounds. University of Wyoming. [Link]

  • 2-Fluoronicotinic acid. PubChem. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. ScienceDirect. [Link]

  • 2-Chloronicotinic acid. PubChem. [Link]

  • Using Protein-Confined Proximity to Determine Chemical Reactivity. National Center for Biotechnology Information. [Link]

  • Synthesis and biological applications of fluoro-modified nucleic acids. Royal Society of Chemistry. [Link]

  • Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. PubMed. [Link]

  • Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid... PubMed. [Link]

Sources

A Comparative Guide to the Validation of LC-MS Methods for 2-Fluoro-6-formylnicotinic Acid Quantification

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and validation of liquid chromatography-mass spectrometry (LC-MS) methods for the accurate quantification of 2-Fluoro-6-formylnicotinic acid. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. The methodologies and validation parameters detailed herein are grounded in established international guidelines to ensure scientific integrity and regulatory compliance.

Introduction: The Significance of Accurate Quantification

2-Fluoro-6-formylnicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its precise quantification in biological matrices and process samples is critical for pharmacokinetic studies, metabolite identification, and ensuring the quality and consistency of final drug products. The inherent complexity of biological samples necessitates highly selective and sensitive analytical methods, making LC-MS the technique of choice. This guide will explore the critical aspects of developing and validating a reliable LC-MS method for this analyte.

The validation process is essential to demonstrate that an analytical method is suitable for its intended purpose.[1] This involves a series of experiments to evaluate parameters such as specificity, linearity, accuracy, precision, and stability.[1][2][3] Adherence to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, ensures the quality and consistency of bioanalytical data.[2][4][5][6]

Methodology Comparison: Selecting the Optimal LC-MS Approach

The choice of LC-MS methodology is paramount for achieving the desired sensitivity and selectivity. Several approaches can be considered for the analysis of a small molecule like 2-Fluoro-6-formylnicotinic acid, which possesses both a carboxylic acid and an aldehyde group.

Chromatographic Strategies:

  • Reversed-Phase (RP) Chromatography: This is the most common approach for small molecules. A C18 column is typically effective. However, the polarity of nicotinic acid derivatives can sometimes lead to poor retention. The use of an ion-pairing agent or a polar-embedded C18 column can enhance retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are not well-retained by reversed-phase columns. It utilizes a polar stationary phase and a high organic content mobile phase.

  • Derivatization: To improve chromatographic retention and ionization efficiency, derivatization of the carboxylic acid group can be employed. Reagents like 3-nitrophenylhydrazine (3-NPH) can be used to target the carboxylic acid, enhancing its hydrophobicity and mass spectrometric response.[7]

Mass Spectrometric Detection:

  • Ionization Source: Electrospray ionization (ESI) is generally the preferred method for polar molecules like 2-Fluoro-6-formylnicotinic acid. It can be operated in either positive or negative ion mode. Negative ion mode is often advantageous for carboxylic acids due to the facile deprotonation.

  • Scan Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantitative bioanalysis.[8] It offers superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

For the purposes of this guide, a reversed-phase LC method coupled with negative ion ESI-MS/MS operating in MRM mode is selected as the primary method for validation due to its widespread availability and proven performance for similar analytes.

Experimental Workflow and Protocols

A robust and reproducible experimental workflow is the foundation of a validated method.

LC-MS Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Validation SampleCollection Sample Collection (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection Injection onto LC System SupernatantTransfer->Injection Prepared Sample Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MassAnalysis MS/MS Analysis (MRM) Ionization->MassAnalysis PeakIntegration Peak Integration MassAnalysis->PeakIntegration Raw Data CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Quantification CalibrationCurve->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: A generalized workflow for the quantification of small molecules in biological matrices using LC-MS/MS.

1. Standard and Quality Control (QC) Sample Preparation:

  • Primary Stock Solution: Accurately weigh a certified reference standard of 2-Fluoro-6-formylnicotinic acid and dissolve in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working solutions for constructing the calibration curve.

  • Calibration Standards: Spike the appropriate biological matrix (e.g., blank plasma) with the working standard solutions to create a calibration curve with at least six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

2. Sample Extraction (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Negative.

  • MRM Transitions: To be determined by infusing a standard solution of 2-Fluoro-6-formylnicotinic acid and its internal standard.

Method Validation: A Deep Dive

A full validation should be conducted to ensure the reliability of the bioanalytical method.[1][3] The key validation parameters and their acceptance criteria are summarized below, in accordance with the ICH M10 guideline.[1][2]

Method Validation Principles cluster_performance Assay Performance Characteristics cluster_matrix Matrix-Related Assessments cluster_stability Analyte Stability center Reliable & Reproducible Quantitative Data Accuracy Accuracy (% Bias) center->Accuracy Precision Precision (% RSD) center->Precision Linearity Linearity & Range (r² > 0.99) center->Linearity Sensitivity Sensitivity (LLOQ) center->Sensitivity Selectivity Selectivity & Specificity center->Selectivity MatrixEffect Matrix Effect center->MatrixEffect Recovery Extraction Recovery center->Recovery FreezeThaw Freeze-Thaw Stability center->FreezeThaw ShortTerm Short-Term (Bench-Top) Stability center->ShortTerm LongTerm Long-Term Storage Stability center->LongTerm StockSolution Stock Solution Stability center->StockSolution

Caption: Interconnected parameters evaluated during bioanalytical method validation to ensure data integrity.

Data Presentation: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterExperimentAcceptance Criteria
Selectivity & Specificity Analysis of at least six different blank matrix lots.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity & Range Analysis of a calibration curve with at least six non-zero points over at least three independent runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analysis of QC samples at low, medium, and high concentrations in at least five replicates over at least three independent runs.Accuracy: Mean concentration within ±15% of the nominal value (±20% at LLOQ). Precision: Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10. Accuracy within ±20% and precision ≤ 20%.
Matrix Effect Comparison of the analyte response in post-extraction spiked samples to the response in a neat solution.The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.
Recovery Comparison of the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent, precise, and reproducible.
Stability Evaluation of analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage, autosampler).Mean concentration of stability samples should be within ±15% of the nominal concentration.
Alternative Methodologies and Future Perspectives

While reversed-phase LC-MS/MS is a robust and widely used technique, certain scenarios may warrant alternative approaches.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Q-TOF mass spectrometers can provide enhanced selectivity, especially in complex matrices, by measuring the accurate mass of the analyte. This can be particularly useful for metabolite identification studies.

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and unique selectivity compared to LC, especially for certain classes of compounds. It is a "greener" alternative due to the use of supercritical CO2 as the primary mobile phase.

The continuous evolution of LC-MS technology, including advancements in ionization techniques and mass analyzer design, will undoubtedly lead to even more sensitive and high-throughput methods for the quantification of challenging analytes like 2-Fluoro-6-formylnicotinic acid.

Conclusion

The successful validation of an LC-MS method for the quantification of 2-Fluoro-6-formylnicotinic acid is a multi-faceted process that requires careful consideration of chromatographic and mass spectrometric parameters, as well as rigorous adherence to international regulatory guidelines. The methodologies and validation protocols outlined in this guide provide a comprehensive framework for developing a reliable and reproducible assay suitable for supporting drug development from discovery through to clinical trials. By grounding experimental choices in sound scientific principles and established best practices, researchers can ensure the integrity and defensibility of their bioanalytical data.

References

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][2]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][9]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][10][11]

  • Toussaint, B., Bordin, G., Janosi, A., & Rodriguez, A. R. (2002). Validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of 11 (fluoro)quinolone antibiotics in swine kidney. Journal of Chromatography A, 976(1-2), 195-206. [Link]

  • Han, J., et al. (2015). A sensitive and high-throughput UHPLC-MS/MS method for the determination of short-chain fatty acids in human serum. Talanta, 144, 66-72. [Link]

  • Frontiers in Pharmacology. (2022). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. [Link][12]

  • ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link][2]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link][5]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link][4]

Sources

The Strategic Advantage of Fluorine in Nicotinic Acid Derivatives: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1] Nicotinic acid, or niacin (Vitamin B3), and its derivatives have long been recognized for their diverse biological activities, including lipid-lowering and vasodilation effects.[2][3] This guide provides a comprehensive comparison of fluorinated nicotinic acid derivatives, offering insights into their synthesis, biological evaluation, and the nuanced advantages conferred by fluorination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these unique building blocks in their therapeutic programs.

The Rationale for Fluorinating Nicotinic Acid: Beyond Bioisosterism

The introduction of fluorine into a nicotinic acid scaffold is not merely a bioisosteric replacement for hydrogen. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart a range of beneficial modifications to the parent molecule.[4][5][6]

Key Physicochemical and Pharmacokinetic Advantages of Fluorination:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to a longer in vivo half-life.[7][8]

  • Modulated Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[9][10]

  • Altered pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the pyridine nitrogen in nicotinic acid.[11][12] This can influence the ionization state of the molecule at physiological pH, affecting its solubility, receptor binding, and cell permeability.

  • Improved Binding Affinity: The introduction of fluorine can lead to more favorable interactions with protein targets through the formation of hydrogen bonds and other non-covalent interactions.[12]

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation for optimal receptor engagement.[13]

A Comparative Look at Key Fluorinated Nicotinic Acid Derivatives

The position and number of fluorine substitutions on the nicotinic acid ring, as well as the nature of other substituents, give rise to a diverse array of derivatives with distinct biological profiles.

Monofluoro-Nicotinic Acid Derivatives
DerivativeKey Features & ApplicationsSupporting Evidence
2-Fluoronicotinic Acid - Intermediate in the synthesis of various bioactive compounds.-
5-Fluoronicotinic Acid - Used in the development of PET imaging agents.-
6-Fluoronicotinic Acid - A versatile building block for synthesizing complex molecules, including those for oncology research and PET imaging.[10][14]- Derivatives have been investigated for treating pancreatic cancer.[10][14]
Trifluoromethyl-Nicotinic Acid Derivatives

The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its strong electron-withdrawing properties and its ability to enhance metabolic stability.

DerivativeKey Features & ApplicationsSupporting Evidence
2-(Trifluoromethyl)nicotinic Acid - A key intermediate in the synthesis of potent and selective catechol-O-methyltransferase (COMT) inhibitors.[15][16][17][18]- BIA 9-1059, a COMT inhibitor derived from this scaffold, has shown therapeutic potential.[16]

Experimental Evaluation of Fluorinated Nicotinic Acid Derivatives: A Methodological Overview

The comprehensive evaluation of novel fluorinated nicotinic acid derivatives requires a multi-faceted experimental approach to characterize their physicochemical properties, biological activity, and pharmacokinetic profiles.

Synthesis of Fluorinated Nicotinic Acid Derivatives

The synthesis of these derivatives often involves specialized fluorination or trifluoromethylation reactions.

Experimental Workflow: Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives

G start Starting Materials: - Ethyl 4,4,4-trifluoroacetoacetate - 3-Dimethylaminoacrolein vilsmeier Vinylogous Vilsmeier Reaction start->vilsmeier Route 1 aldol Aldol Condensation start->aldol Route 2 intermediate Pentadienoic Acid Intermediate vilsmeier->intermediate aldol->intermediate aromatization Aromatization with Ammonia intermediate->aromatization product 2-(Trifluoromethyl)nicotinic Acid Derivative aromatization->product

Caption: Synthetic routes to 2-(trifluoromethyl)nicotinic acid derivatives.

In Vitro Biological Evaluation

A battery of in vitro assays is crucial to determine the biological activity and mechanism of action of the synthesized compounds.

Key In Vitro Assays:

  • Receptor Binding Assays: To determine the affinity and selectivity of the derivatives for their target receptors, such as nicotinic acetylcholine receptors (nAChRs).[19][20][21]

  • Enzyme Inhibition Assays: To measure the potency of derivatives against specific enzymes, for example, COMT.

  • Cell-Based Functional Assays: To assess the functional consequences of receptor binding or enzyme inhibition, such as measuring changes in intracellular calcium levels or neurotransmitter release.

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to evaluate the susceptibility of the compounds to metabolic degradation.

  • Cytotoxicity Assays: To determine the potential for off-target toxicity in various cell lines.[22]

Experimental Workflow: In Vitro Biological Evaluation

G compound Fluorinated Nicotinic Acid Derivative binding Receptor Binding Assay (Affinity & Selectivity) compound->binding enzyme Enzyme Inhibition Assay (Potency, e.g., IC50) compound->enzyme functional Cell-Based Functional Assay (Efficacy, e.g., EC50) compound->functional metabolic Metabolic Stability Assay (Half-life) compound->metabolic cytotoxicity Cytotoxicity Assay (Toxicity, e.g., CC50) compound->cytotoxicity data Data Analysis & SAR binding->data enzyme->data functional->data metabolic->data cytotoxicity->data

Sources

High-Resolution vs. Tandem Mass Spectrometry for the Fragmentation Analysis of 2-Fluoro-6-formylnicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and quantification of heavily functionalized pyridine derivatives, such as 2-Fluoro-6-formylnicotinic acid (C₇H₄FNO₃), present unique analytical challenges in drug development. This molecule incorporates a pyridine core, an electron-withdrawing fluorine atom, a reactive formyl group, and a carboxylic acid. Analyzing its fragmentation behavior requires precise control over ionization conditions and collision-induced dissociation (CID).

This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms for characterizing this compound. By detailing the mechanistic causality behind its fragmentation and providing a self-validating experimental protocol, this guide equips analytical scientists with the framework needed to confidently integrate this building block into pharmacokinetic and structural workflows.

Mechanistic Profiling & Fragmentation Causality

To optimize any mass spectrometry method, one must first understand the thermodynamic drivers of the molecule's fragmentation. Under Electrospray Ionization (ESI), 2-Fluoro-6-formylnicotinic acid is best analyzed in negative ion mode . ESI(-) capitalizes on the acidic nature of the carboxylic acid group, which readily deprotonates to form a stable [M-H]⁻ precursor ion at m/z 168.01.

The Causality of Dissociation

When subjected to CID, the molecule undergoes a predictable, energy-dependent cascade:

  • Primary Decarboxylation (-44 Da): The most thermodynamically favorable initial event for short-chain and aromatic carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, resulting in the neutral loss of carbon dioxide (CO₂) [1]. This yields a highly abundant primary fragment at m/z 124.02.

  • Secondary Fluorine Elimination (-20 Da): Fluorinated aromatic systems are highly electronegative. Following the destabilization of the ring via decarboxylation, the molecule undergoes rapid fluorine shifts and eliminates hydrogen fluoride (HF), producing a fragment at m/z 104.01 [2].

  • Formyl Cleavage (-28 Da): The aldehyde (formyl) group at position 6 is prone to the neutral loss of carbon monoxide (CO), generating a competing secondary fragment at m/z 96.02.

Pathway M [M-H]⁻ m/z 168.01 Precursor Ion F1 [M-H - CO₂]⁻ m/z 124.02 Primary Fragment M->F1 Collision-Induced Dissociation (-44 Da) F2 [M-H - CO₂ - HF]⁻ m/z 104.01 Secondary Fragment F1->F2 Fluorine Shift & Elimination (-20 Da) F3 [M-H - CO₂ - CO]⁻ m/z 96.02 Secondary Fragment F1->F3 Formyl Cleavage (-28 Da)

Predicted ESI(-) fragmentation pathway of 2-Fluoro-6-formylnicotinic acid.

Platform Comparison: QqQ vs. Q-TOF MS

Choosing the right mass spectrometry platform depends on the phase of development. While QqQ systems excel in sensitivity for targeted quantification, Q-TOF systems provide the exact mass resolution necessary to prevent false positive identifications caused by isobaric interferences. For instance, the loss of the formyl group (CO, exact mass 27.9949 Da) can easily be confused with the loss of ethylene (C₂H₄, exact mass 28.0313 Da) in complex biological matrices if analyzed on a low-resolution instrument.

Table 1: Performance Comparison for 2-Fluoro-6-formylnicotinic Acid
Analytical FeatureTriple Quadrupole (QqQ)High-Resolution Q-TOFApplication Fit
Primary Scan Mode Multiple Reaction Monitoring (MRM)Full Scan MS/MS (Data-Dependent)QqQ for PK assays; Q-TOF for metabolite ID.
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 2 ppm)Q-TOF confirms elemental composition of fragments.
Sensitivity (LOD) Low pg/mL rangeHigh pg/mL to low ng/mLQqQ is superior for trace-level quantification.
Isobaric Resolution Poor (Cannot resolve CO vs C₂H₄ loss)Excellent (Resolves >30,000 FWHM)Q-TOF ensures structural confidence of the formyl loss.
Dynamic Range 5-6 orders of magnitude3-4 orders of magnitudeQqQ is preferred for standard calibration curves.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates specific buffer choices to drive ESI(-) causality and utilizes an orthogonal reference standard to verify instrument performance prior to sample analysis.

Workflow S1 1. Sample Prep (NH₄OAc Buffer) S2 2. UHPLC Separation (C18, Gradient) S1->S2 S3 3. ESI(-) Ionization (Deprotonation) S2->S3 S4 4. MS/MS Analysis (CE Ramp 10-40 eV) S3->S4 S5 5. Data Validation (Exact Mass Match) S4->S5

Self-validating LC-MS/MS analytical workflow for fluorinated derivatives.

Step-by-Step Methodology

Step 1: System Suitability & Control Spiking

  • Causality: Before analyzing the target compound, the system must prove it can accurately fragment fluorinated nitrogen-heterocycles.

  • Action: Inject a 100 ng/mL solution of a structurally related analog, such as [3]. Verify that the instrument successfully detects the characteristic[M-H - CO₂]⁻ and [M-H - CO₂ - HF]⁻ transitions.

Step 2: Sample Preparation

  • Causality: Formic acid (commonly used in LC-MS) suppresses ionization in negative mode. To promote the deprotonation of the carboxylic acid, a neutral-to-slightly basic volatile buffer is required.

  • Action: Prepare a 1 µg/mL stock solution of 2-Fluoro-6-formylnicotinic acid in 50:50 Water:Acetonitrile containing 10 mM Ammonium Acetate (NH₄OAc) .

Step 3: UHPLC Chromatographic Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize matrix suppression.

  • Mobile Phase A: Water + 10 mM NH₄OAc.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

Step 4: MS/MS Acquisition Parameters

  • Polarity: Negative ESI.

  • Capillary Voltage: 2.5 kV (optimized to prevent in-source fragmentation).

  • Collision Energy (CE) Ramp: Apply a CE ramp from 10 eV to 40 eV.

    • Expert Insight: Lower CE (10-15 eV) will yield the primary m/z 124.02 fragment (CO₂ loss). Higher CE (25-40 eV) is strictly required to overcome the activation energy barrier for the secondary HF and CO eliminations.

Step 5: Data Validation

  • Extract the chromatograms for m/z 124.02, 104.01, and 96.02.

  • If using a Q-TOF, validate the elemental composition of the fragments by confirming the mass error is < 2 ppm. This self-validates that the 28 Da loss is definitively CO and not a hydrocarbon interference from the solvent background.

Conclusion

The mass spectrometric analysis of 2-Fluoro-6-formylnicotinic acid requires a deliberate approach to ionization and fragmentation. By understanding the thermodynamic causality of its ESI(-) dissociation—specifically the sequential loss of CO₂, HF, and CO—scientists can design highly robust assays. For early-stage structural confirmation and impurity profiling, the high-resolution capabilities of a Q-TOF are indispensable. However, once the fragmentation pathways are definitively mapped and validated, a QqQ platform becomes the superior choice for high-sensitivity, high-throughput quantification in downstream drug development.

References

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

  • Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation Source: Rapid Communications in Mass Spectrometry (NIH PubMed) URL:[Link]

A Comparative Guide to the Synthesis of 2-Fluoro-6-formylnicotinic Acid: An Evaluation of Reproducibility and Strategic Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Fluoro-6-formylnicotinic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures with significant biological activity. The reproducibility and efficiency of its synthesis are therefore of paramount importance to researchers in the pharmaceutical sciences. This guide provides an in-depth comparison of two distinct synthetic protocols for 2-fluoro-6-formylnicotinic acid, offering a critical analysis of their respective strengths and weaknesses to aid in the selection of the most appropriate route for a given research and development context.

Strategic Overview of Synthetic Pathways

The synthesis of a trifunctional pyridine derivative such as 2-fluoro-6-formylnicotinic acid presents several strategic challenges, primarily centered around the selective manipulation of functional groups with differing reactivities. The two protocols detailed below approach this challenge from opposing strategic directions: one involving late-stage fluorination and oxidation, and the other employing an early-stage fluorination followed by the sequential introduction of the remaining functional groups.

Protocol 1: Late-Stage Fluorination and Oxidation

This pathway commences with a commercially available precursor, 2-chloro-6-methylnicotinonitrile, and introduces the final functionalities in the latter stages of the synthesis. This approach benefits from the use of well-established transformations on pyridine rings.

Experimental Workflow

Protocol 1 A 2-Chloro-6-methylnicotinonitrile B 2-Chloro-6-methylnicotinic acid A->B  H₂SO₄, H₂O, Δ   C Methyl 2-chloro-6-methylnicotinate B->C  SOCl₂, MeOH   D Methyl 2-fluoro-6-methylnicotinate C->D  KF, DMSO, Δ   E Methyl 2-fluoro-6-formylnicotinate D->E  SeO₂, Dioxane, Δ   F 2-Fluoro-6-formylnicotinic acid E->F  LiOH, THF/H₂O  

Caption: Synthetic workflow for Protocol 1.

Step-by-Step Methodology

Step 1: Hydrolysis of 2-Chloro-6-methylnicotinonitrile to 2-Chloro-6-methylnicotinic acid

The initial step involves the robust hydrolysis of the nitrile functionality to a carboxylic acid.

  • Procedure: To a solution of 2-chloro-6-methylnicotinonitrile (1.0 eq.) in 75% sulfuric acid (5-10 vol.), the mixture is heated to 100-120 °C and stirred for 2-4 hours.[1][2][3] The reaction is monitored by TLC or LC-MS for the disappearance of the starting material. Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 2-chloro-6-methylnicotinic acid.

  • Causality: The use of strong acidic conditions is necessary to effect the complete hydrolysis of the relatively unreactive nitrile group on the electron-deficient pyridine ring.

Step 2: Esterification to Methyl 2-chloro-6-methylnicotinate

Protection of the carboxylic acid as a methyl ester is crucial to prevent undesirable side reactions in the subsequent fluorination and oxidation steps.

  • Procedure: 2-Chloro-6-methylnicotinic acid (1.0 eq.) is suspended in methanol (10 vol.). Thionyl chloride (1.5 eq.) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 3-5 hours.[4][5] The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 2-chloro-6-methylnicotinate.

  • Causality: The Fischer esterification under acidic conditions is a classic and reliable method for the conversion of carboxylic acids to their corresponding esters. Thionyl chloride acts as a catalyst by converting the carboxylic acid to the more reactive acyl chloride in situ.

Step 3: Halogen Exchange to Methyl 2-fluoro-6-methylnicotinate

This key step introduces the fluorine atom onto the pyridine ring via a nucleophilic aromatic substitution.

  • Procedure: A mixture of methyl 2-chloro-6-methylnicotinate (1.0 eq.) and spray-dried potassium fluoride (3.0 eq.) in anhydrous dimethyl sulfoxide (DMSO) (10 vol.) is heated to 150-180 °C for 12-24 hours.[6][7] The progress of the reaction is monitored by GC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Causality: The halogen exchange reaction (Halex reaction) is driven by the high nucleophilicity of the fluoride ion in a polar aprotic solvent like DMSO, which effectively solvates the potassium cation. High temperatures are typically required to overcome the activation energy for the substitution of an aromatic chloride.

Step 4: Oxidation to Methyl 2-fluoro-6-formylnicotinate

The selective oxidation of the methyl group to an aldehyde is a critical and often challenging transformation.

  • Procedure: Methyl 2-fluoro-6-methylnicotinate (1.0 eq.) and selenium dioxide (1.2 eq.) are dissolved in dioxane (20 vol.).[8][9] The mixture is heated at reflux for 4-8 hours, with the progress monitored by TLC. Upon completion, the reaction mixture is cooled and the precipitated selenium metal is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.

  • Causality: Selenium dioxide is a specific reagent for the oxidation of activated methyl groups, such as those adjacent to an aromatic ring, to aldehydes.[10][11] The ester protecting group is stable under these conditions.

Step 5: Saponification to 2-Fluoro-6-formylnicotinic acid

The final step involves the deprotection of the methyl ester to unveil the target carboxylic acid.

  • Procedure: Methyl 2-fluoro-6-formylnicotinate (1.0 eq.) is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1, 10 vol.). Lithium hydroxide (1.5 eq.) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH 3-4 with 1M HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford 2-fluoro-6-formylnicotinic acid.

  • Causality: Saponification with lithium hydroxide is a mild and efficient method for the hydrolysis of esters, which minimizes the risk of side reactions with the aldehyde functionality.

Protocol 2: Early-Stage Fluorination and Late-Stage Carboxylic Acid Formation

This alternative strategy introduces the fluorine atom at the beginning of the synthesis and constructs the carboxylic acid functionality at a later stage. This approach can be advantageous if the late-stage oxidation of the methyl group in Protocol 1 proves to be low-yielding or difficult to control.

Experimental Workflow

Protocol 2 A 2-Chloro-6-methylpyridine B 2-Fluoro-6-methylpyridine A->B  KF, Sulfolane, Δ   C 2-Fluoro-6-formylpyridine B->C  SeO₂, Dioxane, Δ   D 3-Bromo-2-fluoro-6-formylpyridine C->D  NBS, H₂SO₄   E 2-Fluoro-6-formylnicotinonitrile D->E  CuCN, DMF, Δ   F 2-Fluoro-6-formylnicotinic acid E->F  NaOH, H₂O, Δ  

Caption: Synthetic workflow for Protocol 2.

Step-by-Step Methodology

Step 1: Halogen Exchange of 2-Chloro-6-methylpyridine

The synthesis begins with the fluorination of a readily available starting material.

  • Procedure: A mixture of 2-chloro-6-methylpyridine (1.0 eq.) and potassium fluoride (3.0 eq.) in sulfolane (5-10 vol.) is heated to 200-220 °C for 24-48 hours in a sealed tube.[12] The reaction is monitored by GC-MS. After cooling, the mixture is poured into water and extracted with diethyl ether. The organic extracts are washed with brine, dried, and concentrated. The resulting 2-fluoro-6-methylpyridine is purified by distillation.

  • Causality: As in Protocol 1, a high-boiling polar aprotic solvent and high temperatures are necessary to facilitate the halogen exchange.

Step 2: Oxidation to 2-Fluoro-6-formylpyridine

The methyl group is selectively oxidized to an aldehyde.

  • Procedure: Following a similar procedure to Step 4 in Protocol 1, 2-fluoro-6-methylpyridine (1.0 eq.) is heated with selenium dioxide (1.2 eq.) in dioxane at reflux for 4-8 hours.[8][9] Workup and purification are performed as previously described to yield 2-fluoro-6-formylpyridine.

  • Causality: The electron-withdrawing fluorine atom does not significantly hinder the oxidation of the methyl group by selenium dioxide.

Step 3: Bromination to 3-Bromo-2-fluoro-6-formylpyridine

Introduction of a halogen at the 3-position is a necessary prelude to the installation of the carboxylic acid precursor.

  • Procedure: To a solution of 2-fluoro-6-formylpyridine (1.0 eq.) in concentrated sulfuric acid (5 vol.), N-bromosuccinimide (NBS) (1.1 eq.) is added portion-wise at 0-10 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. The mixture is carefully poured onto ice and neutralized with a saturated sodium bicarbonate solution. The product is extracted with dichloromethane, and the organic layer is dried and concentrated. Purification by column chromatography affords 3-bromo-2-fluoro-6-formylpyridine.

  • Causality: Electrophilic bromination of the pyridine ring is directed to the 3- and 5-positions. The 3-position is activated by the nitrogen atom, and this regioselectivity is a known transformation for pyridine derivatives.

Step 4: Cyanation to 2-Fluoro-6-formylnicotinonitrile

The bromo-substituent is displaced by a cyanide group, which will serve as the precursor to the carboxylic acid.

  • Procedure: A mixture of 3-bromo-2-fluoro-6-formylpyridine (1.0 eq.), copper(I) cyanide (1.5 eq.), and dimethylformamide (DMF) (10 vol.) is heated to 140-160 °C for 6-12 hours under a nitrogen atmosphere.[13][14] The reaction is monitored by TLC. After cooling, the reaction mixture is poured into an aqueous solution of ethylenediamine and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Causality: The Rosenmund-von Braun reaction is a standard method for the conversion of aryl halides to aryl nitriles. The use of a copper catalyst is essential for this transformation.

Step 5: Hydrolysis to 2-Fluoro-6-formylnicotinic acid

The final step is the hydrolysis of the nitrile to the carboxylic acid.

  • Procedure: 2-Fluoro-6-formylnicotinonitrile (1.0 eq.) is suspended in a 10% aqueous solution of sodium hydroxide (10 vol.) and heated to 80-100 °C for 2-4 hours.[15][16] The reaction is monitored for the cessation of ammonia evolution and the disappearance of the starting material. After cooling, the solution is washed with a non-polar organic solvent to remove any impurities. The aqueous layer is then acidified with concentrated HCl to pH 3-4. The resulting precipitate is collected by filtration, washed with cold water, and dried to give 2-fluoro-6-formylnicotinic acid.

  • Causality: Basic hydrolysis is an effective method for converting nitriles to carboxylates. The aldehyde group is generally stable under these conditions, although careful temperature control is advisable to prevent potential Cannizzaro-type side reactions.

Reproducibility and Performance Comparison

Parameter Protocol 1: Late-Stage Fluorination & Oxidation Protocol 2: Early-Stage Fluorination & Late-Stage COOH Formation Analysis
Starting Material 2-Chloro-6-methylnicotinonitrile2-Chloro-6-methylpyridineBoth are commercially available, offering accessible starting points.
Number of Steps 55The overall length of the syntheses is comparable.
Key Challenges Selective oxidation of the methyl group in the presence of an ester. Potential for over-oxidation to the carboxylic acid.Regioselective bromination at the 3-position. Harsh conditions for the cyanation reaction.Protocol 1's main challenge lies in achieving selective oxidation, while Protocol 2 faces difficulties with the regioselective introduction of the cyano group precursor.
Reproducibility Generally high for the initial steps. The oxidation step may require careful optimization to ensure consistent yields of the aldehyde.The halogen exchange and oxidation steps are generally reproducible. The bromination and cyanation steps can be sensitive to reaction conditions and may require significant optimization.Protocol 1 may offer slightly better overall reproducibility due to the use of more standard transformations, with the exception of the selective oxidation.
Potential for Scale-up The hydrolysis, esterification, and saponification steps are readily scalable. The Halex and SeO₂ oxidation steps may present challenges on a larger scale due to high temperatures and the use of toxic reagents.The initial halogen exchange and oxidation are scalable. The bromination and particularly the high-temperature cyanation with a copper salt can be problematic for large-scale synthesis.Both protocols have steps that require careful consideration for scale-up, particularly those involving high temperatures and hazardous reagents.
Overall Yield (Estimated) ModerateLow to ModerateProtocol 1 is likely to provide a higher overall yield, assuming the selective oxidation can be optimized. The multiple challenging steps in Protocol 2 may lead to a lower overall yield.

Conclusion

Both protocols present viable, albeit challenging, routes to 2-fluoro-6-formylnicotinic acid.

Protocol 1 is arguably the more straightforward and potentially higher-yielding approach, with the caveat that the selective oxidation of the methyl group to an aldehyde in the presence of the nicotinate ester is a critical step that requires careful control and optimization. Its success hinges on the fine-tuning of this specific transformation to avoid over-oxidation.

Protocol 2 , while strategically elegant in its early introduction of the fluorine atom, involves more complex and potentially lower-yielding steps, such as the regioselective bromination and the high-temperature cyanation. This route may be considered if the selective oxidation in Protocol 1 proves to be insurmountable or if specific precursors for this pathway are more readily available.

For researchers and drug development professionals, the choice between these two protocols will depend on a careful evaluation of their in-house experimental capabilities, the scale of the synthesis, and their tolerance for process optimization. It is recommended that small-scale feasibility studies of the key challenging steps in each protocol be conducted before committing to a large-scale synthesis.

References

  • PrepChem. Synthesis of 2-chloro-6-methylnicotinic acid. Available from: [Link]

  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Google Patents. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • European Patent Office. EP 3162796 B1 - METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. Available from: [Link]

  • PMC. Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. Available from: [Link]

  • ResearchGate. Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide. Available from: [Link]

  • National Open Access Monitor, Ireland. Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide. Available from: [Link]

  • Emporia State University. The use of selenium (IV) oxide to oxidize aromatic methyl groups. Available from: [Link]

  • ResearchGate. How can I perform a controlled oxidation of methyl aromatic groups using SeO2? Available from: [Link]

  • Semantic Scholar. IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. Available from: [Link]

  • YouTube. Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Scribd. Selenium Dioxide Oxidation Mechanisms. Available from: [Link]

  • PrepChem. Synthesis of methyl 6-methylnicotinate. Available from: [Link]

  • MDPI. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Available from: [Link]

  • environmentclearance.nic.in. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available from: [Link]

  • SciSpace. Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Available from: [Link]

  • Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • ADICHEMISTRY. Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Available from: [Link]

  • PMC. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Available from: [Link]

  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link]

  • Google Patents. CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • ChemicalCell. 2-Chloro-6-Methylpyridine CAS NO 18368-63-3. Available from: [Link]

  • RSC Publishing. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Available from: [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Wiley Online Library. Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination. Available from: [Link]

  • PMC. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]

  • PubChem. 3-Bromo-2-cyano-6-(trifluoromethyl)pyridine. Available from: [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. Available from: [Link]

  • IDEALS - University of Illinois. Available from: [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • Thieme. M. Braun Halogen–halogen exchange at a saturated carbon atom, the so-called Finkelstein reac. Available from: [Link]

  • ResearchGate. Reaction pathway of hydroxylation of 2-chloroisonicotinonitrile to 2-chloroisonicotinic acid with nitrilase …. Available from: [Link]

  • ResearchGate. Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Available from: [Link]

  • Google Patents. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

  • RSC Publishing. The influence of halogen-mediated interactions on halogen abstraction reactions by formyl radicals. Available from: [Link]

Sources

A Comparative Spectroscopic Guide to the Purity Validation of 2-Fluoro-6-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth spectroscopic validation framework for 2-Fluoro-6-formylnicotinic acid, a substituted pyridine derivative with potential applications in medicinal chemistry. By leveraging the analytical power of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we present a robust methodology for purity assessment.

This document goes beyond a simple recitation of protocols. As a Senior Application Scientist, the aim is to provide a narrative that elucidates the "why" behind the "how," grounding every experimental choice in established scientific principles and regulatory expectations. We will compare the expected spectroscopic profile of 2-Fluoro-6-formylnicotinic acid with a structurally related compound, 6-Chloronicotinic acid, to highlight the nuances of spectroscopic interpretation and demonstrate how these techniques can be used to differentiate between closely related molecules and identify potential impurities.

The Criticality of Purity in Drug Development

The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical checkpoints. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances, set stringent thresholds for the reporting, identification, and qualification of impurities.[1][2][3] These guidelines underscore the necessity of a well-characterized impurity profile, as even minute quantities of unintended chemical entities can have significant pharmacological or toxicological consequences. The validation of analytical procedures used for purity assessment is itself governed by guidelines such as ICH Q2(R2), ensuring that the methods are fit for their intended purpose.[4][5]

Spectroscopic Trio: A Multi-faceted Approach to Purity Validation

A single analytical technique is often insufficient to provide a comprehensive picture of a compound's purity. A multi-pronged approach, employing orthogonal methods, provides a more complete and reliable assessment. Here, we focus on the synergistic triad of NMR, MS, and FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For purity analysis, ¹H and ¹³C NMR are invaluable for identifying and quantifying the main component and any potential organic impurities.

Due to the limited availability of published experimental spectra for 2-Fluoro-6-formylnicotinic acid, the following data is predicted based on established principles of NMR spectroscopy and data from analogous compounds.[6][7][8][9][10] The electron-withdrawing nature of the fluorine, formyl, and carboxylic acid groups will significantly influence the chemical shifts of the pyridine ring protons and carbons.

Table 1: Predicted NMR Data for 2-Fluoro-6-formylnicotinic Acid vs. 6-Chloronicotinic Acid

Compound Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity & Coupling Constants (J)
2-Fluoro-6-formylnicotinic Acid ¹H (H-4)~8.4 - 8.6d, J ≈ 8 Hz
¹H (H-5)~8.2 - 8.4d, J ≈ 8 Hz
¹H (CHO)~10.1 - 10.3s
¹H (COOH)> 13br s
¹³C (C-2)~160 - 165 (d, ¹JCF ≈ 240-260 Hz)d
¹³C (C-3)~125 - 130s
¹³C (C-4)~140 - 145s
¹³C (C-5)~120 - 125d
¹³C (C-6)~150 - 155s
¹³C (CHO)~190 - 195s
¹³C (COOH)~165 - 170s
6-Chloronicotinic Acid ¹H (H-2)~8.9d, J ≈ 2 Hz
¹H (H-4)~8.2dd, J ≈ 8, 2 Hz
¹H (H-5)~7.5d, J ≈ 8 Hz
¹H (COOH)> 13br s
¹³C (C-2)~152d
¹³C (C-3)~125s
¹³C (C-4)~140d
¹³C (C-5)~124d
¹³C (C-6)~155s
¹³C (COOH)~166s

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and concentration.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative ratios of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the signals to the corresponding atoms in the molecule based on chemical shifts, multiplicities, and coupling constants.

    • Identify any signals that do not correspond to the target molecule, which may indicate the presence of impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c ¹H NMR Acquisition b->c d ¹³C NMR Acquisition b->d e Spectral Processing c->e d->e f Signal Assignment e->f g Impurity Identification f->g h Purity Quantification g->h

Caption: Workflow for NMR-based purity validation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Fingerprinting

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers a unique fingerprint that can confirm its structure. For purity assessment, MS is highly sensitive for detecting impurities, even at trace levels.

The fragmentation pattern of 2-Fluoro-6-formylnicotinic acid in an electron ionization (EI) or electrospray ionization (ESI) source is expected to be influenced by the lability of the carboxylic acid and formyl groups, as well as the stability of the pyridine ring.

Table 2: Predicted Key Mass Fragments for 2-Fluoro-6-formylnicotinic Acid vs. 6-Chloronicotinic Acid

Compound Predicted m/z Proposed Fragment Fragmentation Pathway
2-Fluoro-6-formylnicotinic Acid 170[M+H]⁺Protonated molecular ion (ESI)
169[M]⁺Molecular ion (EI)
152[M-OH]⁺Loss of hydroxyl radical from COOH
141[M-CO]⁺Loss of carbon monoxide from CHO
124[M-COOH]⁺Loss of carboxyl group
96[M-COOH-CO]⁺Subsequent loss of CO
6-Chloronicotinic Acid 158/160[M+H]⁺Protonated molecular ion (ESI, with ³⁵Cl/³⁷Cl isotope pattern)
157/159[M]⁺Molecular ion (EI, with ³⁵Cl/³⁷Cl isotope pattern)
140/142[M-OH]⁺Loss of hydroxyl radical from COOH
112/114[M-COOH]⁺Loss of carboxyl group
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water).

  • Chromatographic Separation (Optional but Recommended): Use a liquid chromatograph (LC) to separate the main component from any impurities before introduction into the mass spectrometer.

  • Mass Spectrometric Analysis:

    • Analyze the sample using an appropriate ionization technique (e.g., ESI or APCI).

    • Acquire full scan mass spectra to determine the molecular weight of the components.

    • Perform tandem MS (MS/MS) on the molecular ion of the main peak to obtain fragmentation data for structural confirmation.

  • Data Analysis:

    • Identify the molecular ion of the target compound.

    • Analyze the fragmentation pattern and compare it to the expected fragmentation.

    • Examine the chromatogram and mass spectra for any additional peaks that may correspond to impurities.

MS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation cluster_ms MS Analysis cluster_analysis Data Interpretation a Prepare Dilute Solution b Inject into LC a->b c Elute Components b->c d Ionization (ESI/APCI) c->d e Full Scan MS d->e f Tandem MS (MS/MS) e->f h Analyze Fragmentation f->h g Identify Molecular Ion g->h i Detect Impurity Peaks g->i

Caption: Workflow for LC-MS-based purity validation.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Profile

FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. While not as structurally informative as NMR, FTIR is excellent for confirming the presence of key functional groups and for detecting certain types of impurities.

The FTIR spectrum of 2-Fluoro-6-formylnicotinic acid is expected to show characteristic absorptions for the carboxylic acid, aldehyde, and aromatic C-F bonds.

Table 3: Predicted Key FTIR Absorption Bands for 2-Fluoro-6-formylnicotinic Acid vs. 6-Chloronicotinic Acid

Compound Functional Group Predicted Wavenumber (cm⁻¹) Appearance
2-Fluoro-6-formylnicotinic Acid O-H (Carboxylic Acid)3300 - 2500Very broad
C-H (Aldehyde)2850 - 2750Two weak bands
C=O (Carboxylic Acid)1725 - 1700Strong, sharp
C=O (Aldehyde)1700 - 1680Strong, sharp
C=C, C=N (Aromatic)1600 - 1450Medium to strong
C-F1250 - 1000Strong
6-Chloronicotinic Acid O-H (Carboxylic Acid)3300 - 2500Very broad
C=O (Carboxylic Acid)1720 - 1690Strong, sharp
C=C, C=N (Aromatic)1600 - 1450Medium to strong
C-Cl850 - 550Medium to strong
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest, requiring no sample preparation.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • Compare the obtained spectrum with a reference spectrum if available.

    • Look for any unexpected peaks that might indicate the presence of impurities.[2][11][12][13][14][15][16][17]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation a Place on ATR Crystal or Prepare KBr Pellet c Record Sample Spectrum a->c b Record Background Spectrum b->c d Assign Functional Group Bands c->d e Compare to Reference d->e f Identify Impurity Peaks e->f

Caption: Workflow for FTIR-based purity validation.

Comparison with Other Alternatives

While NMR, MS, and FTIR are powerful tools, other analytical techniques can provide complementary information for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis for purity determination.[18] It excels at separating a compound from its impurities, allowing for their quantification. When coupled with a UV detector, it provides quantitative data on the main component and any UV-active impurities. HPLC is often used in conjunction with MS (LC-MS).

  • Gas Chromatography (GC): For volatile and thermally stable compounds, GC offers excellent separation efficiency.[19] It is particularly useful for analyzing residual solvents, which are common process-related impurities. The United States Pharmacopeia (USP) General Chapter <467> provides detailed guidance on the control of residual solvents.[7][11][19][20][21]

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline substances. It measures the heat flow into or out of a sample as a function of temperature. Impurities will typically broaden and lower the melting point of a substance, and the extent of this change can be used to calculate the purity.

Conclusion: An Integrated Approach to Ensuring Purity

The spectroscopic validation of 2-Fluoro-6-formylnicotinic acid purity is a multi-faceted process that relies on the synergistic application of NMR, MS, and FTIR. Each technique provides a unique and complementary piece of the analytical puzzle. NMR elucidates the detailed molecular structure, MS confirms the molecular weight and provides a fragmentation fingerprint, and FTIR verifies the presence of key functional groups.

By integrating the data from these techniques and comparing it to a known standard or a closely related compound like 6-Chloronicotinic acid, researchers can build a comprehensive and robust purity profile. This rigorous analytical approach, grounded in the principles of scientific integrity and guided by regulatory standards, is essential for advancing drug candidates with the highest confidence in their quality and safety.

References

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • United States Pharmacopeia. (2019, September 27). <467> Residual Solvents. USP-NF. Retrieved from [Link]

  • Westin, J. (n.d.). Infrared (IR) spectroscopy. Jack Westin. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008, June). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. Retrieved from [Link]

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(17), 2973–2976. [Link]

  • Unkown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Unkown. (n.d.). IR handout.pdf. Retrieved from [Link]

  • Palkovits, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13437-13450. [Link]

  • Wessels, P. L., et al. (2010). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Journal of medicinal chemistry, 53(4), 1696-1706. [Link]

  • Unknown. (n.d.). Chemical shift of NMR spectroscopy for a pyridine and aʹ.... ResearchGate. Retrieved from [Link]

  • Unknown. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Retrieved from [Link]

  • U.S. Department of the Interior, Bureau of Mines. (n.d.). The Proton Nuclear Magnetic Resonance Spectra of Pyridines. CDC Stacks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Fluoronicotinic Acid. PubChem. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Unknown. (n.d.). 4 - Supporting Information. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 6-Fluoronicotinic acid. Retrieved from [Link]

  • Unknown. (n.d.). Fourier-transform infrared spectroscopy (FTIR) spectra of 6MP, FA and.... ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(2), 453. [Link]

  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Vrhovsek, U., et al. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. Journal of agricultural and food chemistry, 57(21), 9878-9885. [Link]

  • Wawrzynczak, D., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1682. [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Unknown. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). FTIR of (a) [Co(H 2 O)(isn) 3 ](BF 4 ) 2 and (b) isn. spectra of the.... ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Determination of structural and vibrational spectroscopic features of neutral and anion forms of dinicotinic acid by using NMR, infrared and Raman experimental methods combined with DFT and HF. PubMed. Retrieved from [Link]

Sources

A Head-to-Head Comparison: 2-Fluoro-6-formylnicotinic Acid Versus Traditional Reagents in Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the pursuit of reagents that offer enhanced reactivity, selectivity, and stability is relentless. While traditional methods have long served as the bedrock of protein and peptide modification, novel reagents are continuously emerging, promising to overcome the limitations of their predecessors. This guide provides a comprehensive benchmarking of 2-Fluoro-6-formylnicotinic acid, a versatile trifunctional building block, against established, traditional reagents for amine modification. We will delve into the mechanistic advantages conferred by its unique structural features—a fluorine atom, a formyl group, and a carboxylic acid—and provide a framework for its practical application, supported by comparative experimental designs.

The Dichotomy of Amine Modification: A Tale of Two Chemistries

The covalent modification of primary amines, predominantly found at the N-terminus of proteins and on the side chain of lysine residues, is a cornerstone of bioconjugation.[1] Two of the most widely adopted strategies for this purpose are acylation with activated esters, such as N-hydroxysuccinimide (NHS) esters, and reductive amination involving an aldehyde or ketone. 2-Fluoro-6-formylnicotinic acid is uniquely positioned to leverage both of these chemistries, offering researchers a new level of flexibility.

The traditional approach relies on the high reactivity of NHS esters to form stable amide bonds with primary amines.[2] This method is robust and has been extensively validated.[3] However, the susceptibility of NHS esters to hydrolysis presents a significant competing reaction, which can reduce conjugation efficiency.[4]

An alternative and powerful strategy is reductive amination. This two-step process involves the initial formation of a Schiff base between an aldehyde and a primary amine, followed by reduction with a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage.[5][6] This method offers the advantage of forming a different type of linkage and can be highly specific.[7]

2-Fluoro-6-formylnicotinic acid, with its carboxylic acid and formyl group, can be employed in either of these canonical pathways. The carboxylic acid can be activated to an NHS or other active ester for acylation, while the formyl group provides a handle for reductive amination.[8] This dual reactivity is a key advantage, allowing for tailored conjugation strategies.

The Fluorine Advantage: More Than Just an Inert Substituent

The presence of a fluorine atom on the nicotinic acid ring is not a trivial modification. It imparts several beneficial properties to the reagent and the resulting bioconjugate. The high electronegativity of fluorine leads to a strong electron-withdrawing effect, which can significantly influence the reactivity of the molecule.[9] This can translate to a more electrophilic carbonyl carbon in the activated ester, potentially leading to faster reaction kinetics compared to non-fluorinated analogues.[10] Furthermore, the incorporation of fluorine into bioactive molecules has been shown to enhance metabolic stability and binding affinity.[8][11]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="2-Fluoro-6-formylnicotinic Acid"]; B [label="Amine-Reactive Strategies"]; C [label="Acylation (via activated ester)"]; D [label="Reductive Amination (via formyl group)"]; E [label="Traditional Reagents"]; F [label="NHS Esters"]; G [label="Aldehydes/Ketones"]; A -> B; B -> C; B -> D; E -> F; E -> G; } caption: "Dual Reactivity of 2-Fluoro-6-formylnicotinic Acid"

Performance Benchmarking: A Comparative Analysis

To objectively evaluate the performance of 2-Fluoro-6-formylnicotinic acid, we will compare it to traditional reagents in the context of labeling a model peptide. We will consider two scenarios:

  • Acylation: Comparing the performance of the NHS ester of 2-Fluoro-6-formylnicotinic acid with a standard, non-fluorinated NHS ester (e.g., NHS-acetate).

  • Reductive Amination: Comparing the efficiency of 2-Fluoro-6-formylnicotinic acid with a simple aromatic aldehyde (e.g., benzaldehyde).

Table 1: Quantitative Performance Comparison of Amine-Reactive Chemistries
Parameter2-Fluoro-6-formylnicotinic Acid (as NHS Ester)Traditional NHS Ester (Non-fluorinated)2-Fluoro-6-formylnicotinic Acid (Reductive Amination)Traditional Aldehyde (e.g., Benzaldehyde)Data Source(s)
Target Residue(s) Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)[1]
Typical Labeling Efficiency Expected to be high (>80%)70–90%40-60% (pH dependent)Variable, typically lower than acylation[1][12]
Optimal Reaction pH 7.2–8.57.2–8.56.0-7.4~6-9[4][6][12]
Reaction Speed Expected to be rapid (minutes to a few hours)0.5–4 hours at RT or 4°CSlower, typically several hours to overnightSlower, typically several hours to overnight[4][5]
Key Competing Reaction Hydrolysis of the NHS esterHydrolysis of the NHS esterReversibility of Schiff base formationReversibility of Schiff base formation[4][13]
Stability of Linkage Stable Amide BondStable Amide BondStable Secondary AmineStable Secondary Amine[2][5]

Experimental Methodologies: Detailed Protocols for Comparative Analysis

To facilitate a direct comparison, we propose the following detailed experimental protocols for labeling a model hexapeptide (e.g., Lys-Gly-Gly-Phe-Leu-Met) with a fluorescent reporter.

Protocol 1: Synthesis and Application of 2-Fluoro-6-formylnicotinic Acid NHS Ester

Objective: To synthesize the NHS ester of 2-Fluoro-6-formylnicotinic acid and use it to label a model peptide.

Materials:

  • 2-Fluoro-6-formylnicotinic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Model Hexapeptide

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • HPLC system for analysis and purification

Procedure:

  • Activation of 2-Fluoro-6-formylnicotinic Acid:

    • Dissolve 2-Fluoro-6-formylnicotinic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, filter to remove the dicyclohexylurea (DCU) byproduct (if using DCC). The resulting solution contains the activated NHS ester.

  • Peptide Labeling:

    • Dissolve the model hexapeptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

    • Add a 10-20 fold molar excess of the activated 2-Fluoro-6-formylnicotinic acid NHS ester solution to the peptide solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Purify the labeled peptide by reverse-phase HPLC.

    • Characterize the product by mass spectrometry to confirm successful conjugation.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="2-Fluoro-6-formylnicotinic Acid"]; B [label="NHS, DCC/EDC"]; C [label="Activated NHS Ester"]; D [label="Peptide with Primary Amine"]; E [label="Labeled Peptide (Amide Bond)"]; A -> C [label="+"]; B -> C [label="+"]; C -> E [label="+"]; D -> E [label="+"]; } caption: "Acylation Workflow"

Protocol 2: Reductive Amination using 2-Fluoro-6-formylnicotinic Acid

Objective: To label a model peptide via reductive amination using the formyl group of 2-Fluoro-6-formylnicotinic acid.

Materials:

  • 2-Fluoro-6-formylnicotinic acid

  • Model Hexapeptide

  • Sodium Cyanoborohydride (NaCNBH₃)

  • Phosphate Buffer (pH 6.0-7.4)

  • HPLC system for analysis and purification

Procedure:

  • Schiff Base Formation and Reduction:

    • Dissolve the model hexapeptide in the chosen phosphate buffer to a final concentration of 1-5 mg/mL.

    • Add a 20-50 fold molar excess of 2-Fluoro-6-formylnicotinic acid to the peptide solution.

    • Add a fresh solution of NaCNBH₃ (final concentration ~20 mM).

    • Incubate the reaction for 12-24 hours at room temperature or 37°C with gentle stirring.[5][14]

  • Purification:

    • Purify the labeled peptide by reverse-phase HPLC.

    • Characterize the product by mass spectrometry to confirm the formation of the secondary amine linkage.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="2-Fluoro-6-formylnicotinic Acid"]; B [label="Peptide with Primary Amine"]; C [label="Schiff Base Intermediate"]; D [label="NaCNBH3"]; E [label="Labeled Peptide (Secondary Amine)"]; A -> C [label="+"]; B -> C [label="+"]; C -> E [label="+"]; D -> E [label="+"]; } caption: "Reductive Amination Workflow"

Discussion: Interpreting the Data and Making an Informed Choice

The choice between acylation and reductive amination, and indeed between a fluorinated and a non-fluorinated reagent, will depend on the specific application and the properties of the biomolecule being modified.

  • Reaction Efficiency and Speed: Acylation with NHS esters is generally faster and more efficient than reductive amination.[1] The electron-withdrawing fluorine atom in 2-Fluoro-6-formylnicotinic acid is anticipated to enhance the reactivity of the corresponding NHS ester, potentially leading to even faster kinetics and higher yields compared to non-fluorinated analogues.

  • Linkage Stability: Both amide bonds formed via acylation and secondary amine bonds from reductive amination are highly stable.[2][5] However, the Schiff base intermediate in reductive amination is reversible, and the stability of Schiff bases can be pH-dependent.[13][15] The final reduced secondary amine is very stable.

  • Specificity: While both methods target primary amines, the different reaction conditions (e.g., pH) can sometimes be exploited to achieve a degree of selectivity, for instance, by targeting the N-terminus over lysine residues.[16] Reductive amination can sometimes offer higher specificity, particularly when the aldehyde is unique on the labeling reagent.

  • The Role of the Formyl Group: When using the activated ester of 2-Fluoro-6-formylnicotinic acid, the formyl group remains on the conjugated molecule. This "unmasked" aldehyde can then serve as a secondary handle for further, orthogonal modification, a significant advantage for creating more complex bioconjugates.

Conclusion: A Versatile Tool for the Modern Bioconjugation Toolbox

2-Fluoro-6-formylnicotinic acid represents a significant advancement in the field of bioconjugation. Its trifunctional nature provides access to two distinct and highly valuable amine modification strategies from a single, stable starting material. The presence of the fluorine atom is not merely a passive feature but an active contributor to the reagent's reactivity and the potential stability of the final conjugate.

While traditional reagents like standard NHS esters and simple aldehydes remain workhorses in the field, 2-Fluoro-6-formylnicotinic acid offers a compelling combination of efficiency, versatility, and the potential for enhanced performance. By understanding the underlying chemistry and carefully considering the experimental parameters, researchers can leverage this novel reagent to push the boundaries of what is possible in the design and synthesis of advanced bioconjugates for research, diagnostics, and therapeutic applications.

References

  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation.
  • Site-specific chemical protein conjugation using genetically encoded aldehyde tags. PMC.
  • Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Str
  • Site-specific protein labeling protocol using hydrazide-reactive tags. Benchchem.
  • Fluorescent cationic fluorinated oxazoliniums for cysteine bioconjugation via an S N Ar reaction. RSC Publishing.
  • Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of N
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • Hydrogels Based on Schiff Base Linkages for Biomedical Applic
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Site-specific chemical protein conjugation using genetically encoded aldehyde tags. PDF.
  • Glycoconjugations of Biomolecules by Chemical Methods. Frontiers.
  • Synthesis of Sequence-Specific DNA–Protein Conjugates via a Reductive Amination Strategy.
  • A Comparative Guide to the Kinetics of Electrophilic Fluorination: N,N-Difluoromethanamine and Altern
  • A Comparative Guide to Protein Labeling: Amine-Reactive vs.
  • Do you have a protocol for labeling of proteins with hydrazide-based dyes?.
  • O is for Aldehyde: Using Pyrrolysine Analogues to Introduce Reactive Carbonyls into Proteins for Bioconjug
  • Application Notes and Protocols for 2-Fluoro-5-formylbenzoic Acid in Structure-Activity Rel
  • Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions (RSC Publishing).
  • Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde.
  • Solution versus Gas-Phase Modification of Peptide C
  • Overview of Schiff Bases. IntechOpen.
  • Schiff's Bases Revisited: Advances in Synthesis, Coordin
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • Engineered Biocatalysts for Enantioselective Reductive Amin
  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC.
  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. MDPI.

Sources

A Researcher's Guide to Evaluating the Biological Efficacy of 2-Fluoro-6-formylnicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of the novel compound, 2-Fluoro-6-formylnicotinic acid. Lacking established biological data for this specific molecule, we present a prospective series of comparative assays. This document is structured to not only provide step-by-step protocols but also to instill a rigorous scientific approach, ensuring that the generated data is robust, reproducible, and allows for meaningful comparison against established compounds.

The selection of assays and comparator molecules is informed by the known biological activities of various nicotinic acid derivatives, which include anti-inflammatory, antibacterial, and cytotoxic effects. By systematically assessing 2-Fluoro-6-formylnicotinic acid in these key areas, researchers can build a comprehensive profile of its biological potential.

Section 1: Comparative Assessment of Cytotoxic Activity

A primary and critical step in the evaluation of any new chemical entity is the assessment of its potential cytotoxicity. This not only identifies potential therapeutic applications in oncology but also establishes a safety profile for other applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing metabolic activity as an indicator of cell viability.[1]

Comparator Compound: 6-Aminonicotinamide (6-AN)

6-Aminonicotinamide, a structural analog of nicotinamide, is known to interfere with cellular metabolism, specifically the pentose phosphate pathway, leading to cytotoxic effects in various cancer cell lines.[2][3] It serves as an excellent positive control to benchmark the cytotoxic potential of 2-Fluoro-6-formylnicotinic acid.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare stock solutions of 2-Fluoro-6-formylnicotinic acid, 6-Aminonicotinamide, and vehicle control (DMSO) B Culture and harvest cancer cell lines (e.g., A549, MCF-7) A->B C Seed cells into 96-well plates (5,000-10,000 cells/well) B->C D Allow cells to adhere (24 hours) C->D E Treat cells with serial dilutions of test compounds and controls D->E F Incubate for 48 hours E->F G Add MTT solution (5 mg/mL) to each well F->G H Incubate for 3-4 hours (Formation of formazan crystals) G->H I Solubilize formazan crystals with DMSO H->I J Measure absorbance at 570 nm I->J K Calculate % cell viability relative to vehicle control J->K L Determine IC50 values K->L

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells (e.g., A549 non-small cell lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Fluoro-6-formylnicotinic acid and 6-Aminonicotinamide in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

  • Cell Treatment: Replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle-treated control group (DMSO concentration equal to the highest compound concentration).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[2]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Comparative Data Table: Cytotoxicity (IC50 in µM)
CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)
2-Fluoro-6-formylnicotinic acid Experimental DataExperimental Data
6-Aminonicotinamide1 - 1000 (dose-dependent suppression)[3]~9.2 (in similar breast cancer line MDA-MB-468)[4]
Vehicle Control (DMSO)No significant effectNo significant effect

Section 2: Comparative Assessment of Anti-inflammatory Activity

Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties, mediated in part through the GPR109A receptor and by reducing the secretion of pro-inflammatory cytokines.[5][6] Evaluating 2-Fluoro-6-formylnicotinic acid for these effects is a logical step in characterizing its biological profile.

Comparator Compound: Nicotinic Acid (Niacin)

Nicotinic acid is a well-established anti-inflammatory agent that reduces the production of inflammatory mediators like TNF-α and IL-6 in monocytes.[5][7] It serves as a direct and relevant benchmark for the anti-inflammatory potential of its fluorinated and formylated derivative.

Experimental Workflow: Anti-inflammatory Assay

Anti_inflammatory_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Cytokine Measurement cluster_analysis Data Analysis A Culture RAW 264.7 macrophages B Seed cells into 24-well plates A->B C Allow cells to adhere B->C D Pre-treat cells with 2-Fluoro-6-formylnicotinic acid, Nicotinic Acid, or vehicle C->D E Stimulate inflammation with Lipopolysaccharide (LPS) D->E F Incubate for 24 hours E->F G Collect cell culture supernatants F->G H Measure TNF-α and IL-6 levels using ELISA kits G->H I Calculate % inhibition of cytokine production H->I J Determine IC50 values I->J

Caption: Workflow for assessing anti-inflammatory activity via cytokine measurement.

Detailed Protocol: In Vitro Anti-inflammatory Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells and seed them into 24-well plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Fluoro-6-formylnicotinic acid or Nicotinic Acid for 1 hour.

  • Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine the IC50 value for the inhibition of each cytokine.

Comparative Data Table: Anti-inflammatory Activity (IC50 in µM)
CompoundTNF-α InhibitionIL-6 Inhibition
2-Fluoro-6-formylnicotinic acid Experimental DataExperimental Data
Nicotinic AcidSignificant reduction observed[5]Significant reduction observed[5]
Ibuprofen (Reference)11.2 ± 1.9 µg/mL (ROS inhibition)[8]Data varies by study

Section 3: Comparative Assessment of Antibacterial Activity

The pyridine core of nicotinic acid is a key structural motif in many antibacterial agents.[9] Therefore, it is prudent to investigate the potential antibacterial properties of 2-Fluoro-6-formylnicotinic acid.

Comparator Compound: Isoniazid (Isonicotinic acid hydrazide)

Isoniazid is a first-line antibiotic used in the treatment of tuberculosis.[10][11] It is a derivative of isonicotinic acid and provides a strong benchmark for mycobacterial and, more broadly, bacterial growth inhibition.

Experimental Workflow: Antibacterial Susceptibility Testing

Antibacterial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis A Prepare serial dilutions of 2-Fluoro-6-formylnicotinic acid and Isoniazid in 96-well plates B Prepare standardized inoculum of bacteria (e.g., S. aureus, E. coli) A->B C Inoculate each well with bacterial suspension B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually assess for turbidity in each well D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination
  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 2-Fluoro-6-formylnicotinic acid and Isoniazid in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Comparative Data Table: Antibacterial Activity (MIC in µg/mL)
CompoundS. aureus (Gram-positive)E. coli (Gram-negative)M. tuberculosis
2-Fluoro-6-formylnicotinic acid Experimental DataExperimental DataExperimental Data
IsoniazidIneffectiveIneffective0.0156 - 0.06[13][14]

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial biological evaluation of 2-Fluoro-6-formylnicotinic acid. The proposed assays will generate crucial data on its cytotoxic, anti-inflammatory, and antibacterial potential, allowing for a direct comparison with established compounds. Positive results in any of these areas would warrant further investigation, including mechanism of action studies, in vivo efficacy, and safety profiling. The structured approach presented here ensures that the initial characterization of this novel compound is both comprehensive and scientifically rigorous.

References

  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. Research J. Pharm. and Tech. Available at: [Link]

  • Gumbo, T., et al. Isoniazid Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Digby, J. E., et al. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Lee, G.-Y., et al. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Cells. Available at: [Link]

  • Digby, J. E., et al. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. ResearchGate. Available at: [Link]

  • Mouton, J. W. Isoniazid. Wikipedia. Available at: [Link]

  • Isoniazid. Wikipedia. Available at: [Link]

  • Isoniazid – Anti-tuberculosis (TB) Drug. Microbiology Class. Available at: [Link]

  • Dou, T., et al. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Penkowa, M. Failure of 6-aminonicotinamide in selectively damaging astrocytes in vitro. PubMed. Available at: [Link]

  • Okamura, S., et al. 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. BMC Cancer. Available at: [Link]

  • Al-Dhaheri, Y., et al. The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies. PubMed. Available at: [Link]

  • Ortega-Ceballos, P. A., et al. Minimum inhibitory concentration (MIC) values for the antituberculosis drug isoniazid and the crude extracts that showed a percentage of inhibition of growth equal to this drug. ResearchGate. Available at: [Link]

  • Tessema, B., et al. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. PLOS One. Available at: [Link]

  • Nicotinic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Minimum inhibitory concentrations (MICs) for isoniazid (INH) and rifampicin (RIF) in the absence or presence of efflux inhibitors and the number of genes overexpressed in nine multidrug-resistant (MDR) M. tuberculosis isolates. ResearchGate. Available at: [Link]

  • Gilani, S. J., et al. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available at: [Link]

  • Kasabri, V., et al. IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. ResearchGate. Available at: [Link]

  • Budihardjo, I. I., et al. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin. PubMed. Available at: [Link]

  • The IC50 values (µM) of six compounds in 8 cancer cell lines. ResearchGate. Available at: [Link]

  • Ahmed, E. M., et al. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • Manzi, M., et al. Glucose 6-phosphate dehydrogenase inhibition sensitizes melanoma cells to metformin treatment. Oncotarget. Available at: [Link]

  • IC50 values of the cancer cell lines used in this study and the Phoenix control cell line following. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-Fluoro-6-formylnicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Fluoro-6-formylnicotinic acid. As a halogenated organic acid, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each procedural step to ensure a self-validating and trustworthy safety protocol.

Hazard Identification and Pre-Disposal Considerations

Inferred Primary Hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2]

Waste Minimization: Before generating waste, consider process optimization. The U.S. Environmental Protection Agency (EPA) mandates that facilities generating hazardous waste have a program to reduce the volume and toxicity of that waste.[3]

  • Order only the quantity of the chemical required for your experiments.[4]

  • Maintain a precise inventory to avoid ordering duplicates.[4]

  • Design experiments to use the minimum amount of material necessary.

Segregation and Storage of Waste

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.[5][6]

Categorization: 2-Fluoro-6-formylnicotinic acid waste must be classified as Halogenated Organic Acidic Waste .

Procedure:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container designated for halogenated organic waste.[7] Ensure the container is clean, in good condition, and has a secure, leak-proof screw cap.[8][9] Do not use metal containers for acidic waste.[7]

  • Labeling: The moment you add the first drop of waste, label the container. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "2-Fluoro-6-formylnicotinic acid".

    • The primary hazards (e.g., "Irritant," "Corrosive").

    • The accumulation start date.[3]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[3][4][8] This area must be at or near the point of generation and under the control of laboratory personnel.[4][8] The SAA should be in a secondary containment tray to manage potential spills.

  • Segregation Protocol:

    • DO NOT mix with bases, oxidizers, or cyanides.[5]

    • DO NOT mix with non-halogenated organic solvents.[10][11] Waste streams are often incinerated, and mixing halogenated and non-halogenated waste complicates the disposal process and increases costs.[10]

    • DO NOT mix with inorganic acids (e.g., HCl, H₂SO₄).[6]

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol applies to small quantities of 2-Fluoro-6-formylnicotinic acid, either as a solid residue or in a solvent solution, typically generated during research and development.

StepActionRationale (The "Why")
1 Don PPE Wear safety goggles, a lab coat, and chemical-resistant gloves. Perform all steps in a fume hood.
2 Prepare Waste Container Select and label a designated Halogenated Organic Waste container as described in Section 2.
3 Transfer Waste Carefully transfer the waste into the container. If transferring a solid, use a dedicated spatula. For solutions, pour slowly to avoid splashing.
4 Secure Container Tightly seal the container cap after each addition. Waste containers must remain closed except when adding waste.[8]
5 Do Not Overfill Fill the container to no more than 90% of its capacity to allow for vapor expansion.[7]
6 Decontaminate Rinse any contaminated labware (beakers, spatulas) with a suitable solvent (e.g., acetone, ethanol). The first rinse (rinsate) is considered hazardous and must be added to the halogenated organic waste container. Subsequent rinses can be managed according to lab policy.
7 Request Pickup Once the container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][7][8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand).

    • For an acidic compound, you can cautiously neutralize the spill by covering it with a weak base like sodium bicarbonate.

    • Once the spill is absorbed, carefully scoop the material into a designated waste bag or container.

    • Label the container as "Spill Debris: 2-Fluoro-6-formylnicotinic acid" and dispose of it as hazardous waste.

    • Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Fluoro-6-formylnicotinic acid waste.

G cluster_prep Preparation & Assessment cluster_containment Containment & Storage cluster_disposal Final Disposition start Waste Generated: 2-Fluoro-6-formylnicotinic acid classify Classify Waste: Halogenated Organic Acid start->classify Step 1 ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe Step 2 fume_hood Work in Fume Hood ppe->fume_hood container Select Compatible Container (HDPE or Glass) fume_hood->container Step 3 label_container Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Date container->label_container store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store Step 4 no_bases NO Bases or Oxidizers no_non_halogen NO Non-Halogenated Organics no_inorganic_acid NO Inorganic Acids pickup Arrange for Pickup by Licensed Waste Contractor (e.g., EHS Office) store->pickup When Full or Time Limit Reached end Compliant Disposal (Incineration) pickup->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.